(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGVPIXKALANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574303 | |
| Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-83-0 | |
| Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28910-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
CAS Number: 28910-83-0
Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, registered under CAS number 28910-83-0, is a highly functionalized benzophenone derivative that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its strategic combination of a reactive aminophenyl group with a difluorinated phenyl ring makes it an invaluable intermediate, particularly in the development of targeted therapies for oncology. The presence of halogen substituents (chlorine and fluorine) enhances the metabolic stability and modulates the electronic properties of derivative compounds, while the amino group provides a key reactive handle for constructing more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol with mechanistic insights, a discussion of its pivotal role in the synthesis of kinase inhibitors like Alisertib, and comprehensive safety and handling procedures for laboratory and research professionals.
Physicochemical & Structural Characteristics
The compound presents as a yellow to yellow-green crystalline powder. Its structural and chemical properties are fundamental to its utility in multi-step organic synthesis. A summary of these key characteristics is provided below.
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | |
| Molecular Formula | C₁₃H₈ClF₂NO | |
| Molecular Weight | 267.66 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone | |
| Purity | Typically ≥98% (HPLC) | |
| Physical Form | Solid / Crystal Powder | |
| Storage Temperature | 4°C, Keep in dark place, Inert atmosphere |
Note: Comprehensive analytical data including NMR, HPLC, and LC-MS are typically available from suppliers to confirm structural integrity and purity.
Synthesis Protocol: A Mechanistic Approach via Friedel-Crafts Acylation
The synthesis of diaryl ketones such as this compound is commonly achieved via a Friedel-Crafts acylation reaction. However, the presence of the amino group on one of the aromatic rings presents a significant challenge. The amino group is a potent Lewis base that can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃), thereby inhibiting the desired electrophilic aromatic substitution.
To circumvent this, a robust synthesis strategy involves the temporary protection of the amino group, typically through acetylation. This reduces the basicity of the nitrogen atom, allowing the Friedel-Crafts acylation to proceed efficiently. The protecting group is then removed in a final hydrolysis step. This self-validating protocol ensures high yield and purity by mitigating the primary side reaction of catalyst deactivation.
Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
Rationale: The acetylation of 4-chloroaniline converts the strongly activating, catalyst-poisoning amino group into a moderately activating, non-interfering acetamido group.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).
-
Add a catalytic amount of zinc dust to facilitate the reaction.
-
Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water with vigorous stirring to precipitate the product, N-(4-chlorophenyl)acetamide.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
-
Step 2: Friedel-Crafts Acylation
-
Rationale: The protected aniline derivative undergoes electrophilic aromatic substitution with 2,6-difluorobenzoyl chloride. Anhydrous conditions are critical as Lewis acid catalysts like zinc chloride are extremely sensitive to moisture. A stoichiometric amount of catalyst is often required because the ketone product can also form a stable complex with it.
-
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride (ZnCl₂) (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane.
-
To this suspension, add 2,6-difluorobenzoyl chloride (1.0 eq) and stir.
-
Slowly add the N-(4-chlorophenyl)acetamide (from Step 1) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice and concentrated HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude protected product.
-
Step 3: Deprotection (Hydrolysis)
-
Rationale: The final step is the removal of the acetyl protecting group to reveal the target primary amine, yielding the final product.
-
Procedure:
-
Reflux the crude product from Step 2 in an ethanolic solution of sodium hydroxide or an acidic solution (e.g., aqueous HCl).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
After cooling, neutralize the mixture. If using acid hydrolysis, basify with NaOH solution to precipitate the product.
-
Extract the final product, this compound, into an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure, crystalline final product.
-
Application in Drug Development: The Synthesis of Alisertib
The primary application for this compound is as a high-value intermediate in pharmaceutical synthesis, particularly for kinase inhibitors used in cancer therapy. It is a key precursor for the synthesis of Alisertib (MLN8237), a selective inhibitor of Aurora A kinase.
Mechanism of Action: Alisertib and Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, specifically in centrosome maturation, mitotic spindle assembly, and chromosome segregation. In many types of cancer, Aurora A kinase is overexpressed, contributing to uncontrolled cell proliferation and genomic instability.
Alisertib is an ATP-competitive inhibitor that selectively binds to Aurora A kinase. This inhibition disrupts the normal process of mitosis in several ways:
-
Disruption of Spindle Formation: It prevents the proper assembly of the mitotic spindle, leading to abnormal spindle structures (monopolar or multipolar).
-
Chromosome Misalignment: Chromosomes fail to align correctly at the metaphase plate.
-
Mitotic Arrest: These defects trigger the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
The ultimate fate of a cancer cell following Alisertib-induced mitotic arrest can vary. The cell may undergo apoptosis (programmed cell death) directly from mitosis, undergo faulty cell division (aneuploid cytokinesis), or exit mitosis without dividing, a process known as mitotic slippage, resulting in a tetraploid cell (containing 4N DNA content) that is often non-viable. This targeted disruption of mitosis in rapidly dividing cancer cells forms the basis of Alisertib's antineoplastic activity.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The compound is a combustible solid and may form combustible dust concentrations in the air.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber).
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities or potential for dust generation, consider fire/flame-resistant clothing and antistatic boots.
-
Respiratory Protection: If significant dust is generated, use a NIOSH-approved respirator.
Handling and Engineering Controls
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid dust generation and accumulation. Use spark-proof tools and avoid practices like clearing surfaces with compressed air.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Follow good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 4°C in an inert atmosphere.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a chemical compound; it is an enabling tool for medicinal chemists and drug development professionals. Its carefully designed structure provides the ideal foundation for creating complex, biologically active molecules that can target specific disease pathways. The synthesis of potent kinase inhibitors like Alisertib highlights its significance, demonstrating a clear path from a well-characterized intermediate to a targeted therapeutic agent. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety protocols, allows researchers to fully leverage its potential in the ongoing quest for novel and more effective medicines.
References
- NCI Drug Dictionary. (n.d.). Definition of alisertib. National Cancer Institute.
- Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. EBioMedicine, 2(10), 1396-1402.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (n.d.). Alisertib.
- Lin, C. P., et al. (2018). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy, 11, 4935–4947.
- Active Bio-tech. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research.
- Ecsedy, J. A., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624.
- American Elements. (2015). Benzophenone - Safety Data Sheet.
- Redox. (2025). Safety Data Sheet Benzophenone.
- Government of Canada. (2021). Benzophenone.
- Carl ROTH. (2025).
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone molecular weight
An In-Depth Technical Guide to the Molecular Weight of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract
This technical guide provides a comprehensive analysis of this compound, a key benzophenone derivative utilized primarily as a pharmaceutical intermediate. The central focus of this document is the precise determination and verification of its molecular weight. We will explore its fundamental chemical properties, the theoretical basis for its molecular weight calculation, and the standard experimental methodologies employed for its empirical validation. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics for applications in synthesis, quality control, and regulatory compliance.
Introduction to a Key Pharmaceutical Building Block
This compound, also known by its synonym 2-Amino-5-chloro-2',6'-difluorobenzophenone, is a specialized organic compound of significant interest in the pharmaceutical industry.[1][2][3][4] Its structural framework, featuring a diaryl ketone with amino and halogen functionalities, makes it a versatile precursor in the synthesis of complex therapeutic agents.[5][6] Notably, it serves as a critical intermediate in the development of targeted therapies, including kinase inhibitors for oncology, by enabling the construction of molecules with high binding affinity and selectivity for specific enzyme active sites.[5] An accurate understanding of its molecular weight is the cornerstone of its chemical identity, essential for stoichiometric calculations in reaction design, analytical characterization, and ensuring the purity of synthesized active pharmaceutical ingredients (APIs).
Chemical Identity and Physicochemical Properties
The definitive identity of a chemical compound is established by a combination of its structural formula and a set of unique identifiers and properties. For this compound, these core attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈ClF₂NO | [1][3][4][6][7][8][9] |
| Molecular Weight | 267.66 g/mol | [1][4][8] |
| Exact Mass | 267.026245 u | [7] |
| CAS Number | 28910-83-0 | [1][2][4][6][8][9] |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone | [1][2][3][6] |
| Physical Form | Yellow to yellow-green crystalline solid/powder | [4][6] |
| Melting Point | 151-153 °C | [7] |
| Boiling Point | 435.2 °C (Predicted) | [5] |
| Purity (Typical) | ≥ 98% (via HPLC) | [4][8] |
Determination of Molecular Weight: Theoretical and Experimental Approaches
The molecular weight of 267.66 g/mol is a cornerstone metric, derived from both theoretical calculation and confirmed through empirical analysis. This dual approach ensures the highest level of confidence in the compound's identity.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₃H₈ClF₂NO). Using the standard atomic weights of the constituent elements:
-
Carbon (C): 13 × 12.011 u
-
Hydrogen (H): 8 × 1.008 u
-
Chlorine (Cl): 1 × 35.453 u
-
Fluorine (F): 2 × 18.998 u
-
Nitrogen (N): 1 × 14.007 u
-
Oxygen (O): 1 × 16.000 u
Summing these values yields the average molecular weight. In contrast, the exact mass (267.026245 u) is calculated using the mass of the most abundant isotope of each element.[7] This value is critical for high-resolution mass spectrometry.
Experimental Verification: The Role of Mass Spectrometry
While theoretical calculations provide a precise expected value, experimental verification is imperative for confirming the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose.
Causality of Method Selection: Mass spectrometry is the preferred method because it directly measures the mass-to-charge ratio (m/z) of ionized molecules. This technique is exceptionally sensitive and accurate, providing unambiguous confirmation of the molecular weight. It can also reveal the presence of impurities and provide structural information through fragmentation patterns.
A Self-Validating Protocol: A standard protocol for MS analysis serves as a self-validating system. The observation of a molecular ion peak corresponding to the calculated exact mass confirms the compound's identity. For this compound, a published synthesis reported a mass spectrometry analysis showing an m/z of 268 (M+H)⁺.[6] This result represents the intact molecule (M) protonated during the ionization process, which is a common and expected outcome in many MS techniques (e.g., Electrospray Ionization). The observed mass of 268 u for the protonated molecule is in perfect agreement with the theoretical exact mass of ~267 u for the neutral molecule.
Experimental Workflow:
Caption: Workflow for molecular weight verification via Mass Spectrometry.
Synthesis and Application Context
The practical relevance of this compound is rooted in its role as a synthetic intermediate.[2] A common synthetic route involves the reaction of a protected [4-chloro-2-(2,6-difluorobenzyl)phenyl]-carbamic acid with subsequent deprotection using an acid like trifluoroacetic acid to yield the final product.[6]
Its primary application is in medicinal chemistry and process development for pharmaceuticals. The presence of the amino group and halogen atoms provides reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries in drug discovery campaigns.[5] This makes it a valuable starting material for creating novel anti-inflammatory, neuroprotective, and anticancer agents.[5]
Conclusion
The molecular weight of this compound is definitively established as 267.66 g/mol . This value is founded on its molecular formula of C₁₃H₈ClF₂NO and is rigorously confirmed through standard analytical techniques, most notably mass spectrometry, which verifies its exact mass. For any researcher or drug development professional working with this compound, this molecular weight is a critical parameter that underpins all quantitative aspects of its use, from reaction stoichiometry to final product characterization and quality assurance.
References
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- Cas NO. 28910-83-0 2-Amino-5-chloro-2',6'-difluorobenzophenone | Arborpharmchem.
- 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS 28910-83-0 | ChemicalBook.
- 2-Amino-5-chloro-2',6'-difluoro-benzophenone CAS: 28910-83-0 | Biosynth.
- Specifications of this compound | Capot Chemical.
- 2-Amino-5-chloro-2',6'-difluorobenzophenone | A2B Chem.
- This compound | Acmec Biochemical.
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An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key chemical intermediate, distinguished by its trifunctionalized benzophenone scaffold. This structure, featuring amino, chloro, and difluoro substitutions, serves as a versatile building block in medicinal chemistry. It is particularly noteworthy for its role as a precursor in the synthesis of advanced kinase inhibitors for targeted cancer therapies. The strategic placement of its functional groups allows for diverse chemical modifications, enabling the development of drugs with high selectivity and potency. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, in-depth analytical characterization, and a discussion of its applications in modern drug discovery.
Introduction
This compound, also known as 2-amino-5-chloro-2',6'-difluorobenzophenone, is a specialized organic compound with significant utility in the pharmaceutical industry. Its molecular structure is centered around a benzophenone core, which is strategically substituted to facilitate further chemical transformations. The presence of an amino group provides a nucleophilic site for amide bond formation or diazotization reactions, while the chloro and difluoro substituents modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the biological activity of its derivatives.
This guide aims to serve as a comprehensive technical resource for researchers and professionals engaged in drug development. It will detail a robust synthetic protocol, outline methods for purification and characterization, and explore the compound's role as a pivotal intermediate in the creation of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | [1] |
| Molecular Formula | C₁₃H₈ClF₂NO | [2][3] |
| Molecular Weight | 267.66 g/mol | [2][3] |
| Appearance | Yellow to yellow-green crystalline powder | [2] |
| Melting Point | 151-153°C | [3] |
| Boiling Point | 435.2°C | [3] |
| Purity | ≥98% (typically by HPLC) | [2] |
| Storage | Store at room temperature in a dark, inert atmosphere | [4] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the two phenyl rings, creating the benzophenone core.
Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[5] The use of a Lewis acid is crucial for activating the acyl chloride, thereby generating a potent electrophile (an acylium ion) that can attack the electron-rich aromatic ring of 4-chloroaniline.
Caption: Synthetic route via Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is based on established principles of Friedel-Crafts acylation and adapted from procedures for structurally similar compounds.[5][6][7]
Materials:
-
4-Chloroaniline
-
2,6-Difluorobenzoyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.2 equivalents) and anhydrous 1,2-dichloroethane.
-
Addition of Reactants: To the stirred suspension, add 2,6-difluorobenzoyl chloride (1.1 equivalents) via a dropping funnel. Subsequently, add 4-chloroaniline (1.0 equivalent) portion-wise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is typically a solid that can be purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Caption: Workflow for the purification of the final product.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized this compound. The following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a broad singlet for the amino (-NH₂) protons. The integration of these signals should correspond to the number of protons in the molecule. The coupling patterns will be complex due to the various substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C=O stretching of the ketone (around 1650-1680 cm⁻¹).
-
C-F stretching (around 1100-1300 cm⁻¹).
-
C-Cl stretching (around 600-800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak ([M]⁺) would be around m/z 267. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Applications in Drug Discovery
The primary application of this compound is as a crucial intermediate in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
The structure of this benzophenone derivative is particularly well-suited for this purpose. The amino group can be further functionalized to introduce various heterocyclic systems that can interact with the hinge region of the kinase active site. The substituted phenyl rings can be tailored to occupy specific pockets within the enzyme, enhancing binding affinity and selectivity.
While this compound is primarily an intermediate, its structural motifs are integral to the pharmacophore of the final active pharmaceutical ingredients (APIs). The development of novel kinase inhibitors often relies on the availability of such versatile and strategically functionalized building blocks.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis via Friedel-Crafts acylation, while requiring careful control of reaction conditions, is a robust and scalable method. The presence of multiple functional groups allows for extensive chemical manipulation, making it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. This guide has provided a detailed overview of its synthesis, purification, characterization, and applications, offering a valuable resource for researchers and professionals in drug discovery and development.
References
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone.
- Lead Sciences. (n.d.). This compound.
- Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-chlorobenzophenone oxime.
- YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation.
- Google Patents. (n.d.). EP3661935B1 - Substituted pyrazolopyrimidines useful as kinases inhibitors.
- Google Patents. (n.d.). AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.
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An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Synthesis, Applications, and Mechanistic Insights for Drug Development
This guide provides a comprehensive technical overview of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, synthesis methodologies, and its critical role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Nomenclature and Identification
This compound is a substituted benzophenone that serves as a versatile building block in organic synthesis. Accurate identification is crucial for regulatory and research purposes.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 28910-83-0[1][2][3][4][5] |
| Molecular Formula | C₁₃H₈ClF₂NO[1][2][4][5] |
| Molecular Weight | 267.66 g/mol [2][5] |
| Common Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone[2][4] |
| (2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone[5] | |
| InChI Key | DUMGVPIXKALANS-UHFFFAOYSA-N[1] |
Synthesis Methodologies
The synthesis of this compound can be approached through several routes. The selection of a particular method is often dictated by factors such as scale, desired purity, and available starting materials. Two prevalent methods are detailed below.
Friedel-Crafts Acylation Approach
A common and direct method for the synthesis of benzophenones is the Friedel-Crafts acylation. However, the presence of an amino group on one of the aromatic rings presents a challenge due to its basicity, which can lead to deactivation of the Lewis acid catalyst. To circumvent this, a protection-acylation-deprotection sequence is often employed.
Workflow for Friedel-Crafts Acylation:
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An In-depth Technical Guide to the Physical Properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a substituted benzophenone that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the amino and halogen substituents, make it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental considerations and safety protocols.
Chemical Identity and Structure
The fundamental identity of a chemical compound lies in its structure and nomenclature. The precise arrangement of atoms and functional groups dictates its reactivity and physical behavior.
Systematic Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 28910-83-0 | [2][3] |
| Molecular Formula | C₁₃H₈ClF₂NO | [2][3] |
| Molecular Weight | 267.66 g/mol | [2][3] |
| SMILES | O=C(C1=CC(Cl)=CC=C1N)C(C(F)=CC=C2)=C2F | [2] |
| InChI Key | DUMGVPIXKALANS-UHFFFAOYSA-N |
The structure of this compound is characterized by a central carbonyl group linking a 2-amino-5-chlorophenyl ring and a 2,6-difluorophenyl ring. The ortho-amino group on the first ring and the di-fluoro substitution on the second ring are significant for its chemical reactivity and biological activity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The bulk properties of a compound are a direct consequence of its molecular structure and intermolecular forces. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding the compound's stability and appearance.
Summary of Physical Properties
| Property | Value | Source |
| Physical Form | Solid, Yellow to yellow-green crystal powder | [4] |
| Melting Point | 151-153 °C | [5] |
| Boiling Point (Predicted) | 435.2 ± 45.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or 4°C. | [2][3] |
Melting Point
The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the reported melting point is in the range of 151-153 °C.[5] A sharp melting range is indicative of high purity, while a broadened and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
The determination of a melting point is a fundamental technique in chemical characterization. The choice of a slow heating rate near the expected melting point is critical for achieving an accurate measurement that reflects the true equilibrium between the solid and liquid phases.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of this compound has been qualitatively described as slightly soluble in dimethyl sulfoxide (DMSO) and methanol. A systematic solubility analysis is crucial for selecting appropriate solvents for synthesis, purification, and biological assays. The presence of polar functional groups (amino, carbonyl) and a relatively large, nonpolar aromatic structure suggests a degree of solubility in a range of organic solvents.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of a compound in various solvents, which can also give insights into its acidic or basic nature. The choice of solvents with varying polarities and pH allows for a comprehensive solubility profile.
-
Initial Solvent Screening:
-
Place approximately 10-20 mg of the compound into separate small test tubes.
-
Add 1 mL of a solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to each tube.
-
Agitate the tubes for 1-2 minutes at room temperature.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble.
-
-
Aqueous pH Solubility:
-
If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.
-
Solubility in 5% HCl suggests the presence of a basic functional group (like the amino group).
-
Solubility in 5% NaOH would indicate an acidic functional group.
-
Spectral Characterization
Note on Analogues: The following discussion refers to spectral data of similar compounds, such as (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone and (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone. The presence of a second fluorine atom at the 6-position of the phenyl ring in the target compound will likely introduce additional complexities in the spectra, particularly in the NMR due to further spin-spin coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, amino, and fluoro substituents. The amino protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon would resonate at a characteristic downfield position. The carbons attached to fluorine would exhibit C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the presence of specific functional groups. For this compound, key vibrational bands would be expected for:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: Around 1650-1680 cm⁻¹ for the benzophenone carbonyl group.
-
C-F stretching: In the region of 1100-1300 cm⁻¹.
-
C-Cl stretching: Typically observed in the fingerprint region.
For the related compound, (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, an IR spectrum is available from the NIST WebBook, which can serve as a reference.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 267.66 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve cleavage at the carbonyl group. Mass spectral data for the related compounds (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone and (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone are available in the NIST Chemistry WebBook.[6][8]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data for closely related compounds like 2-amino-5-chloro-2'-fluorobenzophenone provides guidance.
Hazard Identification and Precautions
-
Irritation: Causes skin, eye, and respiratory tract irritation.[9]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.[9][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Caption: Key Safety and Handling Considerations.
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound, a compound of significant interest in pharmaceutical research. The information on its chemical identity, physicochemical properties, and safety and handling protocols is intended to support researchers and scientists in their work with this important synthetic intermediate. While experimental spectral data for this specific compound is currently limited in the public domain, the provided information on related analogues offers valuable context for its characterization. As with any chemical, adherence to strict safety protocols is essential for its responsible use in the laboratory.
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An In-depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in modern medicinal chemistry.
Introduction
This compound, a substituted 2-aminobenzophenone, is a compound of significant interest in the pharmaceutical industry. Its unique structural features, including a reactive amino group ortho to a ketone, and the presence of chloro and difluoro substituents, make it a versatile building block for the synthesis of a variety of heterocyclic compounds. Notably, this molecule serves as a crucial precursor in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[1][2] This guide will delve into the core chemical properties of this compound, providing researchers with the necessary information for its effective utilization in drug discovery and development pipelines.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | [3][4] |
| Molecular Formula | C₁₃H₈ClF₂NO | [3] |
| Molecular Weight | 267.66 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone, 4-chloro-2-(2,6-difluorobenzoyl)aniline | [1][5] |
| Physical Form | Yellow to yellow-green crystalline solid | [6] |
| Melting Point | 151-153 °C | [2][6] |
| Boiling Point | 435.2 °C (Predicted) | [2][6] |
| Purity | Typically ≥98% (commercial samples) | [3] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [7] |
Computational Data:
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |
| LogP | 3.4314 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis
The synthesis of this compound can be achieved through various synthetic routes, with the choice of method often depending on the starting materials and desired scale. A common and effective method involves the deprotection of a Boc-protected precursor.
Synthesis via Deprotection of a Boc-Protected Precursor
This method offers a straightforward approach to obtaining the target molecule with high purity.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol:
-
Dissolution: Dissolve tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate in anhydrous dichloromethane.[1][6]
-
Deprotection: Add an equal volume of trifluoroacetic acid to the solution and stir the reaction mixture at room temperature for 1 hour.[1][6]
-
Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator under reduced pressure.[1][6]
-
Aqueous Workup: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.[1][6]
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to dryness to yield the final product.[1][6] Mass spectrometry analysis of the product should show m/z = 268 (M + H)⁺.[6]
Alternative Synthesis: Friedel-Crafts Acylation
Conceptual Workflow Diagram:
Caption: A conceptual workflow for the Friedel-Crafts acylation approach.
Spectral Data
As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not widely available in the public domain. Researchers are advised to acquire their own analytical data for rigorous characterization. For reference, spectral data of the closely related compound, (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone, are available and may offer some comparative insights.[10][11][12][13]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of the ortho-amino ketone functionality, which is a precursor to a variety of heterocyclic systems.
Synthesis of Heterocyclic Compounds
The 2-aminobenzophenone scaffold is a well-established starting material for the synthesis of benzodiazepines, quinazolines, and acridones, many of which exhibit significant biological activities.[9]
Logical Relationship Diagram:
Caption: Potential heterocyclic scaffolds derived from the title compound.
Applications in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique substitution pattern of this molecule allows for its elaboration into complex structures that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.[1][2]
While specific, publicly disclosed kinase inhibitors derived directly from this starting material are not extensively documented, the 2,6-difluorophenyl moiety is a common feature in many potent kinase inhibitors, where it can form crucial interactions within the enzyme's active site.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its well-defined chemical properties and synthetic accessibility make it a crucial tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the pursuit of novel therapeutics.
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- Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][3][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. (URL: [Link])
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(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone solubility
An In-depth Technical Guide to the Solubility of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Authored by: Gemini, Senior Application Scientist
Foreword: The journey of a new chemical entity from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper to bioavailability and, ultimately, efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in medicinal chemistry.[1] We will delve into its core physicochemical characteristics, explore the critical factors governing its dissolution, and present a robust, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key attribute.
Compound Overview and Significance of Solubility
This compound is a benzophenone derivative.[2] Such molecules often serve as intermediates or core scaffolds in the synthesis of more complex pharmaceutical compounds, including kinase inhibitors for targeted cancer therapies.[1] The successful progression of any drug candidate is critically dependent on its ability to be absorbed by the body, and for orally administered drugs, this journey begins with dissolution in the gastrointestinal tract.[3] Poor aqueous solubility is a leading cause of failure in drug development, leading to low bioavailability, high inter-patient variability, and challenges in formulation.[3][4] Therefore, a thorough characterization of the solubility of this compound is not merely an academic exercise but a foundational step in assessing its therapeutic potential.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the compound is presented below. Notably, direct, publicly available experimental solubility data is scarce, underscoring the need for the empirical methods detailed later in this guide.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClF₂NO | [5][6] |
| Molecular Weight | 267.66 g/mol | [5][6] |
| Physical Form | Yellow to yellow-green crystalline powder/solid | [2][7] |
| Melting Point | 151-153°C | [1][2] |
| Predicted LogP | 3.4314 | [5] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [5] |
| Known Solubility (Qualitative) | Slightly soluble in DMSO and Methanol | [2] |
The high predicted LogP value suggests a lipophilic nature, which often correlates with low aqueous solubility.[5]
Critical Factors Influencing Solubility
The solubility of a compound is not a single, immutable value but is highly dependent on the conditions of the solvent medium and the solid-state properties of the solute itself. For this compound, the following factors are paramount.
The Influence of pH
The molecular structure contains a primary amino group (-NH₂), which is basic.[2] This functional group can be protonated in acidic environments to form a more polar, and thus more water-soluble, ammonium salt.[8] The relationship between pH, the compound's acid dissociation constant (pKa), and solubility is fundamental. For a weak base, solubility significantly increases at pH values below its pKa.[9][10] This pH-dependent solubility is critical for predicting its behavior in the varying pH environments of the gastrointestinal tract, from the highly acidic stomach (pH 1.5-3.5) to the more neutral small intestine (pH 6.0-7.4).[4]
The Effect of Temperature
The dissolution of a solid in a liquid can be either an endothermic (heat-absorbing) or exothermic (heat-releasing) process.[11] For most solid substances, dissolution is an endothermic process, meaning that solubility tends to increase as the temperature of the solvent increases.[3][12] Determining the thermodynamic properties of dissolution, such as the enthalpy and entropy, can provide a more complete understanding of this relationship.[13][14] This is particularly relevant for manufacturing processes, such as crystallization, and for defining storage conditions.
The Role of Crystal Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[15] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[16][17] A metastable polymorph will generally have higher solubility than the most stable crystalline form due to its higher free energy.[4] The existence of unknown polymorphs is a significant risk in drug development, as a transition to a less soluble, more stable form can drastically alter the drug's performance.[17] Therefore, identifying and characterizing the different polymorphic forms of this compound is essential.
Caption: Key factors influencing the aqueous solubility of the target compound.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The Shake-Flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug. The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (ensure purity and known polymorphic form)
-
Biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8)
-
Purified water (Type I)
-
Organic solvents for analytical phase (e.g., Acetonitrile, Methanol, HPLC-grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Media: Prepare the desired aqueous buffer solutions. Verify the final pH of each buffer using a calibrated pH meter.
-
Addition of Compound: Add an excess amount of the solid compound to a series of glass vials.
-
Causality Check: Adding a visible excess ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility. The amount should be enough that solid material remains at the end of the experiment.
-
-
Addition of Solvent: Add a precise volume of the prepared buffer to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours).
-
Expertise Insight: Equilibrium is the most critical and often overlooked parameter. It is essential to demonstrate that equilibrium has been reached. This is achieved by taking measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Trustworthiness: This step is crucial to avoid aspirating undissolved solid particles, which would artificially inflate the measured solubility.
-
-
Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter. Perform a precise, pre-validated dilution of the filtrate into the HPLC mobile phase.
-
pH Verification: Measure the pH of the remaining supernatant in the vial to confirm the final pH at equilibrium.[10]
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard calibration curve.
-
Solid-State Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Self-Validation: This final step is essential to confirm that the solid material did not undergo a polymorphic transformation or solvation during the experiment. The solid in equilibrium with the solution must be the same form as the starting material.[17]
-
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Potential Strategies for Solubility Enhancement
Given the compound's lipophilic nature, it is likely to exhibit poor aqueous solubility, falling into BCS Class II or IV.[10] Should this be confirmed experimentally, several strategies can be employed during formulation development to improve its dissolution characteristics.
-
Salt Formation: Leveraging the basic amino group to form a hydrochloride or other salt is often the most direct and effective method to increase solubility and dissolution rate.[8]
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanonization, increases the surface area available for dissolution.[3] This enhances the dissolution rate according to the Noyes-Whitney equation, although it does not change the equilibrium solubility.
-
Solid Dispersions: Creating an amorphous solid dispersion involves dispersing the drug in a hydrophilic polymer matrix.[4][18] The amorphous form lacks a crystal lattice, circumventing the lattice energy barrier to dissolution and often resulting in a supersaturated solution.[4]
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase apparent solubility by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophilic host molecule.[4]
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its potential as a pharmaceutical agent. While its molecular structure suggests challenges related to low aqueous solubility, a systematic and rigorous scientific approach can overcome these hurdles. Understanding the profound impact of pH, temperature, and solid-state form is the first step. This must be followed by precise and accurate measurement using robust protocols like the shake-flask method described herein. The insights gained from such studies are invaluable, directly informing rational formulation design and guiding the compound through the critical stages of drug development.
References
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An In-depth Technical Guide to the Physicochemical Characterization of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Focus on Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, with a primary focus on the critical parameter of its melting point. This compound serves as a vital intermediate in the synthesis of contemporary pharmaceutical agents, particularly in the development of targeted kinase inhibitors for cancer therapy.[1] Understanding and accurately determining its melting point is paramount for ensuring the purity, stability, and ultimate efficacy of the final active pharmaceutical ingredient (API).
Compound Profile: this compound
This compound, also known as 2-Amino-5-chloro-2',6'-difluorobenzophenone, is a yellow crystalline solid.[1] Its molecular structure, featuring a benzophenone core with amino, chloro, and difluoro substitutions, makes it a versatile building block in medicinal chemistry. The presence of these functional groups allows for further chemical modifications, enabling the synthesis of a diverse range of therapeutic molecules.
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | [2] |
| Molecular Formula | C₁₃H₈ClF₂NO | [2] |
| Molecular Weight | 267.66 g/mol | [1][2] |
| Melting Point | 151-153°C | [1] |
| Appearance | Yellow Crystalline Solid | [1] |
| Purity (Typical) | ≥98% | [2] |
The Critical Role of Melting Point in Pharmaceutical Development
The melting point of an API or its intermediate is a fundamental physical property that provides critical insights into its identity, purity, and solid-state characteristics. In the context of drug development, its significance cannot be overstated.
Indicator of Purity
A pure crystalline solid will exhibit a sharp and narrow melting point range, typically within 1-2°C.[3][4] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[3][4] Therefore, an accurate melting point determination serves as a primary and rapid method for assessing the purity of a synthesized batch of this compound.
Influence on Bioavailability and Stability
The solid-state form of a drug, which is intrinsically linked to its melting point, can significantly impact its therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceuticals.[5][6][7][8] Different polymorphs of the same compound can possess distinct melting points, solubilities, and dissolution rates.[5][6] These variations can, in turn, affect the drug's bioavailability and overall stability.[5][6] Consequently, the precise determination of the melting point is a crucial step in identifying and controlling the desired polymorphic form of a drug substance.
Methodologies for Accurate Melting Point Determination
The determination of the melting point of this compound should be conducted with meticulous attention to detail to ensure accuracy and reproducibility. The two most widely accepted methods in a pharmaceutical setting are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination (USP <741>)
The capillary method is a long-established and reliable technique for determining the melting point of a crystalline solid.[9] The United States Pharmacopeia (USP) General Chapter <741> provides a standardized protocol for this method.[10][11]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Introduce the powdered sample into a capillary tube (one end sealed) to a packed height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the heating block.
-
-
Measurement:
-
Rapidly heat the sample to approximately 10-15°C below the expected melting point (151-153°C).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The recorded range between the onset and clear point is the melting range.
-
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows the temperature of the sample and the thermometer to equilibrate.
-
Calibration: Regular calibration of the melting point apparatus with certified reference standards is essential for maintaining the accuracy and traceability of the measurements.[12][13]
Diagram of the Capillary Melting Point Determination Workflow:
Caption: Illustrative DSC thermogram of a melting transition.
Synthesis and Purification Considerations
The purity of this compound is directly influenced by its synthesis and purification processes. A common synthetic route involves the Friedel-Crafts acylation of a substituted aniline with a benzoyl chloride derivative. Subsequent purification steps, such as recrystallization or chromatography, are crucial for removing impurities and obtaining a product with a sharp melting point. The choice of solvent and the cooling rate during recrystallization can also influence the resulting crystalline form and, consequently, the melting point.
Conclusion
The melting point of this compound is a critical quality attribute that provides valuable information about its identity and purity. Accurate and reliable determination of this parameter, using standardized methods such as the USP capillary method or DSC, is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. A thorough understanding of the factors that can influence the melting point, including impurities and polymorphism, is paramount for researchers and scientists involved in the development of new therapeutic agents.
References
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- [Crystalline modifications and polymorphism changes during drug manufacture]. PubMed. [Link]
- Calibration of Melting Point Appar
- Melting point determin
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- Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
- Melting Point Determin
- Melting Point Determination.
- usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER
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An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical principles governing the spectrum, a predicted spectral analysis, a robust experimental protocol for data acquisition, and a thorough interpretation of the spectral data. By integrating fundamental NMR theory with practical application, this guide serves as an authoritative resource for the structural elucidation of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a substituted benzophenone derivative. The unique arrangement of its functional groups—an aminophenyl ring bearing a chlorine atom and a difluorophenyl ring bridged by a carbonyl group—gives rise to a distinct and informative ¹H NMR spectrum. A precise understanding of this spectrum is paramount for confirming its chemical identity, assessing its purity, and as a foundational step in the development of novel pharmaceutical agents. The interplay of electronic effects from the amino, chloro, and fluoro substituents, combined with through-bond and through-space spin-spin coupling, results in a complex but interpretable spectral fingerprint.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The chemical shift of a proton is dictated by its local electronic environment. The applied magnetic field induces electron circulation, which in turn generates a secondary magnetic field that opposes the applied field, shielding the nucleus.[1][2] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, causing an upfield shift (to a lower ppm value).[3][4]
In this compound, we can anticipate the following influences on the proton chemical shifts:
-
The 2-Amino-5-chlorophenyl Ring:
-
The amino group (-NH₂) is a strong electron-donating group through resonance, which increases electron density at the ortho and para positions, causing shielding.[3]
-
The chlorine atom (-Cl) is an electron-withdrawing group through induction but a weak electron-donating group through resonance. Its net effect is typically deshielding.
-
The carbonyl group (-C=O) is a strong electron-withdrawing group through both induction and resonance, leading to significant deshielding of the protons on both aromatic rings.
-
-
The 2,6-Difluorophenyl Ring:
-
The fluorine atoms (-F) are highly electronegative and act as strong electron-withdrawing groups through induction, deshielding the adjacent protons.
-
The carbonyl group's electron-withdrawing nature further deshields the protons on this ring.
-
Predicted ¹H NMR Spectrum
Based on established substituent effects and data from online prediction tools, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.[5][6][7][8][9]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3' | ~6.75 | d | J(H3'-H4') ≈ 8.5 |
| H-4' | ~7.20 | dd | J(H4'-H3') ≈ 8.5, J(H4'-H6') ≈ 2.5 |
| H-6' | ~7.35 | d | J(H6'-H4') ≈ 2.5 |
| -NH₂ | ~6.10 | br s | - |
| H-3, H-5 | ~7.05 | t | J(H-F) ≈ 8.0 |
| H-4 | ~7.45 | m | - |
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The following protocol outlines a standardized procedure for the preparation and acquisition of a high-resolution ¹H NMR spectrum of this compound. Adherence to this protocol is crucial for ensuring data quality and reproducibility.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to minimize interfering signals.
-
Concentration: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[10]
-
Homogenization: Gently swirl the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is a critical step to achieve sharp spectral lines and accurate integration.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all signals.
-
Perform peak picking to determine the precise chemical shifts and coupling constants.
-
Spectral Interpretation and Structural Elucidation
The interpretation of the ¹H NMR spectrum involves the detailed analysis of chemical shifts, integration values, and spin-spin coupling patterns to assign each signal to a specific proton in the molecule.
Analysis of the 2-Amino-5-chlorophenyl Ring Protons
-
-NH₂ Protons: The two protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The electron-donating nature of the amino group will shield these protons, placing their signal in the upfield region of the aromatic spectrum, predicted around 6.10 ppm . The integration of this signal should correspond to two protons.
-
H-3' Proton: This proton is ortho to the strongly electron-donating amino group and will be significantly shielded. It will appear as a doublet due to coupling with H-4'. The predicted chemical shift is approximately 6.75 ppm .
-
H-4' Proton: This proton is meta to the amino group and ortho to the chloro group. It will experience less shielding from the amino group and some deshielding from the chlorine. It will be split into a doublet of doublets by H-3' and H-6'. The predicted chemical shift is around 7.20 ppm .
-
H-6' Proton: This proton is ortho to the electron-withdrawing carbonyl group and meta to both the amino and chloro groups. The proximity to the carbonyl group will cause significant deshielding. It will appear as a doublet due to coupling with H-4'. The predicted chemical shift is approximately 7.35 ppm .
Analysis of the 2,6-Difluorophenyl Ring Protons
The protons on the 2,6-difluorophenyl ring will be influenced by the two ortho fluorine atoms and the meta carbonyl group.
-
H-3 and H-5 Protons: These two protons are chemically equivalent due to the symmetry of the ring. They are ortho to a fluorine atom and meta to the other fluorine atom and the carbonyl group. They will be deshielded by the fluorine atoms. The signal will appear as a triplet due to coupling to the two adjacent fluorine atoms (assuming J(H-F)ortho is similar for both). Long-range coupling to H-4 may also be observed. The predicted chemical shift is around 7.05 ppm . The coupling constant for ortho H-F coupling in aromatic systems is typically in the range of 6-10 Hz.[11][12][13]
-
H-4 Proton: This proton is para to the carbonyl group and meta to both fluorine atoms. It will be the most deshielded proton on this ring. It will appear as a multiplet due to coupling with the two H-3/H-5 protons and potentially long-range coupling with the two fluorine atoms. The predicted chemical shift is approximately 7.45 ppm .
Visualization of Key Concepts
Workflow for ¹H NMR Analysis
Caption: A diagram showing the electron-donating and -withdrawing effects.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is accessible through a systematic approach to data acquisition and interpretation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by applying a robust experimental methodology, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. This guide serves as a practical and theoretical resource to aid in these analytical endeavors, ultimately supporting the advancement of drug discovery and development.
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An In-depth Technical Guide to the ¹³C NMR Analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Executive Summary
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a substituted benzophenone. The document outlines the theoretical principles governing the chemical shifts in this complex aromatic system, offers a field-proven, step-by-step experimental protocol for data acquisition, and presents a detailed interpretation of the predicted ¹³C NMR spectrum. By explaining the causality behind peak assignments based on the electronic effects of amino, chloro, and difluoro substituents, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the structural elucidation of similar multi-substituted aromatic compounds.
Introduction
This compound is a chemical intermediate whose structural integrity is paramount for its intended applications in research and development. Its molecular framework comprises two distinct, highly substituted benzene rings linked by a ketone carbonyl group. This complexity, featuring an electron-donating amino group and multiple electron-withdrawing halogen substituents, presents a unique challenge and opportunity for structural analysis.
¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon skeleton of organic molecules.[1] Unlike ¹H NMR, the ¹³C spectrum offers a wider chemical shift range, typically resulting in a resolved signal for each unique carbon atom, thereby providing a direct count of non-equivalent carbons in the molecule.[2][3] For a molecule like this compound, ¹³C NMR is critical for confirming the substitution pattern on both aromatic rings and verifying the presence of the central carbonyl carbon. This guide provides the scientific rationale and practical methodology to perform and interpret this analysis with high confidence.
Theoretical Basis for ¹³C Chemical Shifts
The chemical shift (δ) of a given carbon nucleus is highly sensitive to its local electronic environment. In the target molecule, the predicted chemical shifts are governed by a combination of hybridization, electronegativity, and resonance effects imparted by the various functional groups.
-
Carbonyl Carbon (C=O): The sp² hybridized carbonyl carbon is significantly deshielded due to the strong electronegativity of the oxygen atom and will appear at the lowest field (furthest downfield) in the spectrum, typically in the 190-220 ppm range.[4][5]
-
Aromatic Carbons (C-sp²): Carbons within the benzene rings resonate in the 110-160 ppm region.[4][6] Their specific shifts are modulated by the attached substituents:
-
Amino Group (-NH₂): As a strong electron-donating group, the -NH₂ substituent increases electron density on the ring, particularly at the ortho and para positions, causing a significant upfield shift (shielding) for these carbons. The ipso-carbon (the carbon directly attached to the substituent) is also strongly affected.[7][8]
-
Chlorine (-Cl): Chlorine is an electron-withdrawing group via induction but can donate electron density through resonance. Its effect on the ipso-carbon is deshielding, causing a downfield shift.[9][10]
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful deshielding effect on the directly attached (ipso) carbon, shifting it significantly downfield.[7][11] A key feature is the presence of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which will split the signals of nearby carbons into doublets or triplets, depending on the number of fluorine atoms.[6]
-
These substituent effects are generally additive, allowing for a rational prediction of the chemical shift for each aromatic carbon.[11]
Molecular Structure and Carbon Numbering
For clarity in spectral assignment, the carbon atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure with carbon numbering scheme.
Experimental Methodology
A robust and reproducible ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
Experimental Workflow
The overall process from sample receipt to final analysis follows a structured workflow to ensure data integrity and accuracy.
Caption: Standard workflow for ¹³C NMR analysis.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh between 50-100 mg of this compound.[12][13] ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a higher sample concentration for a good signal-to-noise ratio within a reasonable time.[14]
-
In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[15] The choice of solvent is critical; it must fully dissolve the analyte without interfering with its signals. CDCl₃ is a common choice for many organic compounds.[15]
-
Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette.[13][14]
-
If any solid particles are present, filter the solution through a small plug of glass wool packed into the pipette during transfer to prevent magnetic field distortions that can broaden spectral lines.[14]
-
Cap the NMR tube securely to prevent solvent evaporation.[15]
-
-
Instrumentation and Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines.
-
Set up a standard ¹³C experiment with broadband proton decoupling. This technique simplifies the spectrum by collapsing all carbon signals into singlets and enhances signal intensity through the Nuclear Overhauser Effect (NOE).[1][2]
-
Typical Acquisition Parameters:
-
Pulse Angle: 30-45° (to allow for faster repetition without saturating signals).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay is needed to allow all carbons, especially quaternary ones, to relax back to equilibrium.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio. The acquisition time can range from 20 minutes to several hours.[12][13]
-
Spectral Width: 0 to 220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.[3][9][12]
-
Spectral Interpretation and Peak Assignment
The ¹³C NMR spectrum of this compound is expected to show 13 distinct signals, as there are no elements of symmetry in the molecule that would render any carbon atoms chemically equivalent. The predicted chemical shifts and assignments are detailed below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Justification |
| C7 | ~194.5 | Singlet | Carbonyl carbon, most deshielded due to adjacent oxygen.[4] |
| C2' | ~160.0 | Doublet (¹JCF) | Ipso-carbon attached to fluorine, strongly deshielded.[6] |
| C6' | ~160.0 | Doublet (¹JCF) | Ipso-carbon attached to fluorine, chemically equivalent to C2' in a simplified model but distinct in the actual molecule. |
| C2 | ~151.0 | Singlet | Aromatic carbon attached to the electron-donating -NH₂ group, significantly deshielded.[7] |
| C4' | ~132.0 | Triplet (³JCF) | Para to C1', deshielded by the carbonyl and influenced by two fluorine atoms. |
| C4 | ~134.0 | Singlet | Aromatic CH para to the amino group. |
| C6 | ~130.0 | Singlet | Aromatic CH ortho to the chloro group. |
| C3' | ~112.0 | Doublet (²JCF) | Ortho to C1' and C2', shielded by fluorine resonance. |
| C5' | ~112.0 | Doublet (²JCF) | Ortho to C1' and C6', shielded by fluorine resonance. |
| C5 | ~124.0 | Singlet | Ipso-carbon attached to chlorine.[9] |
| C1' | ~118.0 | Triplet (²JCF) | Quaternary carbon attached to the carbonyl and flanked by two C-F carbons. |
| C3 | ~119.0 | Singlet | Aromatic CH meta to the amino group. |
| C1 | ~117.0 | Singlet | Quaternary carbon attached to the carbonyl and amino-substituted ring. |
Note: The predicted chemical shift values are estimates based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly. The multiplicity is predicted based on one-bond and two-bond C-F coupling; longer-range couplings may also be observed.
Advanced Techniques for Assignment Confirmation
To provide unequivocal assignment of the carbon signals, especially for the protonated aromatic carbons, advanced NMR experiments are highly recommended.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between carbon types.[1][5]
-
A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.
-
A DEPT-90 spectrum would only show signals for CH carbons.
-
By comparing the broadband-decoupled spectrum with the DEPT spectra, all quaternary carbons and CH carbons can be definitively identified.
-
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence) correlates carbons with their directly attached protons, allowing for the unambiguous assignment of all protonated carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons by correlating them to nearby protons.[1]
-
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its complete structural verification. A systematic approach, combining a robust experimental protocol with a thorough understanding of substituent-induced chemical shifts, allows for the confident assignment of all 13 carbon signals. The characteristic downfield shift of the carbonyl carbon, the strong deshielding and splitting patterns induced by the fluorine atoms, and the shielding effects of the amino group serve as key spectral signatures. For absolute confirmation, the use of advanced NMR techniques such as DEPT and 2D correlation spectroscopy is strongly advised. This guide provides the necessary foundation for researchers to successfully apply ¹³C NMR in the structural elucidation of this and other complex substituted aromatic molecules.
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- University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation.
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- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
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Mass spectrometry of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
An In-depth Technical Guide to the Mass Spectrometry of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (CAS No: 28910-83-0). As a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors, robust and reliable analytical methods for its characterization and quantification are paramount.[1] This document delves into the foundational principles, method development strategies, fragmentation analysis, and quantitative application of mass spectrometry for this specific molecule, tailored for researchers, analytical scientists, and professionals in drug development.
Introduction and Physicochemical Context
This compound is a substituted benzophenone. Understanding its core structure is the first step in predicting its behavior in a mass spectrometer.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₃H₈ClF₂NO | [2][3][4] |
| Molecular Weight | 267.66 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-amino-5-chloro-2',6'-difluorobenzophenone | [3] |
| Structure |
| |
The presence of a basic primary amine group, a carbonyl moiety, and electronegative halogen atoms (chlorine and fluorine) dictates the molecule's ionization and fragmentation characteristics. The primary amine is a readily available site for protonation, making Electrospray Ionization (ESI) in positive ion mode a highly effective analytical approach.
Method Development: A Logic-Driven Approach
The development of a robust mass spectrometry method is not a matter of default parameters but of reasoned choices based on the analyte's chemistry. For this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is the platform of choice due to its high sensitivity and selectivity.
Sample Preparation and Chromatography
Rationale: The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system that promotes efficient ionization. The choice of chromatographic conditions is to ensure the analyte is separated from potential matrix interferences and delivered to the ion source at an optimal concentration.
Step-by-Step Protocol: Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard.
-
Dissolution: Dissolve the standard in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The molecule's predicted LogP of 3.43 suggests good solubility in organic solvents.[4]
-
Working Solutions: Perform serial dilutions from the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare calibration standards and quality control samples at the desired concentrations. The addition of a small amount of acid (e.g., 0.1% formic acid) to the final dilution solvent is critical. This acidifies the mobile phase, ensuring the primary amine on the analyte is protonated before it enters the ion source, which is essential for efficient ESI in positive mode.
Ionization and Mass Spectrometer Parameters
Rationale: The selection of the ionization source and its parameters is the most critical step. The aim is to generate a stable and abundant population of molecular ions that can be isolated and fragmented for structural confirmation and quantification.
Expertise in Action: Why ESI in Positive Mode?
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like our target compound. It imparts minimal energy during the ionization process, which keeps the molecular ion intact.
-
Positive Ion Mode: The primary amine (-NH₂) group is a Lewis base and will readily accept a proton (H⁺) in an acidic environment. This makes the formation of the protonated molecule, [M+H]⁺, highly favorable and energetically preferred over other ionization pathways. This leads to a strong signal and high sensitivity.
Table 2: Typical Starting Parameters for ESI-MS/MS Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic amine group is easily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Nebulizer Gas (N₂) | 35 - 50 psi | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temp. | 300 - 350 °C | Aids in desolvation to release gas-phase ions. |
| Precursor Ion (Q1) | m/z 268.0 | Target m/z for the protonated molecule [C₁₃H₉ClF₂NO]⁺. |
| Collision Gas (Ar) | ~1.5 mTorr | Used for Collision-Induced Dissociation (CID) in Q2. |
| Collision Energy | 15 - 30 eV | Energy applied to induce fragmentation; must be optimized. |
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion. For benzophenones, the most common fragmentation pathway involves the cleavage of the bonds adjacent to the central carbonyl group.[5]
The Precursor Ion
The protonated molecule, [M+H]⁺, will be the precursor ion isolated in the first quadrupole (Q1). Its theoretical monoisotopic mass is 268.0344 m/z. A key feature to look for is the chlorine isotopic pattern. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see two peaks for the molecular ion:
-
A peak at m/z 268.0 (corresponding to the ³⁵Cl isotope)
-
An A+2 peak at m/z 270.0 (corresponding to the ³⁷Cl isotope) with an intensity approximately one-third of the m/z 268 peak. Observing this 3:1 ratio is a powerful confirmation of the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pathways
Collision-Induced Dissociation (CID) in the second quadrupole (Q2) will break the precursor ion into characteristic product ions. The most probable cleavages occur at the C-C bonds flanking the carbonyl group, as these are typically the weakest bonds in the ionized structure.
-
Pathway A: Cleavage yielding the chlorobenzoyl ion. The bond between the carbonyl carbon and the difluorophenyl ring breaks. This is often the most dominant fragmentation pathway for similar structures.[6]
-
Product Ion: [C₇H₆ClNO]⁺
-
Expected m/z: 154.0
-
Structure: The 2-amino-5-chlorobenzoyl cation. This fragment is highly stabilized by resonance.
-
-
Pathway B: Cleavage yielding the difluorobenzoyl ion. The bond between the carbonyl carbon and the aminochlorophenyl ring breaks.
-
Product Ion: [C₇H₃F₂O]⁺
-
Expected m/z: 141.0
-
Structure: The 2,6-difluorobenzoyl cation.
-
Caption: Predicted MS/MS fragmentation of protonated this compound.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For accurate quantification in complex matrices, such as in-process control samples or biological fluids, Multiple Reaction Monitoring (MRM) is the gold standard.
Trustworthiness through Self-Validation: The MRM technique is inherently self-validating. It monitors a specific precursor-to-product ion transition. The simultaneous detection of a precursor ion and its specific product ion at a consistent ratio provides a high degree of confidence that the signal is from the target analyte and not from a co-eluting interference.
Experimental Protocol for MRM Method Setup
-
Analyte Infusion: Infuse a solution of the analyte (e.g., 1 µg/mL) directly into the mass spectrometer.
-
Precursor Ion Confirmation: Acquire a full scan (Q1 scan) to confirm the m/z of the [M+H]⁺ ion (268.0).
-
Product Ion Scan: Perform a product ion scan by setting Q1 to transmit m/z 268.0 and scanning Q3 to identify all fragment ions. Identify the most intense and stable fragments. Based on our prediction, these will likely be m/z 154.0 and 141.0.
-
MRM Transition Selection: Select at least two transitions for the method.
-
Quantifier: The most intense and reproducible transition (e.g., 268.0 → 154.0). This transition will be used for calculating the concentration.
-
Qualifier: A second, less intense transition (e.g., 268.0 → 141.0). This transition is used for identity confirmation. The ratio of the qualifier to quantifier peak areas must remain constant across all samples and standards for the results to be considered valid.
-
-
Optimization: Optimize the collision energy (CE) and other lens voltages for each MRM transition to maximize signal intensity.
-
Method Validation: Perform a full method validation according to relevant guidelines (e.g., ICH or FDA) to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Representative Quantitative Data
The following table summarizes the kind of data generated during the validation of an MRM method.
Table 3: Hypothetical MRM Validation Summary
| Parameter | Quantifier (268.0→154.0) | Qualifier (268.0→141.0) | Acceptance Criteria |
|---|---|---|---|
| Collision Energy | 20 eV | 28 eV | Optimized for max signal |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | r² > 0.995 |
| Correlation (r²) | 0.998 | 0.997 | - |
| LOD | 0.3 ng/mL | 0.8 ng/mL | S/N > 3 |
| LOQ | 1.0 ng/mL | 2.5 ng/mL | S/N > 10, RSD < 20% |
| QC Accuracy | 95-104% | - | Within ±15% of nominal |
| QC Precision (%RSD) | < 8% | - | < 15% |
Conclusion
The mass spectrometric analysis of this compound is straightforward when approached with a fundamental understanding of the molecule's chemical properties. The presence of a basic amine group makes ESI in positive ion mode the ideal choice for generating a stable and abundant protonated molecular ion at m/z 268.0. Subsequent MS/MS analysis predictably yields two major fragments at m/z 154.0 and 141.0 via cleavage at the carbonyl bridge. These characteristics allow for the development of highly selective and sensitive LC-MS/MS methods using MRM for robust quantification, an essential capability in modern pharmaceutical development and quality control.
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An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Introduction
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a substituted benzophenone derivative. Molecules within this class are pivotal as intermediates in the synthesis of various pharmaceutical compounds, including kinase inhibitors for targeted cancer therapies and agents for neurological and inflammatory disorders.[1] The precise molecular structure, including the correct placement and presence of its functional groups, is critical to its reactivity and efficacy in these synthetic pathways.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound using Fourier-Transform Infrared (FTIR) spectroscopy, designed for researchers and drug development professionals. We will explore the expected vibrational modes, detail a robust experimental protocol, and provide an in-depth interpretation of the resulting spectrum.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the infrared spectrum, we must first understand the molecular structure and predict the characteristic vibrations associated with its constituent functional groups. The structure contains two distinct aromatic rings, a ketone carbonyl group, a primary amine, a chloro substituent, and two fluoro substituents.
Based on this structure, the following vibrational modes are anticipated:
-
N-H Stretching (Amine): Primary amines exhibit two distinct stretching bands: an asymmetric stretch and a symmetric stretch, typically found in the 3550–3250 cm⁻¹ region.[3]
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings is expected to produce weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[4][5]
-
C=O Stretching (Ketone): The carbonyl stretch is one of the most intense and characteristic absorptions. For simple aromatic ketones like benzophenone, this band appears around 1665 cm⁻¹.[6][7] Conjugation with the aromatic rings and the electronic influence of the substituents will determine its precise location.
-
Aromatic C=C Stretching: The carbon-carbon double bond stretches within the aromatic rings typically give rise to several bands of variable intensity in the 1600–1400 cm⁻¹ range.[4][8]
-
N-H Bending (Amine): The scissoring motion of the primary amine group usually results in a medium to strong band between 1650–1580 cm⁻¹.[8] This peak may sometimes overlap with aromatic C=C stretching bands.
-
C-N Stretching (Aromatic Amine): This vibration is expected to produce a medium to strong band in the 1335–1250 cm⁻¹ region.[8]
-
C-F Stretching: The carbon-fluorine bond is highly polarized, leading to very strong absorption bands. Aryl fluorides typically show intense bands in the 1400–1000 cm⁻¹ range.[3] The presence of two C-F bonds may result in multiple strong peaks.
-
C-Cl Stretching: The carbon-chlorine stretch is expected in the lower frequency fingerprint region, typically between 850–550 cm⁻¹.[3][4]
-
Aromatic C-H Out-of-Plane Bending: These vibrations are dependent on the substitution pattern of the rings and appear in the 900–675 cm⁻¹ region, providing structural information about the isomers.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid powder samples, Attenuated Total Reflectance (ATR) is often the preferred technique over traditional KBr pellets or Nujol mulls.[9]
Causality for Method Selection: ATR-FTIR requires minimal to no sample preparation, eliminating the labor-intensive grinding and pressing of KBr pellets and potential issues with atmospheric moisture.[9][10] It ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra from just a few milligrams of material.[11]
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(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone safety and hazards
An In-Depth Technical Guide to the Safety and Hazards of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract: This technical guide provides a comprehensive overview of the safety, hazards, and handling protocols for this compound (CAS No: 28910-83-0). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated risks is paramount for the safety of researchers, scientists, and drug development professionals. This document synthesizes available data on its chemical properties, toxicological profile, and safe handling procedures to provide a self-validating system for risk mitigation in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a substituted benzophenone derivative.[1] Its identity and key physical properties are fundamental to understanding its behavior and potential hazards in the laboratory. The compound is typically a solid at room temperature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | [3][4] |
| Molecular Formula | C₁₃H₈ClF₂NO | [3][4] |
| Molecular Weight | 267.66 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Melting Point | 151-153 °C | [5] |
| Boiling Point | 435.2 ± 45.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 217.0 ± 28.7 °C | [5] |
| Purity | ≥98% | [3][4] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. This compound is classified as hazardous, warranting specific precautions.[2][4]
Table 2: GHS Hazard Classification
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
Interpretation of Hazards for Laboratory Personnel:
-
H302 - Harmful if swallowed: This indicates acute oral toxicity. Accidental ingestion of even small quantities could lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing excellent personal hygiene.[6]
-
H315 - Causes skin irritation: Direct contact with the skin can cause localized redness, inflammation, or rash. This hazard necessitates the consistent use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[7]
-
H319 - Causes serious eye irritation: This is a significant risk. The compound can cause substantial, though reversible, eye irritation upon contact. The use of safety glasses with side shields or, preferably, chemical splash goggles is mandatory whenever handling this substance.
-
H335 - May cause respiratory irritation: As a solid powder, there is a risk of generating airborne dust during handling (e.g., weighing, transferring). Inhaling this dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[7] This hazard dictates that all manipulations of the powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Caption: GHS Hazard Profile for the compound.
Toxicological Profile
The toxicological data for this specific compound are primarily derived from its GHS classification.
-
Acute Toxicity: Classified as harmful if swallowed (Acute Tox. 4).[6] No specific LD50 data is available in the reviewed sources, but this classification implies a moderate level of acute oral toxicity.
-
Skin and Eye Irritation: The compound is a confirmed skin and serious eye irritant.[2][4]
-
Respiratory Irritation: It is a specific target organ toxicant for the respiratory system following a single exposure (STOT SE 3).[8][9]
-
Chronic Toxicity, Carcinogenicity, and Mutagenicity: There is no data available from the reviewed sources regarding the long-term toxicological effects, carcinogenicity, or mutagenicity of this compound. In the absence of such data, it is prudent to treat the substance as potentially hazardous with unknown chronic effects and to minimize exposure to the lowest reasonably achievable level.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is essential for mitigating the identified risks. The following workflow and PPE are mandatory.
Caption: Standard workflow for safely handling the compound.
Detailed Handling Protocol:
-
Engineering Controls: All weighing and transfer operations involving the solid powder must be conducted inside a certified chemical fume hood to control exposure to airborne dust.[8]
-
Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times.
-
Weighing and Transfer: Use an anti-static weigh boat or paper to prevent dispersal of the fine powder. Transfer the compound carefully to minimize dust generation.
-
Housekeeping: Maintain a clean workspace. Any spills should be cleaned up immediately following the emergency procedures outlined below.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[6]
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale (linked to Hazard) |
| Eye Protection | Chemical splash goggles | Protects against airborne dust and accidental splashes, mitigating serious eye irritation (H319). |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact, mitigating skin irritation (H315). |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled in a fume hood | A fume hood provides primary respiratory protection against dust (H335).[8] |
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dark, and dry place.[3][4][8] Some suppliers recommend storage at 2-8°C or under an inert atmosphere for long-term stability.[3][5]
-
Stability: The compound is stable under recommended storage conditions.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[10]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is required.
First-Aid Measures:
-
If Inhaled (P304+P340): Remove the person to fresh air and keep them comfortable for breathing.[8] If respiratory symptoms persist, seek medical attention.[8]
-
If on Skin (P302+P352): Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse (P362+P364).[4] If skin irritation occurs, seek medical advice.[8]
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical attention immediately.
-
If Swallowed (P301+P330): Rinse mouth with water. Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[6]
Spill and Fire Response:
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.
References
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- Synthesis and therapeutic delivery approaches for praziquantel: a patent review (2010-present).
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- 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. [Link]
- Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. National Institutes of Health (NIH). [Link]
- 2-Amino-2',5-dichlorobenzophenone. PubChem. [Link]
- Synthesis and therapeutic delivery approaches for praziquantel: a patent review (2010-present). PubMed. [Link]
- Process for the synthesis of (R)-praziquantel.
- Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. NIST WebBook. [Link]
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(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone material safety data sheet (MSDS)
An In-depth Technical Guide to the Safe Handling and Application of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Introduction
This compound, identified by CAS No. 28910-83-0, is a key building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique structure, featuring amino, chloro, and difluorophenyl moieties, makes it a valuable intermediate for synthesizing complex molecules, particularly kinase inhibitors for targeted cancer therapies.[4] This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a standard Material Safety Data Sheet (MSDS). It offers a Senior Application Scientist's perspective on the compound's properties, hazards, and handling protocols, emphasizing the scientific rationale behind each safety recommendation to ensure both user safety and experimental integrity.
Section 1: Chemical and Physical Properties - The Foundation of Safe Handling
Understanding the fundamental physicochemical properties of a compound is the first step in developing safe and effective laboratory protocols. These characteristics dictate its behavior under various conditions and inform the necessary handling and storage procedures.
The compound is a solid at room temperature, which is a critical consideration for handling. Unlike volatile liquids, the primary exposure risk during manipulation (e.g., weighing, transfer) is the generation and inhalation of airborne dust particles. Its melting point of 151-153°C and boiling point of 435.2°C confirm its low volatility under standard laboratory conditions.[4][5]
| Property | Value | Source |
| CAS Number | 28910-83-0 | [1][2][3] |
| Molecular Formula | C₁₃H₈ClF₂NO | [1][2][4] |
| Molecular Weight | 267.66 g/mol | [1][2][4] |
| Appearance | Solid, Yellow to yellow-green crystal powder | [3] |
| Melting Point | 151-153°C | [4][5] |
| Boiling Point | 435.2°C | [4][5] |
| Purity | ≥98% | [1][2] |
| Storage Temperature | Room Temperature, 2-8°C, or 4°C | [2][4][5] |
Note on Storage: While some suppliers suggest room temperature storage, others recommend refrigeration (2-8°C or 4°C).[2][4][5] For long-term stability and to minimize potential degradation, especially in a GMP or drug discovery environment, storing in a cool, dark, and inert atmosphere is the most prudent approach.
Section 2: Hazard Identification and Toxicological Profile - A Risk-Based Assessment
This compound is classified as hazardous, and a thorough understanding of its toxicological profile is essential. The Globally Harmonized System (GHS) classifications provide a clear, universal framework for understanding these risks.
| Hazard Statement | Classification | Meaning & Implication for Researchers |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. Prolonged or repeated contact can lead to dermatitis. This necessitates the use of appropriate gloves and lab coats. |
| H319 | Serious Eye Irritation (Category 2) | Causes serious eye irritation. Accidental contact can cause significant discomfort and potential damage. Chemical splash goggles are mandatory. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs. All handling of the solid must be done in a certified chemical fume hood. |
The signal word associated with this compound is "Warning". While not indicating severe acute toxicity, it underscores that significant irritation and discomfort can result from improper handling. In a drug development context, these irritation potentials are noteworthy. While this compound is an intermediate, understanding the irritant properties of a core scaffold is crucial for anticipating potential liabilities in downstream drug candidates.
Section 3: Exposure Controls and Personal Protective Equipment (PPE) - A Proactive Safety Protocol
Effective safety management follows a "Hierarchy of Controls" to mitigate risks. This hierarchy prioritizes the most effective control measures.
Caption: Hierarchy of Controls Workflow
Engineering Controls (First Line of Defense):
-
Chemical Fume Hood: All manipulations of the solid compound that could generate dust (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure provides containment while minimizing air currents that can affect accuracy.
Personal Protective Equipment (Last Line of Defense): PPE is essential but should never be the sole means of protection.
Step-by-Step PPE Protocol:
-
Pre-Donning Inspection: Before entering the lab, inspect all PPE for damage (cracks in goggles, tears in gloves).
-
Lab Coat: Don a clean, long-sleeved laboratory coat and fasten it completely. This protects skin and personal clothing from contamination.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. Standard safety glasses do not provide adequate protection against splashes or airborne dust as required for a compound with an H319 classification.
-
Gloves: Wear compatible chemical-resistant gloves (nitrile is a common and effective choice). Check the manufacturer's breakthrough time data if prolonged contact is anticipated. When handling the solid, double-gloving can provide an extra layer of protection.
-
Post-Handling: Before leaving the work area, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water.
Section 4: Safe Handling, Storage, and Disposal
Detailed Handling Protocol (Weighing and Solution Preparation):
-
Preparation: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the chemical fume hood before opening the compound's container. This minimizes the time the container is open.
-
Weighing: Gently open the container. Use a clean spatula to carefully transfer the desired amount of the solid onto weigh paper or directly into a tared vessel. Avoid scooping or dropping the material from a height to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of stirred solvent, which can cause powder to become airborne. Cap the vessel and mix using a vortex or magnetic stirrer until fully dissolved.
-
Cleanup: Carefully clean the spatula and work surface with a solvent-dampened wipe to collect any residual powder. Dispose of wipes and weigh paper as hazardous waste.
Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation of the amine group.[1]
Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Section 5: First-Aid and Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.[6][7] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6][7] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Section 6: Application in Research - A Note on Synthetic Utility
This compound is not an end-product therapeutic but a critical starting material. Its structure is pre-validated for incorporation into scaffolds that target enzyme active sites, making it highly valuable.[4] The diagram below illustrates its conceptual role in a generalized synthetic pathway for a kinase inhibitor.
Caption: Conceptual role in API synthesis.
This workflow highlights how the initial hazards of the starting material must be managed to safely arrive at a final, potentially life-saving, Active Pharmaceutical Ingredient (API).
Conclusion
This compound is a compound of significant utility in modern drug discovery. Its handling requires a professional and informed approach. By understanding its chemical properties, recognizing its hazards, and rigorously applying the hierarchy of controls—from fume hoods to appropriate PPE—researchers can leverage its synthetic potential safely and effectively. This guide serves as a framework for developing robust internal protocols that protect both the scientist and the science.
References
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Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Introduction
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key chemical intermediate, pivotal in the synthesis of various pharmaceutical compounds.[1] Notably, it serves as a precursor in the development of kinase inhibitors for targeted cancer therapies and has applications in the research of novel anti-inflammatory and neuroprotective agents.[1] Its molecular structure, featuring amino and halogen groups, allows for diverse functionalization, making it a valuable component in drug discovery pipelines.[1] The synthesis of this benzophenone derivative is most effectively achieved through a Friedel-Crafts acylation reaction, a robust and widely-used method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying principles, a step-by-step protocol, and critical safety considerations.
Scientific Principles and Rationale
The synthesis of this compound is accomplished via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.[3][4]
Reaction Mechanism:
The core of the Friedel-Crafts acylation involves three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent, 2,6-difluorobenzoyl chloride. This is achieved by the Lewis acid coordinating to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond to form a highly electrophilic and resonance-stabilized acylium ion.[2][5]
-
Electrophilic Attack: The π-electron system of the substrate, 4-chloroaniline, acts as a nucleophile and attacks the electrophilic acylium ion. This attack forms a non-aromatic carbocation intermediate, often referred to as an arenium ion or sigma complex.[2]
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.[2]
A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[2] Furthermore, the acylium ion is stable and does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 1.0 eq | ≥98% |
| 2,6-Difluorobenzoyl chloride | C₇H₃ClF₂O | 176.55 | 1.1 eq | ≥98% |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 2.5 eq | ≥99% |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | As needed | ≥99.8% |
| Hydrochloric acid (concentrated) | HCl | 36.46 | As needed | ~37% |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica gel for column chromatography | SiO₂ | 60.08 | As needed | 60-120 mesh |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | HPLC grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | HPLC grade |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloroaniline (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool it to 0-5 °C.
-
Addition of Lewis Acid: Slowly add anhydrous aluminum chloride (2.5 eq) to the cooled mixture in portions, ensuring the temperature does not exceed 10 °C.
-
Addition of Acylating Agent: In the dropping funnel, place a solution of 2,6-difluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.[7]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.[8][9]
-
Reagent Handling:
-
Aluminum chloride (AlCl₃): Anhydrous aluminum chloride is corrosive and reacts violently with water.[9] Handle it in a dry environment and avoid contact with skin and eyes.[9]
-
2,6-Difluorobenzoyl chloride: This reagent is corrosive and lachrymatory.[10] It causes severe skin burns and eye damage and may cause respiratory irritation.[10] Avoid inhalation of vapors and contact with skin and eyes.[8][11]
-
-
Reaction Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with caution in an ice bath to control the temperature.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Friedel-Crafts acylation provides an effective and direct route for the synthesis of this compound. Adherence to the detailed protocol and safety precautions outlined in these application notes is crucial for a successful and safe synthesis. The versatility of this synthetic intermediate makes it a valuable building block in the development of new therapeutic agents.
References
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
- Wikipedia. Friedel–Crafts reaction.
- Arabian Journal of Chemistry. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax.
- Wikipedia. 2-Amino-5-chlorobenzophenone.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation.
- MySkinRecipes. This compound.
- Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- LabXchange. Friedal-Crafts Acylation and Alkylation.
- UPRM. Aluminum chloride Safety Data Sheet.
- Lead Sciences. This compound.
- Chemsrc. This compound.
- Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
- NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-.
- Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
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Application Notes and Protocols for the Friedel-Crafts Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
For: Researchers, scientists, and drug development professionals.
Introduction
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of benzodiazepine derivatives and other central nervous system (CNS) active compounds.[1][2][3] Its structural motif is also explored in materials science for the development of functional polymers and optoelectronic materials.[4] The synthesis of this and related aminobenzophenones is a critical step in numerous drug discovery and development programs.[5]
This document provides a detailed guide to the Friedel-Crafts synthesis of this compound. It is designed to offer both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles, potential challenges, and strategies for optimization.
Reaction Principle: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[6][7] In this reaction, an acyl group (in this case, 2,6-difluorobenzoyl) is introduced onto an aromatic ring (4-chloroaniline). The reaction is typically mediated by a Lewis acid catalyst, which serves to activate the acylating agent.[6][8]
Mechanism of Action
The generally accepted mechanism for the Friedel-Crafts acylation involves the following key steps:[9]
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride (2,6-difluorobenzoyl chloride), making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[7][10]
-
Electrophilic Attack: The electron-rich aromatic ring of the aniline derivative attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product.[9]
A significant challenge in the Friedel-Crafts acylation of anilines is the basicity of the amino group.[11][12] The lone pair of electrons on the nitrogen can coordinate with the Lewis acid catalyst, deactivating it and rendering it ineffective.[13] This can lead to low yields or complete reaction failure. To circumvent this, the amino group of the starting aniline is often protected prior to the acylation step.[13]
Experimental Protocol
This protocol outlines the synthesis of this compound, incorporating an amino group protection step to ensure efficient Friedel-Crafts acylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloroaniline | Reagent | Sigma-Aldrich | |
| Acetic Anhydride | ACS Reagent | Fisher Scientific | |
| Zinc Dust | Laboratory | VWR | |
| 2,6-Difluorobenzoyl Chloride | 98% | Combi-Blocks | |
| Aluminum Chloride (AlCl₃), anhydrous | 99.99% | Strem Chemicals | Handle in a glovebox or under inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics | |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | J.T. Baker | |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | EMD Millipore | |
| Ethanol | 200 Proof, Absolute | Decon Labs | |
| Ethyl Acetate | HPLC Grade | Honeywell | |
| Hexanes | HPLC Grade | Honeywell | |
| Magnesium Sulfate (MgSO₄), anhydrous | Laboratory | Alfa Aesar |
Step 1: Protection of the Amino Group (Acetylation)
This initial step protects the amino group of 4-chloroaniline as an acetamide to prevent its interference with the Lewis acid catalyst in the subsequent Friedel-Crafts reaction.[13]
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloroaniline (1.0 equiv) and a slight excess of acetic anhydride (1.1 equiv).
-
Add a catalytic amount of zinc dust (approx. 0.05 equiv).
-
Heat the mixture to a gentle reflux for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of cold water with vigorous stirring to precipitate the N-(4-chlorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC.
Step 2: Friedel-Crafts Acylation
This is the key carbon-carbon bond-forming step to construct the benzophenone skeleton.
Procedure:
-
Set up a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, suspend anhydrous aluminum chloride (2.5 equiv) in anhydrous 1,2-dichloroethane.
-
In the dropping funnel, prepare a solution of 2,6-difluorobenzoyl chloride (1.0 equiv) and N-(4-chlorophenyl)acetamide (1.0 equiv) in anhydrous 1,2-dichloroethane.
-
Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over 30-45 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers, wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
Step 3: Deprotection of the Amino Group (Hydrolysis)
The final step is the removal of the acetyl protecting group to yield the target primary amine.
Procedure:
-
To the crude protected product from the previous step, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).
-
Heat the mixture to reflux for 2-3 hours, or until the deprotection is complete as monitored by TLC.
-
Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation | - Deactivation of Lewis acid by the unprotected amino group.[13]- Moisture in reagents or glassware. | - Ensure complete protection of the amino group.- Use high-quality, anhydrous Lewis acid and solvents. Dry all glassware thoroughly. |
| Formation of Isomeric Byproducts | - The directing effects of the chloro and amino groups can lead to acylation at different positions.[14] | - Protection of the amino group generally favors para-acylation.- Careful control of reaction temperature can improve regioselectivity. |
| Incomplete Deprotection | - Insufficient reaction time or acid concentration. | - Increase reflux time and monitor by TLC.- Ensure an adequate concentration of hydrochloric acid is used. |
| Product Contamination | - Side reactions such as polysubstitution or Fries rearrangement.[13] | - Use a precise 1:1 molar ratio of the protected aniline to the acyl chloride.- Maintain controlled reaction temperatures to minimize side reactions. |
Mechanistic Considerations for Side Reactions
Caption: Inhibition of Friedel-Crafts acylation by Lewis acid deactivation.
Conclusion
The Friedel-Crafts synthesis of this compound is a robust and scalable method for producing this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanism and potential pitfalls, particularly the deactivation of the Lewis acid catalyst by the free amine, researchers can effectively troubleshoot and optimize the synthesis. The use of a protecting group strategy is paramount to achieving high yields and purity. This detailed protocol and the accompanying technical insights provide a solid foundation for the successful synthesis of this and related aminobenzophenone derivatives in a research and development setting.
References
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- Arabian Journal of Chemistry. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. [Link]
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The Cornerstone of Modern Therapeutics: (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone as a Pivotal Pharmaceutical Intermediate
In the intricate landscape of pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. The journey from a simple starting material to a life-saving active pharmaceutical ingredient (API) is paved with a series of meticulously planned chemical transformations. Central to this endeavor is the use of versatile and reliable intermediates. (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a substituted benzophenone, has emerged as a critical building block in the synthesis of a variety of contemporary therapeutics, most notably in the realm of targeted cancer therapies.[1][2] This technical guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis, purification, and analysis, alongside a discussion of its significant applications in drug discovery.
Introduction: A Molecule of Strategic Importance
This compound is a crystalline solid with the molecular formula C₁₃H₈ClF₂NO and a molecular weight of 267.66 g/mol .[2][3] Its structure, featuring a reactive amino group and strategically positioned halogen atoms, makes it an ideal precursor for the construction of diverse heterocyclic systems that are often the core of modern pharmaceuticals. The presence of the 2,6-difluoro substitution on one of the phenyl rings is particularly noteworthy, as fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, enhancing its metabolic stability and binding affinity to target proteins. This intermediate is particularly valued in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28910-83-0 | [3] |
| Molecular Formula | C₁₃H₈ClF₂NO | [2][3] |
| Molecular Weight | 267.66 g/mol | [2][3] |
| Appearance | Yellow to yellow-green crystal powder | [4] |
| Melting Point | 151-153°C | [2] |
| Purity | ≥98% (HPLC) | [3][4] |
| Storage | Room Temperature, in a dark, inert atmosphere | [5] |
Synthesis Protocol: A Modern Approach to a Classic Reaction
The synthesis of this compound is most effectively achieved through a modified Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[6] The following protocol is a comprehensive, step-by-step guide for the laboratory-scale synthesis of this key intermediate.
Part 1: Protection of the Amino Group of 4-chloroaniline
The primary amino group of 4-chloroaniline is highly reactive towards the Lewis acid catalyst used in the Friedel-Crafts acylation. To prevent unwanted side reactions and deactivation of the catalyst, the amino group must first be protected, typically as an acetamide.
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-chloroaniline (1 eq.) in anhydrous dichloromethane.
-
Acylation: Cool the solution in an ice bath to 0-5°C. Slowly add acetic anhydride (1.1 eq.) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the N-(4-chlorophenyl)acetamide.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the protected aniline.
Part 2: Friedel-Crafts Acylation
With the amino group protected, the Friedel-Crafts acylation can proceed to form the benzophenone core.
Experimental Protocol:
-
Reagent Preparation: In a separate dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an excess of 1,2-difluorobenzene, which also serves as a reactant.
-
Formation of Acylium Ion: To this suspension, add 2,6-difluorobenzoyl chloride (1.1 eq.) dropwise at 0-5°C.
-
Electrophilic Aromatic Substitution: Add the previously prepared N-(4-chlorophenyl)acetamide (1 eq.) portion-wise, maintaining the temperature below 10°C.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction's progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected benzophenone.
Part 3: Deprotection of the Amino Group
The final step is the removal of the acetyl protecting group to yield the desired product.
Experimental Protocol:
-
Hydrolysis: Dissolve the crude N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.
-
Neutralization and Precipitation: Cool the reaction mixture and neutralize it with a saturated solution of sodium hydroxide to a pH of ~8-9. This will precipitate the this compound.
-
Final Purification: Filter the solid product, wash it extensively with water to remove any inorganic salts, and then dry it under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors.[1][2] These drugs function by blocking the action of kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
The amino group of the intermediate serves as a handle for the construction of various heterocyclic scaffolds, such as pyrimidines, which are common cores of kinase inhibitors. The benzophenone moiety can be involved in crucial binding interactions within the ATP-binding pocket of the target kinase.
Illustrative Synthetic Application:
While specific proprietary synthetic routes are often not fully disclosed, a general representation of its use involves the condensation of the amino group with a suitable difunctional reagent to build a heterocyclic ring. For instance, reaction with a substituted pyrimidine derivative can lead to the formation of a pyrimido[4,5-b][6][7]diazepine scaffold, a privileged structure in kinase inhibitor design.
Sources
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and quantification critical for quality control.[1] The described method is developed to be specific, accurate, and precise, ensuring its suitability for routine analysis in research and drug development settings. The protocol herein provides comprehensive details on chromatographic conditions, system suitability, sample preparation, and a validation strategy aligned with International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction and Scientific Rationale
This compound is a benzophenone derivative whose structural complexity and functional groups necessitate a reliable analytical method for its characterization. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4][5]
The selection of a reversed-phase chromatographic mode is predicated on the physicochemical properties of the analyte. With a calculated LogP of approximately 3.43, the compound possesses sufficient hydrophobicity for effective retention on a non-polar stationary phase, such as C18.[6] A gradient elution is employed to ensure a reasonable retention time for the main analyte while providing adequate resolution from potential process-related impurities and degradation products, which may span a range of polarities.
Control of the mobile phase pH is critical for achieving symmetric peak shapes and reproducible retention times. The presence of a primary amine group in the analyte's structure requires a buffered mobile phase to maintain a consistent ionization state. By setting the pH to 3.0 with phosphoric acid, the amine group is protonated, minimizing secondary interactions with residual silanols on the stationary phase and preventing peak tailing. UV detection is selected based on the chromophoric nature of the benzophenone core structure.
This method is designed to be not only a quantitative assay but also a stability-indicating one. This is demonstrated through forced degradation studies, which are essential for identifying potential degradation pathways and proving the method's specificity in separating the intact analyte from its degradants.[7][8][9]
Experimental Protocol
Materials and Equipment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Chemicals & Reagents:
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 22 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for preparing standards and samples.
-
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute in the diluent to achieve a final nominal concentration of 50 µg/mL.
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC analysis of the analyte.
System Suitability and Method Validation
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria are based on guidelines such as USP General Chapter <621>.[11][12][13]
| Parameter | Acceptance Criteria | Causality |
| Tailing Factor (Asymmetry) | 0.8 – 1.8 | Ensures peak symmetry, indicating good chromatographic interactions.[14] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and consistency of the pump and mobile phase delivery. |
Method Validation Protocol
The analytical method must be validated to ensure it is fit for its intended purpose.[4] The validation should be performed according to ICH Q2(R2) guidelines and encompasses the following parameters.[15]
Caption: Core parameters for analytical method validation.
-
Specificity (Stability-Indicating): Specificity is demonstrated through forced degradation studies. The sample is subjected to stress conditions to produce potential degradation products. The method must be able to resolve the main analyte peak from any degradants and placebo components.
-
Acid Hydrolysis: Sample in 0.1N HCl at 60°C for 4 hours.
-
Base Hydrolysis: Sample in 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample exposed to 105°C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active ingredient to properly challenge the method's resolving power.[7] Peak purity analysis using a DAD is essential to confirm that the analyte peak is spectrally pure in all stressed samples.
-
-
Linearity: The linearity of the method is established by analyzing a series of at least five concentrations across a specified range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Accuracy is determined by a recovery study, typically by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean percent recovery should be within 98.0% to 102.0%.[5]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six independent sample preparations at 100% of the test concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Assessed by having a different analyst perform the analysis on a different day with different equipment. The results are compared to evaluate the method's reproducibility.
-
-
Robustness: The method's robustness is evaluated by making small, deliberate changes to key parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and observing the effect on the results and system suitability.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust procedure for the quality control of this compound. The method's rationale is grounded in established chromatographic principles, and its performance is verified through rigorous system suitability testing and a comprehensive validation protocol aligned with global regulatory standards. The stability-indicating nature of the assay, confirmed through forced degradation studies, ensures that it can accurately measure the analyte in the presence of potential impurities and degradants, making it a valuable tool for ensuring product quality throughout the pharmaceutical development lifecycle.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: <621> CHROMATOGRAPHY (Altern
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: Steps for HPLC Method Valid
- Title: this compound Source: MySkinRecipes URL:[Link]
- Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL:[Link]
- Title: Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Specifications of this compound Source: Capot Chemical Co., Ltd. URL:[Link]
- Title: this compound Source: Chemsrc URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess Intern
- Title: Forced Degradation Studies Source: Coriolis Pharma URL:[Link]
- Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method Source: Open Access Journals URL:[Link]
- Title: Forced degradation studies Source: ResearchG
- Title: A Review: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL:[Link]
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Application Notes and Protocols: High-Purity (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone via Optimized Recrystallization
Abstract
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as it directly influences the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the purification of this compound through a meticulously developed recrystallization protocol. The methodology is grounded in the principles of solvent selection, crystal growth kinetics, and Good Manufacturing Practices (GMP) to ensure a robust and reproducible process for obtaining high-purity material suitable for drug development and manufacturing.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the synthesis of an API is a multi-step process where the quality of each intermediate profoundly impacts the final product. This compound, a key building block, is no exception. Impurities, even in trace amounts, can lead to the formation of undesired side products, compromise the stability of the API, and potentially introduce toxicological risks. Therefore, a robust purification strategy is not merely a procedural step but a critical quality attribute.
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] A well-designed recrystallization process can effectively remove a wide range of impurities, control crystal size and morphology, and ensure batch-to-batch consistency, all of which are essential for downstream processing and formulation.[3][4]
This application note details a scientifically-driven approach to the recrystallization of this compound, emphasizing the rationale behind each step to provide researchers, scientists, and drug development professionals with a reliable and scalable purification protocol.
The Science of Recrystallization: A Mechanistic Overview
The success of recrystallization is predicated on a thorough understanding of solubility principles and crystallization kinetics. The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or reduced temperatures.[1] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor, or sparingly soluble at elevated temperatures, allowing for their removal via hot filtration.
The process of crystallization itself is a two-step phenomenon: nucleation and crystal growth.[5] Nucleation is the initial formation of small crystalline aggregates, which then serve as templates for subsequent crystal growth. The rate of cooling plays a crucial role in this process; slow cooling generally promotes the formation of larger, more perfect crystals with higher purity, as it allows for the selective incorporation of the target molecules into the crystal lattice while excluding impurities.[6][7]
For compounds like this compound, a diaryl methanone derivative, a single solvent may not always provide the optimal solubility profile. In such cases, a mixed-solvent system can be highly effective. This typically involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. By carefully adjusting the ratio of these two miscible solvents, a state of supersaturation can be precisely controlled, inducing crystallization.
Good Manufacturing Practices (GMP) in API Purification
The purification of an API intermediate must be conducted within a framework of robust quality assurance. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the global standard for GMP compliance in API production.[8][9][10] Adherence to GMP principles ensures that the purified intermediate is of consistent quality and purity, minimizing the risk of contamination and process variability.[11] Key aspects of GMP relevant to this recrystallization protocol include:
-
Documentation and Record-Keeping: All steps of the process, including solvent selection, quantities used, temperature profiles, and analytical results, must be meticulously documented.
-
Facility and Equipment Controls: The recrystallization should be performed in a clean and controlled environment using qualified and calibrated equipment to prevent contamination.
-
Personnel Training: All personnel involved in the purification process must be adequately trained in the principles of GMP and the specifics of the protocol.
This protocol is designed to be compliant with GMP principles, providing a foundation for a scalable and reproducible purification process.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a mixed-solvent recrystallization procedure for this compound. Based on the polarity of the molecule and empirical data from similar aromatic ketones, a mixture of ethanol and water is proposed as the solvent system. Ethanol acts as the "good" solvent, while water serves as the "anti-solvent."
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Glass stirring rod
Step-by-Step Methodology
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring. The goal is to dissolve the compound completely. Heat the mixture to a gentle boil.
-
If the compound does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding an excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Gently reheat the solution to a boil for a few minutes while stirring.
-
Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization with an Anti-Solvent:
-
While the ethanol solution is still hot, slowly add deionized water dropwise with continuous stirring.
-
Continue adding water until the solution becomes slightly turbid (cloudy), indicating the onset of crystallization.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again. This ensures the solution is saturated.
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Process Flow Diagram
Caption: Workflow for the recrystallization of this compound.
Data Presentation and Analysis
The effectiveness of the recrystallization process should be quantitatively assessed. The following table provides a template for recording and comparing key data points before and after purification.
| Parameter | Crude Material | Purified Material | Acceptance Criteria |
| Appearance | Yellowish Powder | Off-white to White Crystalline Solid | Conforms to standard |
| Purity (by HPLC) | ~95% | >99.5% | ≥ 99.5% |
| Melting Point | 148-152 °C | 151-153 °C | Narrow range, consistent with reference |
| Residual Solvents | To be determined | < 5000 ppm (Ethanol) | As per ICH Q3C guidelines |
| Yield | N/A | Typically 80-90% | ≥ 80% |
Purity Verification: Analytical Methodologies
To confirm the purity of the recrystallized this compound, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of organic compounds.[6] The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness.[11]
Other analytical techniques that can be employed to characterize the purified product include:
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[12]
-
Spectroscopic Methods (FTIR, ¹H NMR, ¹³C NMR): To confirm the chemical identity and structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion: A Robust Path to High-Purity Intermediate
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the underlying principles of crystallization and adhering to Good Manufacturing Practices, researchers and drug development professionals can consistently obtain a high-purity intermediate. The successful implementation of this protocol will contribute to the overall quality and safety of the final active pharmaceutical ingredient, underscoring the critical role of purification in the pharmaceutical industry.
References
- ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Current Step 4 version. November 10, 2000. [Link]
- ComplianceQuest. ICH Q7 GMP Regulation for Pharma: The Definitive Guide. March 18, 2025. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. November 1, 2000. [Link]
- ICH. Validation of Analytical Procedures Q2(R2). November 30, 2023. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MIT.
- Syrris.
- PubMed.
- ResearchGate.
- RSC Education.
- MDPI. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. June 13, 2023. [Link]
- University of Rochester Department of Chemistry.
- YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. October 9, 2020. [Link]
- Chemistry LibreTexts.
- How It Comes Together.
- PMC - NIH. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]
- Chemistry LibreTexts.
- Loughborough University Research Repository.
- LACCEI.org.
- CEPAC. From form to function: Crystallization of active pharmaceutical ingredients. June 3, 2008. [Link]
- EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. July 4, 2023. [Link]
- CUNY.
- YouTube. Recrystallization and Melting Point Analysis. December 5, 2022. [Link]
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Application Notes and Protocols: Acylation of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
<
Abstract
This document provides a detailed protocol for the acylation of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol emphasizes a robust and reproducible method using acetic anhydride as the acylating agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety precautions, and methods for purification and characterization of the final product.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of benzodiazepines and other central nervous system agents.[1][2][3] The acylation of the primary amino group is a fundamental transformation that serves multiple purposes. It can act as a protecting group strategy to modulate the reactivity of the amine, preventing unwanted side reactions in subsequent synthetic steps.[4] Furthermore, the resulting amide can be a key pharmacophore in the final drug molecule.
The protocol detailed herein focuses on the acetylation of the starting aminobenzophenone. Acetylation is a widely used chemical reaction where an acetyl functional group is introduced onto a compound.[5] This process is often achieved using reagents like acetic anhydride or acetyl chloride.[4][5] The selection of acetic anhydride in this protocol is based on its high reactivity, commercial availability, and relatively straightforward handling procedures.
Mechanistic Considerations
The acylation of an amine with an acid anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group and the formation of the protonated amide. A weak base, such as sodium acetate, is often added to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥98% Purity | ChemScene (CAS: 28910-83-0)[6] |
| Acetic Anhydride | Reagent Grade, ≥99% | Sigma-Aldrich |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | 200 Proof, Absolute | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- |
| Brine | Saturated Aqueous Solution | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | --- |
| Round-bottom flask with stir bar | --- | --- |
| Reflux condenser | --- | --- |
| Heating mantle with stirrer | --- | --- |
| Separatory funnel | --- | --- |
| Rotary evaporator | --- | --- |
| Buchner funnel and filter paper | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
| Standard laboratory glassware | --- | --- |
Workflow Diagram
Caption: Workflow for the acylation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acetic anhydride.[7]
-
To the stirred solution, add sodium acetate (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). The sodium acetate acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 40 °C for DCM).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being an amide, will be more polar than the starting amine.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water to quench any unreacted acetic anhydride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any remaining acetic acid) and then with brine (to remove residual water).[7]
-
-
Isolation and Purification:
Safety Precautions
-
Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts with water.[10] It should be handled in a well-ventilated fume hood.[7][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile is a good choice), and a lab coat.[10]
-
Dichloromethane (DCM): DCM is a suspected carcinogen.[7] All handling should be performed in a fume hood.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive. Handle with extreme care, using appropriate PPE.
Characterization
The identity and purity of the final product, N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)acetamide, should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong amide C=O stretch (typically around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3300 cm⁻¹), and the disappearance of the primary amine N-H stretches of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl protons (around 2.2 ppm) and a downfield shift of the aromatic protons adjacent to the newly formed amide group. The N-H proton of the amide will appear as a broad singlet.
-
¹³C NMR: The appearance of a new carbonyl carbon signal for the amide (around 168-172 ppm) and a methyl carbon signal (around 24 ppm) will be observed.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₀ClF₂NO₂: 309.70 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions.[7] Increase reaction time or slightly increase the temperature. Check the purity of the starting materials. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer. | |
| Impure Product | Presence of starting material. | Ensure the reaction has gone to completion by TLC. If not, restart with a longer reaction time or fresh reagents. |
| Side reactions. | Avoid excessively high temperatures or prolonged reaction times.[11] | |
| Difficulty with Recrystallization | Incorrect solvent choice. | Try different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). |
| Product is an oil. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Conclusion
This application note provides a comprehensive and reliable protocol for the acylation of this compound. By following the detailed steps and understanding the rationale behind them, researchers can confidently synthesize the desired acylated product in high yield and purity. The provided troubleshooting guide should assist in overcoming common experimental challenges.
References
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. (n.d.). IJCRT.org.
- Acylation of aromatic amines. (1968). Google Patents.
- Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. (2018). Organic & Biomolecular Chemistry (RSC Publishing).
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences.
- What safety precautions should you take when working with acetic anhydride? (2020). Quora.
- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
- Acylation Reagents. (n.d.). Regis Technologies.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). PubMed Central.
- Synthesis of 2-aminobenzophenones. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2020). UCL Discovery.
- This compound. (2025). Chemsrc.
- Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. (2016). Stack Exchange.
- Process for preparing high purity 2-amino-5-chloro-2. (n.d.). Google Patents.
- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. (n.d.). Molbase.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. (n.d.). PubMed Central.
- Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. (n.d.). PubMed.
- Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (n.d.). PubMed.
- Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. (2022). Protocols.io.
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Application Note: Validation of a Stability-Indicating HPLC Method for the Quantification of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract
This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final drug product.[1][2] The described validation protocol is designed to ensure that the analytical method is suitable for its intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6]
Introduction
This compound is a chemical intermediate with the molecular formula C₁₃H₈ClF₂NO and a molecular weight of 267.66 g/mol .[7][8] Its purity directly impacts the safety and efficacy of the active pharmaceutical ingredients (APIs) derived from it. Therefore, a robust and reliable analytical method is essential for its quantification and impurity profiling.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[9] It provides an assurance of reliability during routine use and is a regulatory requirement in the pharmaceutical industry.[10][11] This application note details the validation of an isocratic RP-HPLC method for the assay of this compound, covering specificity, linearity, range, accuracy, precision, and robustness.
Proposed Analytical Method
A reversed-phase HPLC method is proposed for the analysis, leveraging its high resolution and sensitivity for separating and quantifying organic molecules like aminobenzophenones.[2][12]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Validation Protocol and Acceptance Criteria
The validation of the analytical method will be performed according to ICH and USP guidelines.[3][5][13] The following performance characteristics will be evaluated:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be pure and free from interference from the matrix, impurities, and degradation products. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the nominal concentration. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for all varied parameters. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Specificity (Forced Degradation)
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.
Protocol:
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid reference standard to 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the reference standard to UV light (254 nm) for 24 hours.
Inject the blank, a non-degraded standard solution, and each of the stressed samples into the HPLC system. Assess the chromatograms for the resolution between the parent peak and any degradation product peaks.
Caption: Workflow for Specificity Validation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare samples in triplicate at three concentration levels (80%, 100%, and 120% of the working standard concentration) by spiking a known amount of the Standard Stock Solution into a placebo mixture.
-
Analyze the samples and calculate the percentage recovery for each level.
Hypothetical Accuracy Data:
| Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
| 0.08 | 0.079 | 98.8 |
| 0.10 | 0.101 | 101.0 |
| 0.12 | 0.119 | 99.2 |
| Mean Recovery | 99.7 |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples of the working standard concentration (0.1 mg/mL).
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Protocol:
-
Analyze the working standard solution while making small, deliberate changes to the chromatographic conditions.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Calculate the RSD of the results obtained under the varied conditions.
Caption: Key Parameters in Analytical Method Validation.
Conclusion
The described RP-HPLC method for the quantification of this compound is demonstrated to be specific, linear, accurate, precise, and robust. The validation results indicate that the method is suitable for its intended purpose in a quality control environment for the analysis of this pharmaceutical intermediate. The successful validation of this method ensures the reliability of data generated for batch release and stability studies.
References
- United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Methods. uspbpep.com. URL
- BA Sciences.
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. fda.gov. URL
- BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols. benchchem.com. URL
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. URL
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-academy.eu. URL
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. fda.gov. URL
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. fda.gov. URL
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. URL
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. starodub.co. URL
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). URL
- United States Pharmacopeial Convention.
- Sigma-Aldrich. This compound. sigmaaldrich.com. URL
- MySkinRecipes. This compound. myskinrecipes.com. URL
- Chemsrc. This compound. chemsrc.com. URL
- BenchChem. A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes. benchchem.com. URL
- Capot Chemical Co., Ltd. Specifications of this compound. capotchem.com. URL
- ChemScene. This compound. chemscene.com. URL
- BenchChem. Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. benchchem.com. URL
- National Institutes of Health. (2019). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. ncbi.nlm.nih.gov. URL
- Royal Society of Chemistry. Analytical Methods. pubs.rsc.org. URL
- BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- BioPharm International. Method Validation Guidelines.
- SpringerLink. Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. link.springer.com. URL
- IKEV.
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Application Note: Forced Degradation Studies of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract
This application note provides a comprehensive framework and detailed protocols for conducting forced degradation studies on (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and Q1B for photostability.[2][3][4] The objective is to deliberately stress the molecule under hydrolytic, oxidative, thermal, and photolytic conditions to identify potential degradation products and establish its intrinsic stability profile.[5][6] This information is critical for the development of stability-indicating analytical methods, formulation design, and ensuring regulatory compliance.[2][7] The protocols aim for a target degradation of 5-20%, which is optimal for identifying and characterizing degradation products without compromising the relevance to actual storage conditions.[2][8][9]
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process.[5][10] As mandated by regulatory bodies, these studies involve subjecting a drug substance to conditions more severe than accelerated stability testing.[4][5][6] The primary goals of a forced degradation study are threefold:
-
Pathway Elucidation: To identify the likely degradation products and establish potential degradation pathways.[2][4][5]
-
Method Development: To generate degradants that are essential for developing and validating a stability-indicating analytical method (SIAM).[2][11][12] A SIAM must be able to accurately separate and quantify the intact active pharmaceutical ingredient (API) from its impurities and degradation products.[11]
-
Intrinsic Stability Assessment: To understand the inherent chemical stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[5][6]
This compound is a benzophenone derivative.[13] Its structure, featuring an amino group, a ketone, and halogen substituents, suggests potential susceptibility to hydrolysis, oxidation, and photolytic degradation.[6][14] This guide provides a systematic approach to investigating these liabilities.
Pre-Analytical Considerations & Methodology
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 28910-83-0[13]
-
Molecular Formula: C₁₃H₈ClF₂NO[13]
-
Molecular Weight: 267.66 g/mol [13]
-
Appearance: Yellow to yellow-green crystal powder[13]
-
Structure:
Recommended Analytical Technique
A stability-indicating method is essential for resolving the parent compound from any generated degradants. A gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and recommended approach for this type of analysis.[11] Coupling with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.
Table 1: Suggested Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial over 1 min, equilibrate for 4 min | A broad gradient is necessary to elute both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV Diode Array Detector (DAD) at 254 nm and max plot | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity assessment. |
| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the mobile phase. |
Experimental Design & Protocols
The overall workflow for the forced degradation study follows a systematic process of stress application, sample analysis, and data interpretation.
Caption: Figure 1: Overall Forced Degradation Workflow.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable organic solvent like acetonitrile or methanol.[8]
-
Working Solution: For each stress condition, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the respective stress medium (e.g., 0.1 M HCl, water).
Acidic Hydrolysis Protocol
Rationale: This protocol assesses the molecule's susceptibility to degradation in an acidic environment, which can occur if the drug is formulated with acidic excipients or exposed to low pH conditions.[5] Amine and ketone functionalities can be susceptible to acid-catalyzed reactions.
-
Preparation: Pipette 1 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with 0.1 M Hydrochloric Acid (HCl).
-
Control: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the sample diluent (e.g., 50:50 Acetonitrile:Water).
-
Stress Condition: Place the sample flask in a water bath or oven maintained at 60°C.[8][15]
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: For each aliquot, immediately transfer 1 mL of the stressed solution into an HPLC vial containing 1 mL of 0.1 M Sodium Hydroxide (NaOH) to neutralize the acid.[15]
-
Analysis: Analyze the neutralized samples by HPLC. If no degradation is observed, more stringent conditions (e.g., 1 M HCl, higher temperature) may be employed.[5][9]
Basic Hydrolysis Protocol
Rationale: This protocol evaluates stability in alkaline conditions. The amide linkage within the benzophenone structure, while generally stable, could be susceptible to base-catalyzed hydrolysis under harsh conditions.
-
Preparation: Pipette 1 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with 0.1 M Sodium Hydroxide (NaOH).
-
Control: Prepare a control sample as described in the acidic hydrolysis section.
-
Stress Condition: Place the sample flask in a water bath or oven maintained at 60°C.[8][15]
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching: For each aliquot, immediately transfer 1 mL of the stressed solution into an HPLC vial containing 1 mL of 0.1 M Hydrochloric Acid (HCl) to neutralize the base.[15]
-
Analysis: Analyze the neutralized samples by HPLC. If degradation is too rapid, milder conditions (e.g., 0.01 M NaOH, room temperature) should be used.
Oxidative Degradation Protocol
Rationale: The primary amino group on the phenyl ring is a potential site for oxidative degradation. Hydrogen peroxide (H₂O₂) is a common and appropriate oxidizing agent for these studies.[5][15]
-
Preparation: Pipette 1 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with 3% Hydrogen Peroxide (H₂O₂).
-
Control: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with water.
-
Stress Condition: Store the sample flask at room temperature, protected from light.[15]
-
Time Points: Withdraw aliquots at 2, 8, 24, and 48 hours.
-
Quenching: No quenching is typically required, but samples should be analyzed promptly. Dilute with the mobile phase if necessary.
-
Analysis: Analyze the samples by HPLC. The duration should not exceed 7 days.[8]
Thermal Degradation Protocol
Rationale: Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, simulating potential excursions during manufacturing, transport, and storage.[2][4]
-
Solid State: Place a sufficient amount of the solid compound in a clear glass vial and store it in an oven at 80°C.
-
Solution State: Prepare a solution at 0.1 mg/mL in the sample diluent. Store this solution in an oven at 80°C.
-
Control: Store both a solid and solution control sample at the recommended storage temperature (e.g., 2-8°C or room temperature), protected from light.
-
Time Points: For the solid state, sample at 1, 3, and 7 days. For the solution state, sample at 8, 24, and 48 hours.
-
Sample Preparation: For the solid sample, accurately weigh an appropriate amount, dissolve in the sample diluent to achieve a concentration of 0.1 mg/mL, and analyze. The solution samples can be analyzed directly.
-
Analysis: Analyze all samples by HPLC.
Photolytic Degradation Protocol
Rationale: As per ICH Q1B guidelines, photostability testing is a mandatory part of stress testing to determine if the molecule degrades upon exposure to light, which has implications for packaging and handling.[3][16][17] Benzophenone structures are known photosensitizers.
-
Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow, transparent container.
-
Solution State: Prepare a 0.1 mg/mL solution in the sample diluent in a transparent container.
-
-
Control: Prepare identical solid and solution samples, but wrap them completely in aluminum foil to protect them from light.[15]
-
Stress Condition: Place both the exposed and control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18][19]
-
Time Point: Sample after the full exposure period is complete.
-
Sample Preparation: Prepare the solid sample for analysis as described in the thermal degradation protocol.
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the exposed samples to the dark controls to identify photodegradants.
Data Analysis and Interpretation
Quantitative Analysis
The percentage of degradation can be calculated using the peak area from the chromatograms.
-
% Assay = (Area of Parent Peak in Stressed Sample / Area of Parent Peak in Control at T₀) x 100
-
% Degradation = 100 - % Assay
-
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison across different stress conditions and time points.
Table 2: Example Data Summary for Acid Hydrolysis at 60°C
| Time (hours) | % Parent Drug Remaining | % Total Degradation | Peak RRT 0.85 (%) | Peak RRT 1.15 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 2 | 96.2 | 3.8 | 2.1 | 1.6 | 99.9 |
| 4 | 91.5 | 8.5 | 4.8 | 3.5 | 100.1 |
| 8 | 84.1 | 15.9 | 9.2 | 6.8 | 99.8 |
| 24 | 65.3 | 34.7 | 20.1 | 14.5 | 99.9 |
Mass Balance
Mass balance is a critical parameter to ensure that all degradation products have been accounted for. It is the sum of the assay of the parent drug and the percentage of all detected impurities. A good mass balance is typically between 98% and 102%, indicating that the analytical method is capable of detecting all significant degradants.
Hypothetical Degradation Pathway
Based on the chemical structure, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the amide bond, though this is generally a stable bond. Oxidative conditions might lead to modifications of the amino group. This must be confirmed with structural elucidation techniques like LC-MS/MS and NMR.
Caption: Figure 2: Hypothetical Degradation Pathways.
Conclusion
This application note provides a robust and scientifically grounded set of protocols for conducting forced degradation studies on this compound. Adherence to these methodologies, which are based on ICH guidelines, will generate crucial data to understand the molecule's stability profile. The results will be instrumental in developing a validated, stability-indicating analytical method and will provide essential information for formulation development, packaging selection, and regulatory submissions.
References
- ICH. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. [Link]
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. GMP-Compliance.org. [Link]
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 305-314. [Link]
- ICH. (n.d.). Q1A(R2) Guideline.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 913-919. [Link]
- PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
- International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
- Drug Discovery and Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
- ResearchGate. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. [Link]
- ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. [Link]
- RSC Publishing. (n.d.).
- ResolveMass Laboratories Inc. (2025).
- Asian Journal of Pharmaceutical Analysis. (n.d.).
- IVT Network. (n.d.).
- Chromatography Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- STEMart. (n.d.).
- MedCrave. (2016).
- Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Biosciences Biotechnology Research Asia. (2022).
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- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Chiral Separation of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The enantioselective separation of chiral active pharmaceutical ingredients (APIs) is a critical mandate in drug development, driven by the differential pharmacological and toxicological profiles of enantiomers. This guide provides an in-depth technical overview and practical, step-by-step protocols for the chiral separation of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone and its derivatives. This class of compounds, featuring a chiral center at the methanone carbon, necessitates robust enantioselective analytical methods for quality control and regulatory compliance. We will explore method development strategies using both High-Performance Liquid Chromatography (HPLC) and the increasingly preferred Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases (CSPs). The protocols herein are designed to be a comprehensive resource, blending foundational theory with actionable, field-proven methodologies.
Introduction: The Imperative of Chirality in Drug Development
Many pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images with identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, enantiomers can exhibit profound differences in bioactivity. One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer). The tragic case of thalidomide serves as a stark reminder of the importance of stereochemically pure drugs[1]. Consequently, regulatory agencies worldwide demand the characterization and control of the enantiomeric purity of chiral drug substances.
This compound is a key structural motif in medicinal chemistry. The central carbonyl carbon attached to two different phenyl rings creates a chiral center, leading to the existence of two enantiomers. This guide provides a systematic approach to developing robust and efficient methods for their separation and quantification.
Foundational Principles: HPLC vs. SFC for Chiral Separations
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) that creates a transient diastereomeric complex with the analyte enantiomers.[2][3] This differential interaction leads to different retention times and, thus, separation. Polysaccharide-based CSPs, such as derivatized cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds due to their complex three-dimensional structures that offer multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[4][5]
High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the workhorse for chiral separations. It can be performed in several modes:
-
Normal-Phase (NP-HPLC): Utilizes a nonpolar mobile phase (e.g., hexane/alkane) with a polar modifier (e.g., isopropanol, ethanol). NP-HPLC often provides excellent selectivity for chiral separations on polysaccharide CSPs.[6][7]
-
Reversed-Phase (RP-HPLC): Employs a polar mobile phase (e.g., water/acetonitrile/methanol) and is particularly useful for its compatibility with mass spectrometry (MS) detection.[8]
-
Polar Organic Mode (PO-HPLC): Uses polar organic solvents like acetonitrile or methanol, offering a different selectivity profile.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[1][9] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which is non-toxic and readily available. The advantages of SFC include:
-
Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without significant loss of resolution.[9]
-
Reduced Solvent Consumption: Replacing large volumes of organic solvents with CO₂ significantly reduces costs and environmental impact.[1]
-
Orthogonal Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable tool when HPLC methods fail.
Strategic Method Development
A systematic screening approach is the most efficient way to develop a chiral separation method.[1][6] This involves testing a set of diverse chiral stationary phases with a standard set of mobile phases.
Chiral Stationary Phase (CSP) Selection
For aminobenzophenone derivatives, polysaccharide-based CSPs are the primary choice. A recommended initial screening set includes columns with different polysaccharide backbones (cellulose vs. amylose) and various derivatizations.
| Column Name | Chiral Selector | Typical Application |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability, often successful for aromatic compounds.[2][10][11] |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to AD-H, widely used for a variety of racemates.[7] |
| CHIRALPAK® AS-H | Amylose tris((S)-α-methylbenzylcarbamate) | Offers different selectivity due to the chiral side chain. |
| CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | Known for good performance with ketones and esters.[12][13][14][15][16] |
Workflow for Chiral Method Development
The following diagram illustrates a logical workflow for developing a chiral separation method, starting from initial screening to final optimization.
Caption: A systematic workflow for chiral method development.
Detailed Experimental Protocols
Analyte: this compound
Structure:
(A chemical structure image would be placed here in a full document. For this text-based format, the structure is described as a central carbonyl group bonded to a 2-amino-5-chlorophenyl ring and a 2,6-difluorophenyl ring.)
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the racemic standard and dissolve it in 10 mL of a suitable solvent (e.g., ethanol or methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the initial mobile phase of the screening protocol.
Protocol 1: Supercritical Fluid Chromatography (SFC) Screening
SFC is often the preferred starting point due to its speed and efficiency.
Instrumentation:
-
SFC system with a back-pressure regulator
-
UV-Vis or Diode Array Detector (DAD)
Screening Conditions:
| Parameter | Condition | Rationale |
| Columns | CHIRALPAK® AD-H, OD-H, AS-H, OJ-H (4.6 x 150 mm, 5 µm) | Provides a diverse set of polysaccharide-based selectivities.[1][6] |
| Mobile Phase | Supercritical CO₂ / Modifier | CO₂ is the primary eluent; modifiers are used to adjust polarity and retention.[9] |
| Modifiers | Methanol, Ethanol, Isopropanol | These are the most common and effective modifiers in chiral SFC.[9] |
| Gradient | 5% to 40% Modifier over 5 minutes | A rapid gradient to elute the compound and assess selectivity. |
| Flow Rate | 3.0 mL/min | A typical flow rate for analytical SFC providing fast analysis.[9] |
| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |
| Temperature | 40 °C | A common starting temperature for chiral separations. |
| Detection | UV at 254 nm | Benzophenone derivatives have strong UV absorbance. |
Step-by-Step Protocol:
-
Equilibrate the first column (e.g., CHIRALPAK® AD-H) with the initial mobile phase conditions (95% CO₂ / 5% Methanol) until a stable baseline is achieved.
-
Inject 5 µL of the sample working solution.
-
Run the gradient method.
-
Repeat steps 1-3 for each column and each modifier.
-
Evaluate the chromatograms for any signs of peak splitting or separation. A promising result is any indication of two eluting peaks, even if not fully resolved.
Protocol 2: Normal-Phase HPLC (NP-HPLC) Screening
If SFC does not yield a satisfactory result, or if an orthogonal method is required, NP-HPLC is the next logical step.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
Screening Conditions:
| Parameter | Condition | Rationale |
| Columns | CHIRALPAK® AD-H, OD-H, AS-H, OJ-H (4.6 x 250 mm, 5 µm) | Standard analytical column dimensions for HPLC. |
| Mobile Phase | n-Hexane / Modifier | Classic normal-phase conditions for polysaccharide CSPs.[2][10] |
| Modifiers | Isopropanol (IPA), Ethanol (EtOH) | Common polar modifiers providing good selectivity. |
| Isocratic Elution | 90/10, 80/20, 70/30 (Hexane/Modifier) | A series of isocratic runs to screen for the optimal modifier percentage. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C (Ambient) | A typical starting point for HPLC analysis. |
| Detection | UV at 254 nm | |
| Additive | 0.1% Diethylamine (DEA) for basic compounds0.1% Trifluoroacetic Acid (TFA) for acidic compounds | The amino group on the analyte is basic; DEA can improve peak shape and resolution. |
Step-by-Step Protocol:
-
Equilibrate the first column (e.g., CHIRALPAK® AD-H) with the initial mobile phase (e.g., 90:10 n-Hexane:IPA with 0.1% DEA).
-
Inject 10 µL of the sample working solution.
-
Run the isocratic method for a sufficient time to ensure elution of the compound.
-
Repeat for different isocratic compositions and for each column/modifier combination.
-
Analyze the results to identify the best combination of column and mobile phase for further optimization.
Optimization and Troubleshooting
Once a promising separation is identified ("a hit"), the next phase is optimization to achieve baseline resolution (Rs ≥ 1.5).
Caption: Logic for optimizing a partial chiral separation.
Common Optimization Strategies:
-
Modifier Percentage: Decreasing the percentage of the polar modifier in NP-HPLC or the co-solvent in SFC will generally increase retention and often improve resolution.[8]
-
Modifier Type: Switching between methanol, ethanol, and isopropanol can significantly alter selectivity.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, improves resolution.
-
Additives: For basic analytes like the target molecule, a small amount of a basic additive (e.g., 0.1% diethylamine) in the mobile phase can improve peak shape and sometimes enhance resolution by minimizing undesirable interactions with the silica surface.
Conclusion
The chiral separation of this compound derivatives is a critical analytical task that can be successfully addressed through a systematic method development strategy. By leveraging the power of modern chromatographic techniques like SFC and HPLC in conjunction with a diverse set of polysaccharide-based chiral stationary phases, robust and reliable enantioselective methods can be developed. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to efficiently achieve baseline separation, ensuring the stereochemical purity and safety of these important pharmaceutical compounds.
References
- Selvita. (2024, September 19).
- The Laboratory Store Ltd. Daicel CHIRALCEL ® OJ-3 / CHIRALCEL ® OJ-H / CHIRALCEL ® OJ HPLC Columns. [Link]
- Al-Saeed, F. A., et al. (n.d.).
- Daicel. (n.d.). CHIRALCELR OJ-3, CHIRALCELR OJ-H, CHIRALCELR OJ. [Link]
- Scribd. (n.d.). Chiralpak R Ad-H. [Link]
- UVISON.com. (n.d.).
- Brückner, H., & Brückner, C. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC - NIH. [Link]
- HPLCGradient.com. (n.d.). Daicel CHIRALCEL OJ-H SFC Semi-Preparative Column, 5 µm, ID 30 mm x L 250 mm. [Link]
- Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
- Zhao, H., et al. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
- Daicel. (n.d.). CHIRALPAK AD-H. [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
- LCGC International. (2023).
- Wang, F., & O'Neil, K. (2004). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. PubMed. [Link]
- Al-Enna, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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- 4. scirp.org [scirp.org]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chromatographytoday.com [chromatographytoday.com]
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- 12. Daicel CHIRALCEL OJ-H SFC Semi-Preparative Column, 5 µm, ID 30 mm x L 250 mm - 17475 : UVISON.com [uvison.com]
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- 14. CHIRALCELⓇ OJ-3, CHIRALCELⓇ OJ-H, CHIRALCELⓇ OJ | 株式会社ダイセル ライフサイエンス製品営業部 [daicelchiral.com]
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- 16. Daicel Coated CHIRALCEL OJ & OJ-H [uvison.com]
Application Notes and Protocols for the Synthesis of N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)-2-chloroacetamide
Introduction: Strategic Acylation in Pharmaceutical Intermediate Synthesis
The targeted synthesis of complex pharmaceutical agents often hinges on the strategic modification of key intermediates. (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a valuable precursor in medicinal chemistry, serving as a foundational scaffold for a variety of bioactive molecules, including kinase inhibitors and central nervous system agents.[1][2] Its reaction with chloroacetyl chloride to form N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)-2-chloroacetamide is a critical N-acylation step that introduces a versatile chloroacetyl handle. This functional group is primed for subsequent nucleophilic substitution reactions, enabling the construction of diverse heterocyclic systems and the covalent modification of biological targets.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of this compound with chloroacetyl chloride. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and insights into the application of the resulting product in pharmaceutical research.
Reaction Mechanism and Scientific Rationale
The N-acylation of this compound with chloroacetyl chloride is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[5][6][7] The reaction mechanism proceeds through the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride.
Mechanism Workflow:
Caption: Reaction mechanism of N-acylation.
A crucial aspect of this reaction is the inclusion of a base. The acylation process generates one equivalent of hydrochloric acid (HCl) as a byproduct.[6] The starting aniline is weakly basic and would be protonated by the generated HCl, forming an unreactive ammonium salt and effectively halting the reaction. To circumvent this, a non-nucleophilic organic base, such as triethylamine or pyridine, is added to neutralize the HCl as it is formed, thereby ensuring the availability of the free amine for reaction.[8][9]
Detailed Experimental Protocol
This protocol is designed to provide a reproducible method for the synthesis of N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)-2-chloroacetamide.
Materials and Reagents:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Workflow Diagram:
Caption: Experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data and Expected Outcomes
| Parameter | Value | Rationale |
| Stoichiometry | ||
| This compound | 1.0 eq. | Limiting reagent. |
| Chloroacetyl chloride | 1.1 eq. | A slight excess ensures complete consumption of the starting amine. |
| Triethylamine | 1.2 eq. | Sufficient to neutralize the HCl byproduct and drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves reactants and does not participate in the reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
Expected Product: N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)-2-chloroacetamide. Appearance: Off-white to pale yellow solid. Characterization: The purified product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.[10]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (amide C=O, N-H).
-
Melting Point (M.P.): To assess purity.
Applications in Drug Development
The product, N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)-2-chloroacetamide, is a valuable intermediate for the synthesis of various biologically active compounds.
-
Kinase Inhibitors: The chloroacetamide moiety can act as a reactive handle for the synthesis of kinase inhibitors.[1] It can be used in nucleophilic substitution reactions to attach the core scaffold to other fragments, ultimately forming potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[2]
-
Benzodiazepine Receptor Ligands: The core structure is related to precursors used in the synthesis of benzodiazepines and other central nervous system agents.[11][12][13] The chloroacetylated intermediate can undergo intramolecular cyclization or further elaboration to generate novel ligands for benzodiazepine receptors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue stirring at room temperature and monitor by TLC. Gentle heating may be required for less reactive substrates. |
| Inactive reagents. | Use freshly distilled or high-purity reagents. Ensure the use of anhydrous solvent. | |
| Low Yield | Inefficient workup leading to product loss. | Ensure complete extraction and minimize transfers. |
| Side reactions. | Maintain low temperature during the addition of chloroacetyl chloride to minimize side reactions. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Optimize the purification method (e.g., adjust the solvent gradient in column chromatography or try a different recrystallization solvent). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.
-
Triethylamine is flammable and has a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The N-acylation of this compound with chloroacetyl chloride is a robust and essential transformation in the synthesis of advanced pharmaceutical intermediates. The provided protocol, grounded in the principles of nucleophilic acyl substitution, offers a reliable method for obtaining N-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)-2-chloroacetamide. The versatility of the chloroacetyl group in the product makes it a valuable building block for the development of novel kinase inhibitors and other therapeutic agents. Careful execution of the experimental procedure and adherence to safety guidelines are paramount for successful and safe synthesis.
References
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- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
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- Khan, F. N., et al. (2010). N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1434.
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- Wu, H., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(13), 6145-6163.
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- Da Settimo, F., et al. (2007). N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][5][8][14]oxadiazol-4-ylamino)hexyl)acetamide as a new fluorescent probe for peripheral benzodiazepine receptor and microglial cell visualization.
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(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in medicinal chemistry applications
As a cornerstone intermediate in contemporary medicinal chemistry, (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone serves as a critical building block for a range of therapeutic agents. Its unique trifunctionalized aromatic structure—featuring an aniline, a benzophenone, and specific halogen substitutions—makes it a highly versatile precursor for constructing complex heterocyclic systems.
This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its principal application in the construction of 1,4-benzodiazepine derivatives. The protocols herein are designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is paramount for any synthetic application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | [1][2] |
| Molecular Formula | C₁₃H₈ClF₂NO | [1][2] |
| Molecular Weight | 267.66 g/mol | [1][2] |
| Appearance | Yellow to yellow-green crystal powder | [3] |
| Melting Point | 151-153 °C | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1][2] |
| Purity (Typical) | ≥98% (HPLC) | [1][2] |
Application I: Synthesis of the Core Intermediate
The most common and industrially relevant method for synthesizing 2-aminobenzophenone derivatives is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic acylation of an aromatic ring. Due to the deactivating and ortho,para-directing nature of the amino group on an aniline precursor, direct acylation is often problematic. Therefore, a more controlled approach starting from a protected anthranilic acid derivative is preferred to ensure correct regioselectivity and prevent unwanted side reactions like N-acylation.[4][7]
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis starting from 4-chloroanthranilic acid and 1,3-difluorobenzene. The initial step involves protecting the aniline nitrogen as a tosylamide, which prevents it from interfering with the Lewis acid catalyst and directs the acylation.
Workflow Diagram: Synthesis of the Title Compound
Caption: Synthetic workflow for the title compound.
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
In a flask equipped with a stirrer, dissolve 4-chloroanthranilic acid (1 equiv.) in pyridine (3-4 volumes).
-
Cool the solution to 0-5°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise, maintaining the temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold dilute HCl. The precipitate, N-Tosyl-4-chloroanthranilic acid, is filtered, washed with water, and dried.
-
Causality: The tosyl group is an excellent protecting group for amines. It is stable to the strongly acidic Lewis acid conditions of the Friedel-Crafts reaction and prevents the lone pair of the nitrogen from coordinating with AlCl₃, which would deactivate the catalyst.[7]
-
-
Formation of the Acyl Chloride:
-
Suspend the dried N-Tosyl-4-chloroanthranilic acid (1 equiv.) in toluene (5 volumes) containing a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise at room temperature.
-
Heat the mixture to 60-70°C for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude N-Tosyl-4-chloroanthraniloyl chloride. This is used immediately in the next step.
-
-
Friedel-Crafts Acylation:
-
Dissolve the crude acyl chloride in 1,3-difluorobenzene (used as both reactant and solvent, ~5-10 equiv.).
-
Cool the solution to 0-5°C.
-
Add anhydrous aluminum chloride (AlCl₃, 2.5 equiv.) portion-wise, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic.[8]
-
After addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50-60°C for 4-6 hours. Monitor reaction completion by TLC.
-
Causality: AlCl₃ is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich 1,3-difluorobenzene ring.[6]
-
-
Work-up and Deprotection:
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude N-tosylated benzophenone.
-
Add concentrated sulfuric acid (~5-10 volumes) to the crude product and heat to 90-100°C for 2-3 hours to cleave the tosyl group.[7]
-
Cool the solution and pour it onto ice. Neutralize carefully with a cold concentrated NaOH solution to precipitate the product.
-
-
Purification:
-
Filter the crude solid product, wash thoroughly with water until the washings are neutral.
-
Recrystallize the solid from an ethanol/water mixture to yield pure this compound. Typical yields for such multi-step procedures range from 50-65%.[4]
-
Application II: Synthesis of a 1,4-Benzodiazepine
The title compound is an ideal precursor for synthesizing 1,4-benzodiazepines, a class of drugs that exhibit significant central nervous system (CNS) activity.[9] The following protocol details the cyclocondensation reaction with a glycine equivalent to form the characteristic seven-membered diazepine ring.
Protocol 2: Synthesis of 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This reaction proceeds via condensation of the aniline with an amino acid ester, followed by intramolecular cyclization to form the lactam (amide) ring of the benzodiazepine core.
Workflow Diagram: Benzodiazepine Formation
Caption: Synthesis of a benzodiazepine from the title compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser and a distillation head, combine this compound (1 equiv.), glycine ethyl ester hydrochloride (1.5 equiv.), and pyridine (~3-5 volumes).[10][11]
-
Causality: Pyridine acts as both a high-boiling solvent and a base to neutralize the HCl released from the glycine ester salt, liberating the free amine required for the reaction.
-
-
Condensation and Cyclization:
-
Heat the mixture. Slowly distill off the pyridine while maintaining the reaction temperature around 115-120°C.[10] This process removes water formed during the initial imine formation, driving the equilibrium towards the product (Le Châtelier's principle).
-
After the initial distillation, reflux the reaction mixture for 15-20 hours. The reaction progress can be monitored by TLC.
-
Causality: The initial condensation between the aniline of the benzophenone and the amino group of glycine forms an intermediate which is not isolated. The subsequent intramolecular nucleophilic attack of the nitrogen onto the benzophenone's carbonyl carbon, followed by elimination of ethanol, forms the thermodynamically stable seven-membered lactam ring.[12]
-
-
Work-up and Isolation:
-
After cooling, concentrate the reaction mixture in vacuo to remove the remaining pyridine.
-
Dilute the residue with a mixture of water and dichloromethane (or ether).
-
Separate the organic layer. Wash it sequentially with dilute HCl (to remove any remaining basic impurities), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid is purified by recrystallization from a suitable solvent system, such as acetone or ethanol, to yield pure 7-chloro-5-(2,6-difluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[10]
-
Mechanism of Action of Resulting Benzodiazepines
Benzodiazepines synthesized from this precursor do not act directly on a receptor's primary (orthosteric) binding site. Instead, they function as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[13][14]
Key Principles:
-
GABA-A Receptor: This receptor is a ligand-gated ion channel, a pentameric protein complex that forms a chloride-selective pore. When the neurotransmitter GABA (γ-aminobutyric acid) binds to its specific sites on the receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron.[15]
-
Hyperpolarization: The influx of negatively charged chloride ions makes the neuron more negative, or hyperpolarized. This moves the neuron's membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
-
Benzodiazepine Modulation: Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, located at the interface between the α and γ subunits.[16] This binding does not open the channel by itself. Instead, it induces a conformational change in the receptor that increases the affinity of the receptor for GABA.[13][17] This shift in equilibrium towards a high-affinity open state means that for a given concentration of GABA, the channel opens more frequently.[17]
-
Enhanced Inhibition: The increased frequency of channel opening leads to a greater influx of chloride ions, potentiating the natural inhibitory effect of GABA. This enhanced CNS inhibition is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[15]
Signaling Pathway Diagram: GABA-A Receptor Modulation
Caption: Benzodiazepine modulation of the GABA-A receptor.
References
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- Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. GABAA Receptor Pharmacology. URL
- Gauthier, D., et al. Benzodiazepines Modulate GABAA Receptors by Regulating the Preactivation Step after GABA Binding. Journal of Neuroscience. 2012;32(17):5852-5857. URL
- Campo-Soria, C., Chang, Y., & Weiss, D. S. Mechanism of action of benzodiazepines on GABAA receptors. British journal of pharmacology. 2006;148(7), 984–990. URL
- Benchchem.
- University of Michigan.
- Singh, P., & Kumar, V. A Review on the Synthesis of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. 2018;3(1):22-31.
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- Yamamoto, K., et al. The synthesis and pharmacology of a novel benzodiazepine derivative, 1-(beta-methylsulfonylethyl)-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-622). Arzneimittelforschung. 1975;25(4):534-9. URL
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Application Note: A Scalable and Efficient Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Abstract: This document provides a comprehensive guide to the scalable synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in modern pharmaceutical development. This diaryl ketone derivative is a critical building block for synthesizing targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.[1] The protocol herein details a robust methodology based on the Friedel-Crafts acylation, optimized for high yield and purity, and suitable for scale-up from the laboratory bench to industrial production. We will delve into the reaction mechanism, provide a step-by-step protocol, and discuss critical parameters for process optimization and safety.
Introduction and Strategic Overview
The synthesis of diaryl ketones is a cornerstone of medicinal chemistry. Among these, this compound (CAS No: 28910-83-0) has emerged as a valuable precursor due to its unique substitution pattern, which allows for diverse subsequent chemical modifications.[1] The presence of an ortho-amino group, a para-chloro substituent, and a difluorinated phenyl ring makes it an ideal scaffold for developing highly selective pharmaceutical agents.
The classical and industrially proven method for constructing such diaryl ketones is the Friedel-Crafts acylation .[2][3] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] For this specific target molecule, the strategy involves the acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride.
While modern techniques like palladium-catalyzed cross-coupling reactions exist for ketone synthesis, the Friedel-Crafts acylation remains a highly effective and cost-efficient method for large-scale production, provided the conditions are carefully controlled.[5][6][7] This guide focuses on a refined Friedel-Crafts protocol using anhydrous zinc chloride, a Lewis acid known to promote high yields and purity in similar transformations.[8]
Overall Synthetic Workflow
The synthesis is a one-pot reaction followed by a standard aqueous work-up and purification. The workflow is designed for scalability and operational simplicity.
Caption: High-level workflow for the synthesis of the target methanone.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key is the generation of a highly reactive acylium ion, which is then attacked by the electron-rich aniline ring.
-
Activation of the Acyl Chloride: The Lewis acid, Zinc Chloride (ZnCl₂), coordinates to the chlorine atom of the 2,6-difluorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile.
-
Electrophilic Attack: The 4-chloroaniline ring, activated by the strongly electron-donating amino (-NH₂) group, acts as the nucleophile. It attacks the electrophilic carbon of the acylium ion. The attack occurs at the position ortho to the amino group, which is sterically accessible and electronically favored.
-
Rearomatization: The resulting intermediate, a non-aromatic carbocation (sigma complex), loses a proton to restore the aromaticity of the ring. This step is rapid and results in the formation of the ketone, which remains complexed to the Lewis acid.
-
Hydrolysis: During the aqueous work-up, the complex between the product ketone and the Lewis acid is hydrolyzed, liberating the final this compound product.
Caption: The mechanistic pathway of the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (e.g., 0.1 mol) and can be adapted for larger quantities. Causality: The choice of anhydrous zinc chloride is critical; residual moisture can deactivate the catalyst and reduce yield. A patent for a similar synthesis highlights that using zinc chloride dehydrated at low temperatures significantly improves yield and purity from ~50% to >70%.[8]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Notes |
| 4-Chloroaniline | 106-47-8 | 127.57 | 12.76 g (0.10 mol) | Purity >99% |
| 2,6-Difluorobenzoyl chloride | 18063-02-0 | 176.55 | 18.54 g (0.105 mol) | Purity >98%, slight excess |
| Zinc Chloride (ZnCl₂) | 7646-85-7 | 136.30 | 20.45 g (0.15 mol) | Must be anhydrous |
| Toluene | 108-88-3 | 92.14 | 200 mL | Anhydrous grade |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ~50 mL | For work-up |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | For extraction |
| Methanol | 67-56-1 | 32.04 | As needed | For recrystallization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying |
Step-by-Step Methodology
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Catalyst and Substrate Loading: Under a nitrogen atmosphere, charge the flask with 4-chloroaniline (12.76 g, 0.10 mol) and anhydrous toluene (100 mL). Begin stirring to dissolve the aniline.
-
Lewis Acid Addition: Carefully add anhydrous zinc chloride (20.45 g, 0.15 mol) to the stirred solution in portions. The addition may be slightly exothermic. Stir the resulting slurry for 15-20 minutes at room temperature.
-
Acylation Reaction: Dissolve 2,6-difluorobenzoyl chloride (18.54 g, 0.105 mol) in anhydrous toluene (100 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Reaction Quench and Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL) with vigorous stirring. This step hydrolyzes the product-catalyst complex and is exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic layers sequentially with water (100 mL), 5% aqueous sodium hydroxide solution until the aqueous layer is basic (to remove unreacted acyl chloride and acidic impurities), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot methanol or ethanol. Filter the purified crystals and dry them in a vacuum oven at 50-60 °C to a constant weight.
Expected Results and Characterization
Following this protocol should yield a high-purity product suitable for further synthetic applications.
Table 1: Summary of Key Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Molar Ratio (Aniline:Acyl Chloride:ZnCl₂) | 1 : 1.05 : 1.5 | Slight excess of acylating agent ensures complete conversion. Stoichiometric excess of Lewis acid is required as it complexes with both the reactant amine and the product ketone.[9] |
| Reaction Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without significant byproduct formation. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion, should be confirmed by reaction monitoring. |
| Expected Yield | 70-80% | Based on optimized Friedel-Crafts procedures for similar benzophenones.[8] |
Table 2: Physicochemical and Spectroscopic Data of the Final Product
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 28910-83-0 | [10][11][12] |
| Molecular Formula | C₁₃H₈ClF₂NO | [10][11][12] |
| Molecular Weight | 267.66 g/mol | [10][11][12] |
| Appearance | Solid (typically off-white to yellow crystals) | |
| Melting Point | 151-153 °C | |
| Purity (HPLC) | >98% | [11][12] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [10] |
Safety and Process Considerations
Chemical Hazards:
-
4-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
2,6-Difluorobenzoyl chloride: Corrosive and lachrymatory. Reacts with water to release HCl gas.
-
Zinc Chloride (Anhydrous): Corrosive and hygroscopic. Causes severe skin and eye burns.
-
Toluene/Ethyl Acetate: Flammable liquids and irritants.
-
Hydrochloric Acid/Sodium Hydroxide: Highly corrosive.
Procedural Safety:
-
All operations must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
The addition of ZnCl₂ and the quenching of the reaction are exothermic and must be performed with caution and adequate cooling.
-
Ensure the reaction is performed under an inert (nitrogen) atmosphere to prevent moisture from entering the system.
Scalability Considerations:
-
Heat Management: On a larger scale, the exothermicity of the reaction requires a reactor with efficient cooling capabilities.
-
Reagent Addition: The rate of addition of the acyl chloride must be carefully controlled to manage the reaction temperature.
-
Agitation: Effective mechanical stirring is crucial to ensure homogeneity, especially in the slurry phase.
-
Waste Disposal: The aqueous waste will contain zinc salts and must be neutralized and disposed of according to local environmental regulations.
References
- A Historical Overview of 2-Amino-5-chlorobenzophenone Synthesis: A Technical Guide. Benchchem.
- Unveiling the Marvels of 2-Amino-5-chlorobenzophenone. ChemicalBook.
- Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
- Friedel-Crafts Acyl
- Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
- Friedel–Crafts Acyl
- Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
- Friedel-Crafts Acyl
- Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry.
- Acyl Halides to Ketones, Part 1: Friedel Crafts Acyl
- This compound. Lead Sciences.
- This compound. Aromsyn Co.,Ltd.
- Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase.
- Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone.
- This compound. ChemScene.
- This compound. MySkinRecipes.
- This compound | 28910-83-0. Sigma-Aldrich.
Sources
- 1. This compound [myskinrecipes.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 8. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - Lead Sciences [lead-sciences.com]
- 11. 28910-83-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 12. chemscene.com [chemscene.com]
Role of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in the synthesis of APIs
An In-depth Technical Guide to the Role of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized benzophenone derivative that has emerged as a critical starting material and key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique structural arrangement, featuring a nucleophilic amino group, a chlorinated aromatic ring, and a difluorinated phenyl moiety, provides a versatile scaffold for constructing advanced heterocyclic systems. This guide provides an in-depth exploration of its chemical properties, its pivotal role in the synthesis of modern pharmaceuticals like the fluoroquinolone antibiotic Delafloxacin, and its potential in the development of novel kinase inhibitors and central nervous system (CNS) agents. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers and professionals in drug development.
Introduction and Chemical Profile
This compound, also known as 2-amino-5-chloro-2',6'-difluorobenzophenone, is a cornerstone intermediate in medicinal chemistry.[1] The strategic placement of its functional groups dictates its reactivity and utility. The primary amino group serves as a handle for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions, which are fundamental to building the core structures of many drugs. The chlorine and fluorine atoms are not merely passive substituents; they play a crucial role in modulating the electronic properties and lipophilicity of the molecule. This modulation can enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. Its utility is particularly noted in the synthesis of kinase inhibitors for oncology and novel anti-inflammatory agents.[2]
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 28910-83-0 | [1] |
| Molecular Formula | C₁₃H₈ClF₂NO | [1][2] |
| Molecular Weight | 267.66 g/mol | [1][2] |
| Appearance | Yellow to yellow-green crystal powder | [1] |
| Melting Point | 151-153°C | [2] |
| Purity | Typically ≥98% (HPLC) | [1] |
| Storage | Room Temperature or 2-8°C | [2] |
Core Application: A Key Precursor in Fluoroquinolone Synthesis
The most prominent application of this compound is in the synthesis of advanced fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Delafloxacin, a modern anionic fluoroquinolone with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is a prime example of an API synthesized utilizing this key intermediate.[3][4]
Mechanistic Role in Quinolone Core Formation
In the synthesis of quinolone-based APIs like Delafloxacin, the aminobenzophenone moiety serves as the foundational structure upon which the characteristic bicyclic quinolone core is constructed. The general strategy involves a cyclization reaction, often a variation of the Gould-Jacobs reaction. In a plausible synthetic pathway, the amino group of this compound would react with a suitable three-carbon electrophile (e.g., a malonic acid derivative) followed by an intramolecular cyclization and subsequent aromatization to form the 4-quinolone ring system. The difluorophenyl group remains a critical substituent influencing the drug's interaction with its bacterial enzyme targets.
Caption: Conceptual workflow for forming a quinolone core from the title compound.
Extended Applications in Medicinal Chemistry
The structural motifs present in this compound are highly valuable for developing other classes of therapeutics. Its close structural relationship to 2-amino-5-chlorobenzophenone, a well-established precursor for benzodiazepines, suggests its utility in creating novel CNS-active agents.[5][6]
Synthesis of Benzodiazepine Analogs
Benzodiazepines, such as Diazepam and Lorazepam, are synthesized by constructing a seven-membered diazepine ring fused to the aminobenzophenone core.[5] By analogy, this compound can be used to synthesize novel benzodiazepine derivatives. The 2,6-difluorophenyl group can significantly alter the pharmacological profile, potentially leading to compounds with improved efficacy, selectivity, or metabolic stability. The synthesis typically involves acylation of the amino group with a haloacetyl chloride, followed by reaction with ammonia or an amine to induce ring closure.
Caption: General pathway for synthesizing novel benzodiazepine analogs.
Experimental Protocol: Synthesis of an N-Acylated Intermediate
This protocol details a fundamental and representative reaction: the N-acylation of this compound. This step is a common precursor to subsequent cyclization reactions for forming heterocyclic API cores.
Objective: To synthesize N-(2-(2,6-difluorobenzoyl)-4-chlorophenyl)acetamide via acylation of the primary amino group.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 267.66 | 5.00 g | 18.68 |
| Pyridine | 79.10 | 3.0 mL | 37.15 |
| Acetyl Chloride | 78.50 | 1.47 mL | 20.55 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 18.68 mmol) and Dichloromethane (100 mL). Stir at room temperature until all solids are dissolved.
-
Base Addition: Add pyridine (3.0 mL, 37.15 mmol) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Acylation: While maintaining the temperature at 0°C, slowly add acetyl chloride (1.47 mL, 20.55 mmol) dropwise to the stirred solution over 15 minutes. A precipitate may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Work-up - Acid Wash: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine.
-
Work-up - Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.
-
Work-up - Brine Wash & Drying: Wash the organic layer with brine (1 x 50 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-acylated product.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazard Statements: The compound is associated with the following hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Statements: Adherence to the following precautions is mandatory:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a quintessential example of a modern building block in pharmaceutical synthesis. Its pre-functionalized structure provides a streamlined route to complex and high-value APIs, most notably the antibiotic Delafloxacin. The insights and protocols provided herein demonstrate its versatility and underscore the importance of such key intermediates in accelerating drug discovery and development pipelines. As medicinal chemistry continues to evolve, the strategic use of such sophisticated starting materials will remain paramount in the quest for novel therapeutics.
References
- This compound Product Page. MySkinRecipes. [Link]
- Specifications of this compound. Capot Chemical Co., Ltd. [Link]
- (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)
- 2-Amino-5-chloro-2'-fluorobenzophenone Compound Summary.
- Simple method for synthesizing delafloxacin.
- A kind of delafloxacin intermediate and preparation method thereof.
- Refining method of delafloxacin and intermediate thereof.
- 2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
Sources
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- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Introduction
Welcome to the technical support center for the synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors for targeted cancer therapies.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields.
The primary and most established method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation.[2] This robust reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A common and frustrating issue is a significantly lower-than-expected yield of the target molecule. This can often be traced back to several key factors related to the Friedel-Crafts acylation reaction.
Possible Cause 1: Deactivation of the Lewis Acid Catalyst
The amino group on the 4-chloroaniline starting material is a potent Lewis base. It can react with the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂), forming a deactivated complex.[3][4][5] This acid-base reaction neutralizes the catalyst and withdraws electron density from the aromatic ring, thereby inhibiting the crucial electrophilic aromatic substitution step.[3]
Solutions:
-
Amino Group Protection: The most effective strategy is to temporarily protect the amino group of 4-chloroaniline before the acylation reaction.[3][5] Acetylation to form N-(4-chlorophenyl)acetamide is a common and effective method. The resulting acetamido group is less basic and does not interfere with the Lewis acid catalyst.[3] The protecting group can be removed later through acid or base-catalyzed hydrolysis.
-
Catalyst Quality: Ensure the use of a high-quality, anhydrous Lewis acid catalyst.[3][6] Moisture can hydrolyze both the catalyst and the acylating agent (2,6-difluorobenzoyl chloride), rendering them inactive.[3][6][7] A patented method suggests that using zinc chloride processed by low-temperature dehydration can significantly increase the yield and purity of the final product.[3][8]
Possible Cause 2: Sub-optimal Reaction Temperature
Temperature plays a critical role in the rate and selectivity of Friedel-Crafts acylation.[6][9] Incorrect temperature control can lead to either an incomplete reaction or the formation of unwanted byproducts.
Solutions:
-
Gradual Temperature Increase: A general approach for Friedel-Crafts acylations is to start the reaction at a lower temperature (e.g., 0-5 °C) and then gradually increase it to the optimal temperature.[3] This allows for controlled initiation of the reaction and can minimize side reactions.
-
Temperature Optimization Studies: For your specific system, it may be beneficial to conduct small-scale experiments at various temperatures to determine the optimal condition for maximizing the yield of the desired product.
Possible Cause 3: Hydrolysis of the Acylating Agent
2,6-Difluorobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze to form the unreactive 2,6-difluorobenzoic acid.[7][10]
Solution:
-
Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions throughout the experiment. This includes using oven-dried glassware, anhydrous solvents, and freshly opened or properly stored 2,6-difluorobenzoyl chloride.
Issue 2: Formation of Multiple Products and Impurities
The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.
Possible Cause 1: Polysubstitution
Although less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, polysubstitution can still occur, especially with highly activated aromatic rings.[2][6]
Solution:
-
Control Stoichiometry: Use a precise stoichiometric ratio of reactants to minimize the chance of a second acylation event.
Possible Cause 2: Isomer Formation
The directing effects of the substituents on the 4-chloroaniline ring (the chloro and amino groups) will influence the position of the incoming acyl group. While the desired product is the result of acylation at the 2-position, other isomers may form.
Solution:
-
Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of the reaction.[6]
Possible Cause 3: Unreacted Starting Materials
Incomplete reactions will result in the presence of starting materials in your crude product.[11]
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like TLC or HPLC to ensure it goes to completion.[10][11]
Issue 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Cause: Presence of Closely Related Impurities
Byproducts and isomers formed during the reaction may have similar physical properties to the desired product, making separation difficult.
Solutions:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one that provides good separation.[11]
-
Column Chromatography: For more challenging separations, column chromatography using a suitable stationary and mobile phase can be highly effective.[11]
-
Activated Carbon Treatment: Colored impurities can often be removed by treating the crude product with activated carbon during recrystallization.[11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation in this synthesis?
A1: The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[2] The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the 2,6-difluorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.[2]
-
Electrophilic Attack: The π-electron system of the 4-chloroaniline (or its protected form) attacks the acylium ion, forming a carbocation intermediate.[2]
-
Rearomatization: A base, typically formed from the catalyst complex, removes a proton from the ring, restoring aromaticity and yielding the final ketone product.[2]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?
A2: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is necessary because the ketone product can form a stable complex with the catalyst, rendering it inactive.[4][6][12] Therefore, enough catalyst must be present to activate the acylating agent and account for complexation with the product.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), boron trifluoride (BF₃), and various metal triflates can also be used as catalysts in Friedel-Crafts acylation.[13][12][14] The choice of catalyst can influence the reaction rate and selectivity, and may require optimization for your specific substrates.
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: Both 2,6-difluorobenzoyl chloride and Lewis acids like aluminum chloride are hazardous and must be handled with care.
-
2,6-Difluorobenzoyl Chloride: It is corrosive and moisture-sensitive.[7] It can cause severe irritation to the skin, eyes, and respiratory system.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Lewis Acids (e.g., AlCl₃): These are also corrosive and react violently with water.[6] Ensure all glassware is dry and work under an inert atmosphere if possible.
Experimental Protocols and Data
Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition 1 (Direct Acylation - Lower Yield) | Condition 2 (Protected Amine - Higher Yield) |
| Starting Material | 4-Chloroaniline | N-(4-chlorophenyl)acetamide |
| Acylating Agent | 2,6-Difluorobenzoyl chloride | 2,6-Difluorobenzoyl chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature | 0 °C to reflux |
| Typical Yield | Can be low (e.g., <40%) | Can be significantly higher (e.g., >70%) |
Protocol 1: Protection of 4-Chloroaniline (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline in a suitable solvent such as acetic anhydride.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until all the 4-chloroaniline has been consumed.
-
Cool the reaction mixture in an ice bath to precipitate the N-(4-chlorophenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Friedel-Crafts Acylation of N-(4-chlorophenyl)acetamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane.
-
Cool the suspension in an ice bath.
-
Dissolve N-(4-chlorophenyl)acetamide and 2,6-difluorobenzoyl chloride in anhydrous dichloromethane and add this solution dropwise to the stirred aluminum chloride suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and an appropriate acid (e.g., dilute HCl).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.
Protocol 3: Deprotection (Hydrolysis) of the Acetyl Group
-
Reflux the crude N-acetylated product in an ethanolic solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for the Synthesis
Caption: A multi-step workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation - Benchchem. (n.d.).
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene - Benchchem. (n.d.).
- CAS 18063-02-0: 2,6-Difluorobenzoyl chloride | CymitQuimica. (n.d.).
- The effects of reaction temperature on the Friedel–Crafts alkylation... - ResearchGate. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- Side reactions to avoid in 2,6-Difluorobenzamide synthesis - Benchchem. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. - ResearchGate. (n.d.).
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (2024, July 15).
- common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021, May 26).
- Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone - Benchchem. (n.d.).
- Technical Support Center: Optimizing 2-Amino-5-chlorobenzophenone Synthesis via Friedel-Crafts Acylation - Benchchem. (n.d.).
- optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone - Benchchem. (n.d.).
- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2 - Google Patents. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 18063-02-0: 2,6-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 8. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistryjournals.net [chemistryjournals.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Welcome to the technical support center for the synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common side reactions and experimental challenges in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[1] This electrophilic aromatic substitution, while direct, presents several key challenges that can lead to low yields and impure products. The primary obstacles include the competing N-acylation of the aniline starting material, the deactivation of the catalyst by the basic amino group, and the potential for various side reactions if reaction conditions are not meticulously controlled.[1]
Q2: What is N-acylation and why is it a significant side reaction in this synthesis?
A2: N-acylation is the reaction where the acyl group from 2,6-difluorobenzoyl chloride attacks the nitrogen atom of the 4-chloroaniline's amino group, forming an amide, N-(4-chlorophenyl)-2,6-difluorobenzamide. This is a major competing reaction because the amino group is a potent nucleophile.[1] The formation of this amide byproduct consumes the starting materials and complicates the purification of the desired C-acylated product, this compound. The desired reaction is C-acylation, where the acyl group attaches to the carbon atom on the aromatic ring ortho to the amino group.
Q3: Can di-acylation occur, and how can it be prevented?
A3: Di-acylation, or the addition of two acyl groups to the 4-chloroaniline ring, is a potential but generally less common side reaction in Friedel-Crafts acylation compared to polyalkylation in Friedel-Crafts alkylation.[2] The reason for this is that the first acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3] However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or a high concentration of the acylating agent), some di-acylation may be observed. To prevent this, it is crucial to use a controlled stoichiometry of reactants, typically a slight excess of the aniline, and to maintain the lowest effective reaction temperature.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
A low yield of this compound is a frequent issue. The following troubleshooting workflow can help identify and address the root cause.
start [label="Low Product Yield", shape=ellipse, fillcolor="#EA4335"];
catalyst_deactivation [label="Catalyst Deactivation?", shape=diamond, fillcolor="#FBBC05"]; nacylation [label="Predominant N-Acylation?", shape=diamond, fillcolor="#FBBC05"]; hydrolysis [label="Reagent Hydrolysis?", shape=diamond, fillcolor="#FBBC05"]; incomplete_reaction [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05"];
protect_amine [label="Protect Amino Group\n(e.g., acetylation)", fillcolor="#34A853"]; use_anhydrous [label="Ensure Anhydrous Conditions\nUse high-quality, dry Lewis acid", fillcolor="#34A853"]; optimize_conditions [label="Optimize Reaction Conditions\n(Time, Temperature)", fillcolor="#34A853"]; increase_equivalents [label="Increase Equivalents of Lewis Acid", fillcolor="#34A853"];
start -> catalyst_deactivation; catalyst_deactivation -> nacylation [label="No"]; nacylation -> hydrolysis [label="No"]; hydrolysis -> incomplete_reaction [label="No"];
catalyst_deactivation -> protect_amine [label="Yes"]; catalyst_deactivation -> increase_equivalents [label="Yes"]; nacylation -> protect_amine [label="Yes"]; hydrolysis -> use_anhydrous [label="Yes"]; incomplete_reaction -> optimize_conditions [label="Yes"]; }
Detailed Troubleshooting Steps:
-
Cause 1a: Catalyst Deactivation by the Amino Group. The free amino group of 4-chloroaniline is a Lewis base that can form a complex with the Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). This deactivates the catalyst and the aniline substrate, hindering the desired Friedel-Crafts reaction.[1]
-
Solution A: Amino Group Protection. The most effective strategy is to temporarily protect the amino group. Acetylation of 4-chloroaniline to form N-(4-chlorophenyl)acetamide is a common approach. The resulting acetamido group is less basic and does not interfere with the catalyst. The protecting group can be removed later via acid or base-catalyzed hydrolysis.
-
Solution B: Increased Catalyst Loading. Using a stoichiometric excess of the Lewis acid can compensate for the amount that is complexed by the amino group. However, this can lead to a more vigorous reaction and may increase side product formation, as well as complicate the workup.
-
-
Cause 1b: Predominant N-Acylation. As discussed in the FAQs, the formation of N-(4-chlorophenyl)-2,6-difluorobenzamide is a major competing pathway.
-
Solution: Protecting the amino group as described above is the most reliable way to prevent N-acylation and favor C-acylation.
-
-
Cause 1c: Hydrolysis of Reagents. Both the Lewis acid catalyst and 2,6-difluorobenzoyl chloride are sensitive to moisture. Hydrolysis of the catalyst renders it inactive, while hydrolysis of the acyl chloride forms 2,6-difluorobenzoic acid, which will not participate in the Friedel-Crafts reaction.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous Lewis acids. A patented method for a similar synthesis highlights that using zinc chloride prepared by low-temperature dehydration can significantly improve yield and purity, as high-temperature dehydration can lead to less reactive forms of the catalyst.[4]
-
-
Cause 1d: Incomplete Reaction. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials in the final mixture.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize the reaction time and temperature to ensure complete consumption of the limiting reagent.
-
Problem 2: Product is Contaminated with Impurities
Even with a reasonable yield, the purity of the final product can be a concern. The following guide will help in identifying and removing common impurities.
Identifying Common Impurities:
| Impurity | Structure | Identification Method |
| This compound | Desired Product | HPLC: Main peak. ¹H NMR: Characteristic aromatic and amine proton signals. MS: m/z = 268 (M+H)⁺.[5] |
| N-(4-chlorophenyl)-2,6-difluorobenzamide | N-acylation byproduct | HPLC: Typically a distinct peak from the main product. ¹H NMR: Will show an amide N-H proton signal and a different aromatic splitting pattern compared to the desired product. MS: m/z = 268 (M+H)⁺ (isomer of the product). |
| 4-chloroaniline | Unreacted starting material | HPLC: A peak with a shorter retention time than the product. |
| 2,6-difluorobenzoic acid | Hydrolysis of acyl chloride | HPLC: Can be detected, often eluting earlier than the main product. Can be removed by a basic wash during workup. |
| Di-acylated byproduct | Two acyl groups on the aniline ring | HPLC: A peak with a longer retention time. MS: Higher molecular weight than the desired product. |
Purification Protocols:
-
Aqueous Workup:
-
After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of ice and concentrated acid (e.g., HCl). This step hydrolyzes the intermediate complexes.
-
A subsequent wash with a dilute base (e.g., sodium bicarbonate solution) will remove any unreacted 2,6-difluorobenzoic acid.
-
Washing with a dilute acid (e.g., dilute HCl) can help remove unreacted 4-chloroaniline.
-
-
Recrystallization:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purifying the final product.[6] This process can effectively remove most of the common impurities.
-
-
Column Chromatography:
-
For very high purity requirements or to separate isomers that are difficult to remove by recrystallization, column chromatography on silica gel is a viable option.
-
start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05"];
acid_quench [label="Acidic Quench\n(e.g., Ice/HCl)"]; base_wash [label="Basic Wash\n(e.g., NaHCO₃ soln)"]; acid_wash [label="Acidic Wash\n(e.g., dilute HCl)"]; recrystallization [label="Recrystallization\n(e.g., Ethanol/Water)"]; column_chromatography [label="Column Chromatography\n(Silica Gel)"];
final_product [label="Pure Product", shape=ellipse, fillcolor="#34A853"];
start -> acid_quench; acid_quench -> base_wash; base_wash -> acid_wash; acid_wash -> recrystallization; recrystallization -> final_product; recrystallization -> column_chromatography [style=dashed, label="For higher purity"]; column_chromatography -> final_product; }
References
- Organic Syntheses. (n.d.). 2-aminobenzophenone.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Lead Sciences. (n.d.). This compound.
- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'.
- ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- PubChem. (n.d.). 2-Amino-2',5-dichlorobenzophenone.
- ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Chemsrc. (n.d.). This compound.
- Science topic. (n.d.). FRIEDEL-CRAFTS CHEMISTRY.
- NIST. (n.d.). Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Friedel–Crafts Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (2016, February 9). ChemInform Abstract: Efficient Friedel-Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- YouTube. (2019, January 3). Friedel-Crafts acylation.
- ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- University of Glasgow. (n.d.). FRIEDEL-CRAFTS CHEMISTRY AT HALOGENATED SURFACES.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 5. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS#: 28910-83-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Impurity Identification in (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Welcome to the technical support guide for the identification of impurities in (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS No. 28910-83-0). This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this key pharmaceutical intermediate.[1] The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to ensure the quality and purity of your compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most probable impurities I might encounter in my sample of this compound, and where do they come from?
A1: Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities in this compound can be broadly categorized into two main types: synthesis-related impurities and degradation products.
1. Synthesis-Related Impurities:
The most common synthetic route to this class of benzophenones is the Friedel-Crafts acylation .[2][3] This reaction involves the Lewis acid-catalyzed acylation of a substituted benzene with an acyl halide. In this case, it is typically the reaction between 4-chloroaniline and 2,6-difluorobenzoyl chloride. The inherent nature of this reaction can lead to several predictable impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-chloroaniline or 2,6-difluorobenzoyl chloride in your final product.[4]
-
Isomeric Impurities: Commercially available starting materials may contain isomers. For instance, the presence of 2-chloroaniline or 3-chloroaniline in the 4-chloroaniline starting material could lead to the formation of isomeric benzophenone products, which can be challenging to separate.[4]
-
By-products from Side Reactions: Friedel-Crafts reactions are sensitive to the reactivity of the aromatic ring. The presence of the activating amino group (-NH2) can sometimes lead to side reactions, although the Lewis acid catalyst often complexes with the amine, which can mitigate this but also deactivates the ring.
The diagram below illustrates the primary synthetic pathway and the origin of key process-related impurities.
Sources
Technical Support Center: HPLC Analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven insights in a direct question-and-answer format. Our goal is to empower you to diagnose and resolve common analytical challenges, ensuring the integrity and reproducibility of your results.
Section 1: Analyte Overview and Foundational Method
Before troubleshooting, a solid understanding of the analyte and a robust starting method are essential. This compound is a key intermediate in pharmaceutical synthesis.[1] Its physicochemical properties directly influence chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClF₂NO | [1][2][3] |
| Molecular Weight | 267.66 g/mol | [1][2][3] |
| Appearance | Yellow to yellow-green crystal powder | [3] |
| Melting Point | 151-153°C | [1] |
| LogP | 3.43 | [2] |
| Storage | Room Temperature or 2-8°C | [1][2] |
The compound's LogP value of ~3.4 suggests it is relatively non-polar, making it an ideal candidate for reversed-phase HPLC.[2] The presence of a basic amino group requires careful mobile phase pH control to ensure consistent peak shape and retention.
Recommended Starting HPLC Method
This method serves as a robust baseline for analysis. Optimization may be required based on your specific instrumentation and sample matrix. High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceuticals for separating compounds based on their physicochemical properties.[4][5]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 100-150 mm x 4.6 mm, 3-5 µm | C18 is the stationary phase of choice for most small molecules in reversed-phase chromatography.[6] A 10-15 cm column offers a good balance between resolution and analysis time.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is an MS-compatible mobile phase modifier that helps control the ionization of the basic amino group, leading to improved peak shape.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with a low UV cutoff and is often preferred for its elution strength in reversed-phase HPLC.[9][10] |
| Gradient | 40% B to 90% B over 10 minutes | A gradient elution is recommended for initial method development to ensure elution of all components, including potential impurities or degradants.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[11] |
| Injection Volume | 5-10 µL | Small injection volumes minimize potential peak distortion. Overloading a column can lead to poor peak shapes.[12] |
| Detector | UV-Vis Detector | The benzophenone structure contains strong chromophores suitable for UV detection.[6] |
| Wavelength | 254 nm or 315 nm | 254 nm is a common wavelength for aromatic compounds. For enhanced selectivity, a higher wavelength like 315 nm, used for similar benzophenones, can be evaluated.[13][14] Wavelengths below 200 nm should be avoided due to increased noise.[7] |
| Sample Diluent | Mobile Phase (Initial Conditions) or 50:50 Acetonitrile:Water | Whenever possible, dissolve and inject samples in the mobile phase to prevent peak shape issues.[12] |
Section 2: Troubleshooting Common HPLC Issues
This section addresses specific problems you may encounter during your analysis.
Peak Shape Problems
Poor peak shape is one of the most common issues in HPLC, affecting resolution and integration accuracy.[15]
A1: Peak tailing for this analyte is most likely due to secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based column packing.[16] This interaction causes a portion of the analyte molecules to be retained more strongly, resulting in an asymmetrical peak.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH with an additive like formic or trifluoroacetic acid (TFA) will protonate the amino group (making it more polar) and suppress the ionization of the silanol groups, significantly reducing the unwanted interaction.[16]
-
Use a Modern, End-Capped Column: Newer generation columns are better end-capped, meaning they have fewer free silanol groups. Columns specifically designed for the analysis of basic compounds are highly recommended.
-
Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites, causing tailing. Flush the column with a strong solvent (e.g., isopropanol) to clean it.[16]
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing. Try reducing the injection volume or sample concentration.[12]
A2: Peak splitting suggests that the analyte is experiencing two different environments as it travels through the system.
Potential Causes & Solutions:
-
Column Void or "Collapse": A void at the head of the column can create two different flow paths for the sample.[16][17] This is often caused by pressure shocks or using mobile phases at a pH that dissolves the silica (typically pH > 7). The solution is to replace the column and use a guard column to protect the analytical column.[16]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column inlet in a distorted band. Always try to dissolve your sample in the initial mobile phase composition.[12][17]
-
Partially Blocked Frit: Debris from the sample or pump seals can clog the inlet frit of the column, disrupting the flow path. Reverse flushing the column (if permitted by the manufacturer) may help, but replacing the column is often necessary.[16]
-
Co-eluting Impurity: What appears to be a split peak could be a closely eluting, unresolved impurity. Altering the gradient or mobile phase composition can help to separate the two peaks.
Caption: A decision tree for diagnosing common peak shape problems.
Baseline and Ghost Peak Issues
A stable baseline is critical for accurate quantification. Baseline noise, drift, and ghost peaks can compromise your results.
A3: Baseline instability can stem from several sources, including the mobile phase, the pump, or the detector.[11][18][19]
Systematic Checks:
-
Mobile Phase Issues:
-
Degassing: Ensure mobile phases are thoroughly degassed. Air bubbles entering the detector cell are a primary cause of noisy baselines.[11][18][19]
-
Contamination: Use high-purity, HPLC-grade solvents and reagents.[9][19] Contaminants in the mobile phase can cause drift, especially during gradient runs.[12] Prepare fresh mobile phase daily.
-
Mixing: If you are mixing solvents online, ensure the pump's mixer is functioning correctly. Inadequate mixing can cause regular baseline pulsations.[20]
-
-
Detector Issues:
-
Lamp Failure: A deteriorating UV lamp will lose intensity and cause a noisy baseline. Check the lamp energy and replace it if it's low.[11][18]
-
Contaminated Flow Cell: Clean the detector flow cell according to the manufacturer's instructions. A dirty flow cell can cause both noise and drift.[11][19]
-
-
Temperature Fluctuations: Ensure the column oven is on and stable. If the lab experiences significant temperature swings, it can cause the baseline to drift.[20][21]
-
Pump Problems: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a rhythmic baseline noise.[20][21]
A4: Ghost peaks are signals that appear in your chromatogram but are not from your injected sample.[22][23] They are a common issue in gradient elution, where contaminants that are adsorbed to the column under weak mobile phase conditions are eluted as the solvent strength increases.[24][25]
Use the following systematic approach to identify the source of ghost peaks. The most common culprits are the autosampler carryover, contaminated mobile phase, or system contamination.[23][24]
Caption: A systematic workflow for identifying the source of ghost peaks.
Section 3: Method Validation and Stability Studies
For drug development professionals, ensuring a method is reliable and fit for purpose is paramount. This involves formal validation and an assessment of the analyte's stability.
A5: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[26][27] According to the International Council for Harmonisation (ICH) guideline Q2(R2), the key validation parameters for an assay and impurity determination method include the following:[27][28]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[29][30] | The analyte peak should be free from interference from placebo, known impurities, and degradation products. Peak purity analysis (e.g., via PDA detector) should pass. |
| Linearity | To show that the method's results are directly proportional to the concentration of the analyte within a given range.[30] | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[26][30] | For an assay, typically 80% to 120% of the test concentration. For impurities, from the reporting limit to 120% of the specification.[30] |
| Accuracy | The closeness of the test results to the true value.[29] Assessed by analyzing samples with known concentrations (e.g., spiked placebo). | Typically 98.0% to 102.0% recovery for the assay. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%.[28] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[30] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
A6: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time.[31] To develop one, you must perform forced degradation (stress testing) studies.[32][33][34] The goal is to intentionally degrade the sample to ensure that the degradation products can be separated from the main peak.[31][34]
Protocol: Forced Degradation Study
Objective: To generate potential degradation products of this compound and demonstrate the specificity of the HPLC method. Aim for 5-20% degradation of the active ingredient.[34]
Materials:
-
This compound solution (e.g., 0.5 mg/mL in diluent)
-
1 M HCl (Acid Hydrolysis)
-
1 M NaOH (Base Hydrolysis)
-
3% Hydrogen Peroxide (Oxidative Degradation)
-
HPLC system, oven, photostability chamber
Procedure:
-
Prepare Samples: For each condition, prepare two vials: a stressed sample and a control sample (stored at 2-8°C).
-
Acid Hydrolysis: Mix the drug solution 1:1 with 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix the drug solution 1:1 with 1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix the drug solution 1:1 with 3% H₂O₂. Store at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Store a vial of the drug solution in an oven at 80°C for 48 hours. Cool and dilute.
-
Photolytic Degradation: Expose a vial of the drug solution to light in a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all stressed samples, control samples, and a blank by HPLC.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Ensure that any new peaks (degradants) are well-resolved from the main analyte peak.
-
Use a photodiode array (PDA) detector to assess peak purity, confirming that the main peak is not co-eluting with any degradants.[31]
-
Successful separation of the degradation products demonstrates that your method is stability-indicating and fit for use in stability studies and quality control.[32]
References
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- SCION Instruments. HPLC Troubleshooting Guide.
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Waters - Wyatt Technology. What causes a “ghost” peak and what can I do to prevent this?.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Pharmaguideline. Steps for HPLC Method Development.
- Shimadzu UK Limited. HPLC Troubleshooting - Noisy Baseline.
- alwsci. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Phenomenex. How to Identify Ghost Peaks in U/HPLC.
- PharmaCores. HPLC analytical Method development: an overview.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Agilent. Eliminating Baseline Problems.
- Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- Pharmaguideline. Steps for HPLC Method Validation.
- MySkinRecipes. This compound.
- Element Lab Solutions. Ghost Peaks in Gradient HPLC.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Chemsrc. This compound.
- Taylor & Francis Online. STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF BENZOPHENONE-3 AND AVOBENZONE IN COSMETIC FORMULATIONS.
- ResearchGate. (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations.
- Sigma-Aldrich. This compound.
- ChemScene. This compound.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. Validation of Analytical Procedures Q2(R2).
- Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Capot Chemical. Specifications of this compound.
- BLDpharm. 28910-83-0|this compound.
- International Journal of Pharmacy and Pharmaceutical Sciences. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
- Sigma-Aldrich. This compound | 28910-83-0.
- NIH National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review.
- SIELC Technologies. Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column.
- Phenomenex. Guide to Choosing the Correct HPLC Solvent.
- Element Lab Solutions. HPLC Solvent Selection.
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- 8. Separation of Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 34. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting and purification protocols for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS No: 28910-83-0). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common purity challenges encountered with this critical synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues researchers face.
Q1: My final product is a dark brown or reddish solid/oil instead of the expected pale yellow solid. What is the cause and how can I fix it?
A1: This discoloration is a classic sign of oxidation. The primary amine on the phenyl ring is susceptible to air oxidation, which forms highly colored quinone-imine type impurities. This is often accelerated by exposure to light, heat, or residual acidic/metallic catalysts from the synthesis step.
-
Causality: The lone pair of electrons on the nitrogen atom of the 2-amino group makes the ring highly activated and prone to oxidation.
-
Immediate Action: During your workup, ensure you thoroughly quench and remove any Lewis acid catalysts (like AlCl₃) used in the synthesis.[1]
-
Remediation:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and stir or heat at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and its adsorbed colored impurities. Proceed with crystallization as usual.[2]
-
Inert Atmosphere: Conduct purification steps, especially those involving heat, under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Q2: My TLC and HPLC analyses show multiple spots/peaks. What are the likely impurities?
A2: Given that this compound is often synthesized via a Friedel-Crafts acylation or a related coupling reaction, the impurities typically fall into three categories:
-
Unreacted Starting Materials: Residuals of the acylating agent or the aniline precursor. These are usually easy to remove due to significant polarity differences.
-
Isomeric By-products: Friedel-Crafts acylations can sometimes yield small amounts of different isomers depending on the directing effects of the substituents on the aromatic rings.[1] For example, acylation might occur at a different position on the aniline ring. These isomers often have very similar polarities to the desired product and are the most challenging to remove.
-
Degradation Products: As mentioned in Q1, these are primarily oxidation products. Additionally, if the compound is a downstream product from a benzodiazepine degradation study, you might have residual starting materials from that process.[3]
Q3: My compound streaks badly on a standard silica gel TLC plate or column, leading to poor separation. Why does this happen?
A3: This is a very common issue when purifying basic compounds like primary amines on standard, slightly acidic silica gel.[4] The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via an acid-base interaction. This causes a portion of your compound to "stick" to the stationary phase, resulting in tailing or streaking.
-
Solution: You must modify your chromatographic conditions. The most common solution is to add a small amount of a competing base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent).[5] This neutralizes the acidic sites on the silica, allowing your compound to travel through the column more uniformly. See the detailed protocol in Section 3.
Section 2: In-Depth Purification Protocols
For persistent purity issues, a more rigorous and optimized purification strategy is required.
Protocol 1: Optimized Recrystallization
Recrystallization is the most effective method for removing minor impurities and improving the crystalline form of your final product, provided a suitable solvent is found.[2][6]
Step-by-Step Methodology:
-
Solvent Screening (Critical Step): The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] Test small amounts of your crude product in the solvents listed in the table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (If Necessary): If the solution is colored, perform the activated charcoal treatment as described in A1.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Rushing this step by placing it directly in an ice bath will cause impurities to be trapped in the crystal lattice.
-
Induce Crystallization (If Needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.
-
Isolation: Once crystallization is complete (the solution will appear cloudy with solid), cool the flask in an ice bath for an additional 30 minutes to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.
Validation/QC Step: Run a TLC or HPLC of the purified solid and the remaining mother liquor. The solid should show a single, clean spot/peak, while the impurities should be concentrated in the mother liquor.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Comments & Potential Use |
|---|---|---|---|
| Ethanol | Polar | 78 | Good starting point. Often used for moderately polar compounds.[6] |
| Isopropanol (IPA) | Polar | 82 | Similar to ethanol, may offer different solubility characteristics.[7] |
| Toluene | Non-polar | 111 | Good for dissolving the compound when hot. Often used in a co-solvent system. |
| Heptane/Hexane | Non-polar | 98 / 69 | Use as an "anti-solvent" with Toluene or Ethyl Acetate to induce precipitation. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent, can be used alone or with heptane. |
Protocol 2: Flash Column Chromatography for Basic Amines
This is the preferred method for separating stubborn impurities like isomers. The key is to mitigate the interaction between the basic amine and the acidic silica.[4][5]
Step-by-Step Methodology:
-
Choose Your Stationary Phase:
-
Option A (Standard): Normal Silica Gel (SiO₂).
-
Option B (Recommended): Amine-functionalized Silica (SiO₂-NH₂). This is often more effective and provides better reproducibility.[4]
-
-
Prepare the Mobile Phase (Eluent):
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate.
-
Crucial for Option A: Add 0.5-1% triethylamine (TEA) to your mobile phase mixture. For example, for 500 mL of eluent, add 2.5-5 mL of TEA.[5] This step is not necessary for amine-functionalized silica.
-
-
Determine Elution Conditions via TLC: Run TLC plates using your chosen solvent system to find a ratio that gives your product an Rf value of ~0.2-0.3.
-
Column Packing: Pack the column with your chosen silica as a slurry in the initial, least polar mobile phase.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3x the weight of your product) and evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder containing your adsorbed product. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the product in the minimum possible volume of the mobile phase and carefully load it onto the column. This method is less ideal as it can disturb the column bed.
-
-
Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to move your product and then the more polar impurities off the column. Collect fractions throughout the process.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Validation/QC Step: After combining pure fractions, run a final HPLC or NMR to confirm purity meets specifications. Commercial vendors often report purity of ≥98%.[8][9]
Section 3: Visualized Workflows & Logic
General Purification Workflow
This diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purifying crude product.
Troubleshooting Logic for Column Chromatography
This diagram illustrates how to address common problems during column chromatography.
Caption: Troubleshooting common column chromatography issues.
References
- Google Patents. (n.d.). US6310249B1 - Process for producing 2-aminobenzophenone compound.
- Google Patents. (n.d.). CA2338421C - Process for producing 2-aminobenzophenone.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Lead Sciences. (n.d.). This compound.
- Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- Crowe, D. B., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- ResearchGate. (n.d.). Degradation of benzodiazepines into 2-aminobenzophenone and glycine.
- Chemsrc. (n.d.). This compound.
- ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- ResearchGate. (2025). A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation.
- ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Biotage. (2023). Is there an easy way to purify organic amines?
- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6310249B1 - Process for producing 2-aminobenzophenone compound - Google Patents [patents.google.com]
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- 9. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for the synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the critical impact of temperature on this specific synthesis, which is often a key intermediate in pharmaceutical development.[1][2] As Senior Application Scientists, our goal is to provide you with not just protocols, but the rationale behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is temperature so critical?
The most prevalent method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[3] In this case, it would typically involve the reaction of 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Temperature control is paramount for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate is temperature-dependent. Too low a temperature can lead to an impractically slow or stalled reaction.[4]
-
Side Reactions: Excessively high temperatures can provide the activation energy for numerous unwanted side reactions, leading to the formation of impurities and tar-like substances.[4][5]
-
Exothermicity: The initial mixing of the Lewis acid catalyst with the reactants is often highly exothermic. Without precise temperature control, this can lead to a runaway reaction, significantly reducing yield and purity, and posing a safety hazard.[6]
-
Isomer Selectivity: Temperature can influence the regioselectivity of the acylation, potentially leading to the formation of undesired isomers which can be difficult to separate from the target molecule.[5][7]
Q2: My reaction is resulting in a very low yield. Could the temperature be the cause?
Yes, an incorrect temperature profile is a common reason for low yields in Friedel-Crafts acylation.[8] There are two primary scenarios:
-
Temperature is too low: If the reaction mixture is kept at a very low temperature (e.g., <0°C) for the entire duration, the reaction rate may be too slow for completion within a practical timeframe. This results in a significant amount of unreacted starting material.[4]
-
Temperature is too high: While counterintuitive, excessively high temperatures often lead to lower yields of the desired product. This is because the heat promotes polymerization, degradation of starting materials and product, and the formation of complex, tarry by-products, which complicates purification and reduces the isolated yield.[4][5]
A systematic approach is recommended: monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is not being consumed, and you have ruled out catalyst inactivity, a cautious and controlled increase in temperature after the initial exothermic addition phase may be warranted.[4]
Q3: I am observing a dark, tarry substance forming in my reaction flask. What's happening and how can I prevent it?
The formation of dark tar is a classic sign of a Friedel-Crafts reaction proceeding at too high a temperature.[4] The strong Lewis acid catalyst combined with excess heat can induce polymerization and decomposition of the aromatic substrate and the product.
Primary Causes & Solutions:
-
Cause: Poor control of the initial exothermic reaction.
-
Cause: The overall reaction temperature is too high.
-
Solution: After the initial addition is complete, allowing the reaction to stir at room temperature is often sufficient. Refluxing should only be performed if a validated protocol for these specific substrates calls for it, as it frequently leads to tarring.[5]
-
-
Cause: Impurities in reagents or wet glassware.
Troubleshooting Guide: Temperature-Related Synthesis Issues
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Temperature-Related Cause | Recommended Action & Rationale |
| Low Purity / Multiple Spots on TLC | The reaction temperature was too high, leading to the formation of isomeric by-products or degradation products.[5][10] | Action: Lower the reaction temperature, especially during the initial addition phase. Maintain a temperature below 10°C. Rationale: Lower temperatures increase the selectivity of the reaction, disfavoring the formation of alternative isomers and preventing product degradation.[7] |
| Reaction Fails to Start (No Product on TLC) | The temperature is too low, preventing the reaction from overcoming its activation energy.[9] | Action: Ensure the reaction has started before cooling it excessively. After the controlled, low-temperature addition is complete, allow the mixture to warm slowly to room temperature and monitor via TLC. Rationale: Some reactions require a minimum temperature to initiate. Once the initial exotherm is controlled, warming allows the reaction to proceed to completion at a reasonable rate.[6][9] |
| Inconsistent Yields Between Batches | Poor temperature regulation and inconsistent control of the exotherm. | Action: Standardize the cooling and addition procedure. Use a digital thermometer to monitor the internal reaction temperature and maintain it within a narrow range (e.g., 5 ± 2°C) during the addition phase. Rationale: Reproducibility in chemical synthesis is contingent on precise control of critical parameters. Temperature is arguably the most critical parameter in Friedel-Crafts acylations. |
Below is a troubleshooting flowchart to help diagnose and solve common temperature-related issues.
Caption: Troubleshooting flowchart for temperature issues.
Experimental Protocol: Low-Temperature Synthesis
This protocol emphasizes strict temperature control for maximizing yield and purity.
1. Reagent & Glassware Preparation:
-
Thoroughly oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvent (e.g., Dichloromethane) and high-purity reagents.
2. Reaction Setup:
-
Under an inert atmosphere, add 4-chloroaniline (1.0 eq) and anhydrous solvent to the reaction flask.
-
Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
In a separate, dry flask, dissolve 2,6-difluorobenzoyl chloride (1.05 eq) in anhydrous solvent.
-
Carefully and in portions, add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) to the stirred 4-chloroaniline solution, ensuring the internal temperature does not exceed 10°C.
3. Acylation Reaction:
-
Once the AlCl₃ is added and the temperature is stable at 0-5°C, begin the slow, dropwise addition of the 2,6-difluorobenzoyl chloride solution via the dropping funnel over 45-60 minutes.
-
CRITICAL: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature remains below 10°C.[4] An uncontrolled exotherm at this stage is the most common cause of failure.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[5]
4. Workup and Purification:
-
Once complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[5] This should be done in a fume hood as HCl gas will evolve.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., Dichloromethane).
-
Combine the organic layers and wash successively with dilute HCl, 5% NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography on silica gel to yield the final product.[5][10]
Caption: Experimental workflow with temperature control points.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Benzophenone Derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications.
- Elsevier B.V. (2011). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax. Arabian Journal of Chemistry.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone.
- Benchchem. (2025). Managing by-products in the synthesis of substituted benzophenones.
- Benchchem. (n.d.). A Historical Overview of 2-Amino-5-chlorobenzophenone Synthesis: A Technical Guide.
- ChemicalBook. (2024). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation....
- Benchchem. (n.d.). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
- Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation.
- Chemistry Stack Exchange. (2014). Synthesis of benzophenone.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
- ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
- AIChE Proceedings. (n.d.). Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production.
- Organic Syntheses. (n.d.). Procedure.
- Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp.
- PrepChem.com. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- RSC Publishing. (2024). Friedel–Crafts reactions for biomolecular chemistry.
- ChemScene. (n.d.). 28910-83-0 | this compound.
- MySkinRecipes. (n.d.). This compound.
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- 9. Organic Syntheses Procedure [orgsyn.org]
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Technical Support Center: Stability and Handling of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Welcome to the technical support center for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS No. 28910-83-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic amine and a benzophenone core, makes it susceptible to specific degradation pathways. Proactive measures to mitigate these are crucial for experimental success and reproducibility.
The primary vulnerabilities of this molecule are the nucleophilic amino group and the photoreactive benzophenone moiety. The amino group is prone to oxidation, while the benzophenone structure can absorb UV light, leading to photodegradation. Understanding these intrinsic properties is the first step in preventing degradation.
II. Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section addresses specific problems you might encounter, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., yellowing, browning) | Oxidation of the Aromatic Amine: Exposure to atmospheric oxygen can lead to the formation of colored impurities such as nitroso or nitro derivatives, and potentially polymeric materials.[1][2][3] | 1. Purge with Inert Gas: Before sealing, flush the container with an inert gas like argon or nitrogen to displace oxygen. 2. Use Air-Tight Containers: Store in vials with PTFE-lined caps or other containers with a demonstrated low oxygen permeability. 3. Repurify if Necessary: If discoloration is significant, consider recrystallization or chromatography to remove colored impurities. |
| Appearance of new, unexpected peaks in HPLC analysis | 1. Photodegradation: Exposure to UV or ambient light can induce photochemical reactions in the benzophenone core, leading to byproducts.[4] 2. Thermal Degradation: Although generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation. | 1. Store in the Dark: Use amber vials or wrap containers in aluminum foil to block light.[5][6] 2. Controlled Temperature Storage: Store at recommended temperatures (room temperature or refrigerated at 2-8°C) and avoid temperature cycling.[7] 3. Perform Forced Degradation Studies: To identify potential degradation products, consider conducting forced degradation studies under controlled light, heat, and oxidative stress.[8][9][10] |
| Inconsistent results or lower yields in subsequent synthetic steps | Presence of Degradation Impurities: Impurities with reactive functional groups (e.g., nitroso, hydroxyl) can interfere with downstream reactions, leading to side products or inhibition of the desired transformation. The presence of impurities can also affect the accurate weighing of the starting material. | 1. Confirm Purity Before Use: Always run a purity check (e.g., HPLC, NMR) on the material before starting a reaction, especially if it has been in storage for an extended period. 2. Understand Impurity Reactivity: Based on potential degradation pathways, consider how impurities might react under your specific reaction conditions. For example, a nitro-substituted impurity may be reduced under certain catalytic hydrogenation conditions. |
| Poor solubility of the compound compared to a fresh batch | Formation of Polymeric Impurities: Over time, oxidation of the amine can lead to the formation of higher molecular weight, less soluble polymeric byproducts.[11] | 1. Filtration: Dissolve the material in a suitable solvent and filter out any insoluble particulates before use. 2. Re-qualification of the Material: If solubility issues are persistent, the batch may be significantly degraded and require replacement. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the amino group.[5][6]
-
Light: Protect from light by storing in an amber glass vial or by wrapping the container in aluminum foil.[5][6]
-
Temperature: While some suppliers suggest room temperature storage, refrigeration at 2-8°C is a good practice for long-term stability.[7] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Container: Use a tightly sealed container with a chemically inert cap liner (e.g., PTFE) to prevent contamination and moisture ingress.
Q2: How can I assess the purity and stability of my stored this compound?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity and stability of this compound.[12][13] A stability-indicating HPLC method should be able to separate the parent compound from any potential degradation products.
Experimental Protocol: Representative RP-HPLC Method for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject a known volume of the sample and analyze the chromatogram for the appearance of new peaks or a decrease in the main peak area over time.
Q3: What are the likely degradation pathways for this molecule?
Based on its chemical structure, two primary degradation pathways are of concern:
-
Oxidation of the Aromatic Amine: The primary amino group can be oxidized, especially in the presence of oxygen and light, to form nitroso, nitro, or azoxy compounds. These reactions often result in the formation of colored byproducts.[1][2][3]
-
Photodegradation of the Benzophenone Core: The benzophenone moiety is a known photosensitizer and can undergo photochemical reactions upon exposure to UV light. This can lead to the formation of hydroxylated species or cleavage of the carbonyl bridge.[4]
Q4: How might degradation products interfere with my experiments?
Degradation products can have a significant negative impact on downstream applications:
-
Side Reactions: Impurities with reactive functional groups can compete with the parent compound in subsequent reactions, leading to the formation of unexpected side products and lower yields of the desired product.
-
Catalyst Poisoning: Some impurities can poison catalysts used in subsequent synthetic steps, reducing their efficiency or deactivating them completely.
-
Inaccurate Stoichiometry: If a significant portion of the material has degraded, the actual amount of the active starting material will be lower than weighed, leading to incorrect stoichiometric ratios in your reaction.
-
Biological Assay Interference: If the compound is used in biological assays, degradation products may exhibit their own biological activity or interfere with the assay itself, leading to erroneous results.
Q5: Is it necessary to repurify the compound if I observe minor discoloration?
For sensitive applications, such as the synthesis of a final active pharmaceutical ingredient (API), it is highly recommended to repurify the compound if any signs of degradation are observed. The presence of even small amounts of impurities can have a significant impact on the quality and safety of the final product.[14] For less sensitive research applications, the need for repurification should be assessed on a case-by-case basis, ideally by quantifying the level of impurity via HPLC.
IV. Visualizing Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and the troubleshooting workflow, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting degradation issues.
V. References
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
Science Madess. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
-
Sousa, M., Valerio, C., Pereira, M., & Medeiros, M. J. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1698. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
-
Al-Hakkani, M. F., Al-Fatlawi, A. A., & Al-Hussain, S. A. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10.
-
LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. Retrieved from [Link]
-
Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved from [Link]
-
Sourcing Chemical. (n.d.). The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubMed. (2021, February 5). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Retrieved from [Link]
-
Pharmaceutical Technology. (2001, April 1). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
BioPharm International. (2014, November 1). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Asia-Pacific Network for Global Change Research. (n.d.). Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Photodegradation of benzophenones sensitized by nitrite | Request PDF. Retrieved from [Link]
-
NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Retrieved from [Link]
-
Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Determination of Carcinogenic Primary Aromatic Amines Contained as Impurities in Synthetic Organic Colorants. Retrieved from [Link]
-
ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Retrieved from [Link]
-
Lappeenranta University of Technology. (n.d.). Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 28910-83-0|this compound|BLD Pharm [bldpharm.com]
- 7. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Fragmentation Landscape of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone and Its Impurities: A Technical Support Guide
Welcome to the technical support center dedicated to the mass spectrometric analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. As researchers and drug development professionals, you are keenly aware of the critical importance of identifying and characterizing impurities in active pharmaceutical ingredients (APIs). This guide is designed to be a practical resource, drawing from extensive field experience to help you troubleshoot and interpret the complex fragmentation patterns you may encounter during your analyses.
The parent molecule, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount to the safety and efficacy of the final drug product. This guide will provide you with the foundational knowledge and troubleshooting strategies to confidently identify the parent molecule and its potential process-related and degradation impurities by mass spectrometry.
Understanding the Chemistry: Potential Impurities
The probable synthetic route to this compound involves the Friedel-Crafts acylation of 4-chloroaniline with 2,6-difluorobenzoyl chloride. Understanding this synthesis is key to predicting potential impurities.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
4-Chloroaniline
-
2,6-Difluorobenzoyl Chloride
-
-
By-products from Side Reactions:
-
Polysubstitution Products: Di-acylated 4-chloroaniline.
-
Isomeric Products: Acylation at the ortho or meta position to the amino group of 4-chloroaniline.
-
Products from Impurities in Starting Materials: For example, if the 4-chloroaniline starting material contains other chloroaniline isomers.
-
-
Degradation Products:
-
Hydrolysis Products: Hydrolysis of the amide bond is a potential degradation pathway, especially under acidic or basic conditions.
-
Oxidation Products: The amino group is susceptible to oxidation.
-
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges that arise during the mass spectrometric analysis of this compound and its impurities.
Q1: What is the expected molecular ion for the parent compound?
A1: The monoisotopic mass of this compound (C₁₃H₈ClF₂NO) is approximately 267.03 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 268.03. Always consider the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in an A+2 peak at m/z 270.03 with roughly one-third the intensity of the [M+H]⁺ peak.
Q2: I see a peak at m/z 127. What could this be?
A2: A peak at m/z 127 in your chromatogram likely corresponds to unreacted 4-chloroaniline starting material.[3][4] The electron ionization (EI) mass spectrum of 4-chloroaniline shows a prominent molecular ion at m/z 127.[3][4] You will also observe the characteristic A+2 peak for the chlorine isotope at m/z 129.
Q3: My spectrum shows a significant peak at m/z 141. What is its origin?
A3: A peak at m/z 141 could be the benzoyl cation fragment [C₇H₃F₂O]⁺ resulting from the fragmentation of unreacted 2,6-difluorobenzoyl chloride. The molecular ion of 2,6-difluorobenzoyl chloride itself (m/z 176) may be less stable and readily lose a chlorine radical.
Q4: I am observing unexpected peaks with higher masses than the parent compound. What are they?
A4: Peaks with masses higher than the parent compound could indicate polysubstitution products. For instance, a di-acylated product where two molecules of 2,6-difluorobenzoyl chloride have reacted with one molecule of 4-chloroaniline would have a significantly higher mass. Another possibility is the presence of dimers or adducts formed in the ion source.
Q5: How can I differentiate between isomeric impurities?
A5: Differentiating between isomeric impurities by mass spectrometry alone can be challenging as they will have the same molecular weight. The fragmentation patterns of isomers may be very similar. The most effective way to separate and identify isomers is by coupling your mass spectrometer to a chromatographic system like HPLC or GC. Different isomers will likely have different retention times, allowing for their individual analysis by the mass spectrometer.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during your analysis.
Scenario 1: Unexpected Peaks in the Mass Spectrum
Do you see peaks that you cannot attribute to the parent compound or expected impurities?
Caption: Workflow for troubleshooting unexpected peaks.
Expert Insights:
-
Contamination is a frequent culprit. Always run a blank (injecting only your mobile phase) to identify background ions originating from your LC-MS system. Common contaminants include plasticizers (e.g., phthalates) and slip agents (e.g., erucamide).
-
Think like a synthetic chemist. Re-examine the reaction mechanism. Could there have been an incomplete reaction, or a side reaction with a solvent or reagent? For example, if methanol was used during workup, you might see a methylated impurity.
-
Degradation can occur during sample preparation or in the ion source. The amino group on the parent molecule is a potential site for oxidation. Consider the possibility of in-source fragmentation or rearrangement, which can be investigated by varying the ion source parameters.
-
Isotopic patterns are your friend. The presence of chlorine and fluorine provides distinct isotopic signatures. A dichlorinated impurity, for example, will have a characteristic A+2 and A+4 pattern.
Scenario 2: Poor Signal or No Peaks
Are you struggling to get a good signal for your compound of interest?
Sources
- 1. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 4-Chloroaniline(106-47-8) MS [m.chemicalbook.com]
Technical Support Center: NMR Characterization of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone and its Byproducts
Welcome to the technical support center for the NMR characterization of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the target molecule and its common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find troubleshooting guides in a question-and-answer format and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Chemistry: Synthesis and Potential Byproducts
This compound is often synthesized via a Friedel-Crafts acylation reaction between 4-chloroaniline and 2,6-difluorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride. While this method is effective, it can lead to the formation of several byproducts that may complicate purification and characterization. Understanding the potential impurities is the first step in successful NMR analysis.
Common Byproducts Include:
-
Unreacted Starting Materials: 4-chloroaniline and 2,6-difluorobenzoyl chloride (or its hydrolysis product, 2,6-difluorobenzoic acid).
-
Isomeric Products: Acylation at the ortho position to the amino group of 4-chloroaniline is sterically hindered, but trace amounts of other isomers may form depending on the reaction conditions.
-
Diacylated Product: Reaction of two equivalents of the acylating agent with 4-chloroaniline.
-
Hydrolysis Products: The starting acyl chloride or the product can hydrolyze if water is present.
II. Troubleshooting Guide: Navigating Common NMR Challenges
This section addresses specific problems you might encounter during the NMR analysis of your reaction mixture or purified product.
Question 1: My ¹H NMR spectrum shows more aromatic signals than expected. How do I identify the impurities?
Answer:
The presence of additional aromatic signals strongly suggests the presence of unreacted starting materials or isomeric byproducts. Here’s a systematic approach to identify them:
-
Check for Starting Materials:
-
4-Chloroaniline: Look for a characteristic AA'BB' splitting pattern in the aromatic region, typically two doublets integrating to 2H each.
-
2,6-Difluorobenzoic Acid: This byproduct, from the hydrolysis of the acyl chloride, will show a triplet and a doublet in the aromatic region. The carboxylic acid proton will appear as a broad singlet far downfield (often >10 ppm).
-
-
Consider Isomeric Byproducts:
-
While the desired product is the 2-amino substituted benzophenone, other isomers are possible, though generally minor. The substitution pattern will significantly alter the splitting patterns and chemical shifts of the aromatic protons. 2D NMR techniques like COSY and HMBC are invaluable for confirming the connectivity of the aromatic rings.
-
-
Perform a D₂O Exchange:
-
The amine (-NH₂) protons of the desired product and any amine-containing byproducts will exchange with deuterium. Adding a drop of D₂O to your NMR sample and re-acquiring the ¹H spectrum will cause the -NH₂ signals to disappear or significantly diminish in intensity, helping to confirm their presence and distinguish them from other signals in the same region.
-
Question 2: The integration of the fluorine-coupled signals in my ¹H and ¹³C NMR spectra is complex. How can I simplify the analysis?
Answer:
The two fluorine atoms on the 2,6-difluorophenyl ring will couple to both protons and carbons, leading to complex multiplets.
-
¹⁹F NMR is Key: The most direct way to analyze the fluorine-containing species is by acquiring a ¹⁹F NMR spectrum. The desired product should exhibit a single major signal (a triplet due to coupling with the C4-H of the difluorophenyl ring). The presence of other signals in the ¹⁹F spectrum indicates fluorine-containing impurities.
-
Use 2D NMR:
-
¹H-¹³C HSQC: This experiment will show direct one-bond correlations between protons and carbons. It can help to assign the protonated carbons in both aromatic rings.
-
¹H-¹³C HMBC: This experiment reveals longer-range (2-3 bond) correlations. It is particularly useful for identifying the quaternary carbons and confirming the overall structure by observing correlations between the carbonyl carbon and protons on both aromatic rings.
-
Question 3: My NMR signals are broad, and the resolution is poor. What can I do to improve the spectra?
Answer:
Peak broadening can arise from several factors. Here are some common causes and solutions:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try passing your sample through a small plug of silica gel or celite.
-
Shimming: The homogeneity of the magnetic field greatly affects resolution. Ensure the instrument is properly shimmed before acquiring your spectra.
-
Chemical Exchange: The amine protons are known to undergo chemical exchange, which can lead to broad signals. This is a characteristic feature and can be confirmed by a D₂O exchange experiment.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Notes |
| 2,6-difluorophenyl Ring | ||||
| C2'/C6'-F | - | ~160 (d, ¹JCF ≈ 250 Hz) | ~ -110 to -115 | Doublet due to C-F coupling. |
| C3'/C5'-H | ~7.0-7.2 (m) | ~112 (d, ²JCF ≈ 20 Hz) | - | Multiplet due to coupling with F and H. |
| C4'-H | ~7.4-7.6 (m) | ~132 (t, ³JCF ≈ 10 Hz) | - | Multiplet due to coupling with two F atoms. |
| 2-amino-5-chlorophenyl Ring | ||||
| C1-C=O | - | ~195 | - | Carbonyl carbon. |
| C2-NH₂ | ~6.0-6.5 (br s, 2H) | ~150 | - | Broad singlet, exchangeable with D₂O. |
| C3-H | ~6.8-7.0 (d) | ~118 | - | Doublet. |
| C4-H | ~7.2-7.4 (dd) | ~130 | - | Doublet of doublets. |
| C6-H | ~7.5-7.7 (d) | ~120 | - | Doublet. |
| C5-Cl | - | ~125 | - |
Disclaimer: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Q2: How can I use NMR to confirm the regiochemistry of the acylation?
A2: 2D NMR, specifically HMBC, is the most powerful tool for this. The desired product is formed by acylation at the 2-position of 4-chloroaniline. You should observe a 3-bond correlation between the carbonyl carbon (around 195 ppm) and the proton at the 6-position of the aminophenyl ring. The absence of a correlation to a proton at the 3-position further supports the correct regiochemistry.
Q3: What are the typical NMR signals for the common starting material and byproduct impurities?
A3:
Table 2: NMR Data for Common Impurities
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| 4-Chloroaniline | ~6.6 (d, 2H), ~7.1 (d, 2H), ~3.7 (br s, 2H) | ~116, ~124, ~129, ~145 | N/A |
| 2,6-Difluorobenzoic Acid | ~7.1 (t, 2H), ~7.5 (m, 1H), ~11-13 (br s, 1H) | ~112 (d), ~133 (t), ~160 (d), ~165 (C=O) | ~ -110 to -115 |
| 2-Amino-5-chlorobenzophenone | ~6.0-6.5 (br s, 2H), ~6.7-7.8 (m, 8H) | ~117-140 (aromatic), ~198 (C=O) | N/A |
IV. Experimental Protocols & Workflows
Standard Operating Procedure for Sample Preparation
-
Accurately weigh 5-10 mg of your sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
If solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Cap the NMR tube and label it clearly.
Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying byproducts in your sample using a combination of 1D and 2D NMR experiments.
Caption: A decision-making workflow for the identification of byproducts using NMR spectroscopy.
V. References
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved January 9, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 9, 2026, from [Link]
Enhancing the stability of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone solutions
Introduction
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS 28910-83-0) is a key intermediate in medicinal chemistry, particularly valued in the synthesis of kinase inhibitors and other targeted pharmaceutical compounds.[1] Its unique structure, featuring a benzophenone core with amino and halogen substituents, provides a versatile scaffold for drug discovery. However, this structural complexity also introduces challenges related to the compound's stability in solution. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for this compound in solution?
A1: The primary instability drivers for this molecule are photodegradation, oxidation, and pH-dependent effects.
-
Photodegradation: The benzophenone moiety is a well-known chromophore that absorbs UV light, which can lead to the formation of reactive species and subsequent degradation.[2][3] Exposure to ambient laboratory light over time can be sufficient to cause discoloration and loss of potency.[4]
-
Oxidation: The primary amino group (-NH₂) on the phenyl ring is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent, trace metal impurities, or light exposure. This can lead to the formation of colored byproducts.
-
pH Effects: The basicity of the amino group means its protonation state is pH-dependent. In acidic conditions, the formation of an ammonium salt (-NH₃⁺) can alter the molecule's solubility and reactivity profile. Extreme pH values can also promote hydrolysis of the ketone, although this is generally less common under typical experimental conditions.
Q2: What solvents are recommended for preparing solutions of this compound?
A2: this compound is a solid that is slightly soluble in polar organic solvents.[5] The most commonly recommended solvents for initial stock solutions are:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol [5]
For aqueous experimental buffers, it is common practice to first prepare a concentrated stock solution in DMSO and then perform a serial dilution into the aqueous medium. Always verify that the compound remains fully dissolved at the final concentration and does not precipitate.
Q3: What are the ideal storage conditions for solutions to ensure maximum stability?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[1]
-
Light Protection: Store in amber glass vials or wrap containers in aluminum foil to protect from light.[2]
-
Inert Atmosphere: For long-term storage, aliquoting solutions into vials and purging the headspace with an inert gas like argon or nitrogen can prevent oxidation.
-
Fresh Preparation: The most reliable practice is to prepare solutions fresh before each experiment.[2] If storage is unavoidable, a preliminary stability test is recommended.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Solution Discoloration (Yellowing/Browning) | 1. Photodegradation: Exposure to UV or ambient light is causing photochemical reactions.[2][3] | Solution: Prepare and handle the solution under low-light conditions. Use amber vials or light-blocking foil. This minimizes the energy input required to initiate degradative photochemical pathways.[2] |
| 2. Oxidation: The amino group is reacting with dissolved oxygen or other oxidizing agents. | Solution: Use a high-purity solvent that has been degassed by sparging with nitrogen or argon before use. This removes dissolved oxygen, a key reactant in many oxidation pathways. | |
| Precipitation or Cloudiness in Solution | 1. Poor Solubility: The concentration exceeds the solubility limit in the chosen solvent or buffer. | Solution: Attempt dissolution at a lower concentration. Gentle warming or sonication can aid initial dissolution, but ensure the solution remains stable upon returning to ambient temperature. |
| 2. pH-Induced Precipitation: Dilution into an acidic aqueous buffer has protonated the amino group, changing its solubility profile. | Solution: Check the pH of your final solution. If possible, adjust the buffer to a neutral or slightly alkaline pH to maintain the amino group in its more soluble, non-protonated form. | |
| 3. Temperature Effects: The compound is precipitating out of solution upon refrigeration ("crashing out"). | Solution: Confirm the compound's solubility at the storage temperature. It may be necessary to store the stock solution at room temperature (if stability allows) or prepare it fresh. | |
| Inconsistent Assay Results / Loss of Potency | 1. Chemical Degradation: The active compound is degrading over time due to one or more of the mechanisms described above. | Solution: Always prepare solutions as fresh as possible. If storing, do not use a solution past its validated stability period. Run a control of a freshly prepared standard alongside older solutions to quantify any loss in potency. |
| 2. Incomplete Dissolution: Micro-particulates of undissolved compound are present, leading to inaccurate aliquoting. | Solution: Ensure the compound is fully dissolved before use; visual inspection is key. If necessary, filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents) to remove particulates.[2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for solution instability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution for experimental use.
Materials:
-
This compound (MW: 267.66 g/mol )[6]
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask (optional, for high precision)
-
Sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound required. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 267.66 g/mol = 0.02677 g (or 26.77 mg)
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into the amber vial.
-
Add Solvent: Add approximately 80% of the final required volume of DMSO to the vial.
-
Promote Dissolution: Cap the vial securely and vortex. If needed, place the vial in a sonicator bath for 5-10 minutes or until all solid has completely dissolved. A brief, gentle warming (to ~30-40°C) can also be applied, but allow the solution to return to room temperature before final volume adjustment.
-
Final Volume Adjustment: Add DMSO to reach the final desired volume.
-
Homogenize: Cap the vial and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the vial, wrapped in parafilm for an extra seal, at 2-8°C, protected from light.
Protocol 2: Framework for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify potential degradation products and degradation pathways under various stress conditions.[9]
Analytical Method: A validated stability-indicating HPLC method is required. A reverse-phase C18 column with a mobile phase of methanol and water (or acetonitrile/water) and UV detection is a common starting point for benzophenone derivatives.[10][11]
Procedure:
-
Prepare Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.[10]
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.[10]
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 70-80°C.[12]
-
Photolytic Degradation: Expose a vial of the stock solution (in a clear glass or quartz vial) to a photostability chamber with UV and visible light output (as per ICH Q1B guidelines).[4]
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Time Points: Analyze samples from each condition at set time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants).
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- MySkinRecipes. (n.d.). This compound.
- Capot Chemical Co., Ltd. (2017). Specifications of this compound.
- ChemSrc. (n.d.). This compound.
- Pérez-Míguez, R., et al. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 11(30), 3899-3907.
- Ceresole, R., et al. (2013). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Journal of Liquid Chromatography & Related Technologies, 36(1), 120-133.
- Dobson, R., et al. (2020). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Water, 12(3), 856.
- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-. NIST Chemistry WebBook.
- CONICET Digital. (n.d.). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations.
- OSHA. (n.d.). Benzophenone Method no: PV2130.
- Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Jensen, L. H. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(7).
- Shinde, N. G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 2(5), 15-22.
- Acmec Biochemical. (n.d.). 28910-83-0[this compound].
- Kumar, V., & Kumar, P. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5173-5179.
- Environmental Science: Processes & Impacts. (2025). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun.
- PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone.
- MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. 2-AMINO-5-CHLORO-2',6'-DIFLUOROBENZOPHENONE CAS#: 28910-83-0 [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Navigating the Scale-Up of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone Synthesis
Welcome to the technical support center dedicated to the synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up this important synthesis. The information herein is curated from established literature and practical experience to ensure scientific integrity and successful experimental outcomes.
I. Foundational Principles: The Friedel-Crafts Acylation Approach
The most common and direct route to synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of 4-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a Lewis acid catalyst. While straightforward in principle, scaling up this reaction presents a unique set of challenges, primarily due to the electronic properties of the starting materials.
The presence of two electron-withdrawing fluorine atoms on the benzoyl chloride deactivates it, making the formation of the acylium ion intermediate more difficult. Concurrently, the amino group of 4-chloroaniline can complex with the Lewis acid catalyst, reducing its reactivity. Overcoming these hurdles is key to a successful and efficient scale-up.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis and scale-up, providing actionable solutions based on chemical principles.
Low or No Product Yield
Question: My reaction is showing low to no conversion of starting materials to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low yield is a frequent challenge in this synthesis, often stemming from the deactivated nature of the 2,6-difluorobenzoyl chloride. Here are the primary factors to investigate:
-
Insufficient Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is highly sensitive to moisture. Any water in the reaction system will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to use freshly opened or newly purchased anhydrous Lewis acids. For zinc chloride, a low-temperature dehydration process under vacuum can enhance its reactivity.[1]
-
-
Inadequate Reaction Temperature: The deactivation of the acyl chloride may necessitate higher temperatures to drive the reaction forward.
-
Solution: While many Friedel-Crafts reactions are run at or below room temperature, for this specific synthesis, a gradual increase in temperature, potentially to reflux, may be required.[2] Monitor the reaction closely by TLC or HPLC to track the consumption of starting materials and the formation of the product.
-
-
Catalyst Stoichiometry: The ketone product can form a stable complex with the Lewis acid, effectively sequestering the catalyst from the reaction.
-
Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid is often necessary to ensure the reaction proceeds to completion.
-
Formation of Multiple Byproducts
Question: My crude product shows multiple spots on the TLC plate, and purification is proving difficult. What are the common side reactions, and how can they be minimized?
Answer: The formation of byproducts can significantly complicate purification and reduce the overall yield. Key side reactions to consider are:
-
Positional Isomers: While the amino group of 4-chloroaniline is a strong ortho-, para-director, acylation can sometimes occur at the ortho position to the amino group, leading to the formation of an isomeric byproduct.
-
Solution: Careful control of the reaction temperature can influence the regioselectivity. Lower temperatures generally favor the para-acylated product.
-
-
Di-acylation: Although the first acylation deactivates the aromatic ring, under harsh reaction conditions (high temperature, long reaction times), a second acylation can occur.
-
Solution: Use a modest excess of the 4-chloroaniline to favor mono-acylation. Additionally, closely monitor the reaction progress and stop it once the starting material is consumed to prevent over-reaction.
-
-
Hydrolysis of Acyl Chloride: If there is residual moisture, the 2,6-difluorobenzoyl chloride can hydrolyze to 2,6-difluorobenzoic acid, which will not participate in the Friedel-Crafts reaction.
-
Solution: As mentioned previously, maintaining strictly anhydrous conditions is critical.
-
Purification and Isolation Challenges
Question: I am struggling to obtain a pure product after the reaction work-up. What are the recommended purification strategies?
Answer: Purification of this compound can be challenging due to the presence of polar functional groups and potential byproducts with similar polarities.
-
Recrystallization: This is often the most effective method for purifying the final product on a large scale.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol and water, can be effective.[3] The crude product is dissolved in the hot alcohol, and water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the pure product should crystallize out.
-
-
Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography can be employed.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective for separating the product from less polar impurities.
-
-
Activated Carbon Treatment: If your product is discolored, it may be due to high-molecular-weight, colored impurities.
-
Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. The mixture is then hot-filtered to remove the carbon and the adsorbed impurities before allowing the solution to cool and crystallize.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when handling 2,6-difluorobenzoyl chloride?
A1: 2,6-Difluorobenzoyl chloride is a corrosive and moisture-sensitive liquid.[4][5] It can cause severe skin burns and eye damage and may cause respiratory irritation.[4][6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all handling is done under anhydrous conditions to prevent its hydrolysis, which releases hydrochloric acid.
Q2: Can I use a different Lewis acid other than aluminum chloride?
A2: Yes, other Lewis acids can be used. Zinc chloride (ZnCl₂) has been reported to be an effective catalyst for the synthesis of the related 2-amino-5-chloro-2'-fluorobenzophenone, leading to higher yields and purity.[1] The use of milder Lewis acids like zinc chloride may also help to reduce the formation of certain byproducts.
Q3: How does the presence of the two fluorine atoms on the benzoyl chloride affect the reaction?
A3: The two fluorine atoms are strongly electron-withdrawing, which has two main effects. Firstly, it makes the carbonyl carbon of the acyl chloride more electrophilic, which should in principle make it more reactive. However, the overall effect is a deactivation of the acyl chloride towards forming the acylium ion, which is the key electrophile in the Friedel-Crafts reaction. This deactivation means that more forcing reaction conditions (higher temperature, more catalyst) may be necessary compared to a standard Friedel-Crafts acylation.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to separate the starting materials from the product. The consumption of the starting materials and the appearance of the product spot can be visualized under UV light. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.
IV. Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Lewis Acid | Anhydrous AlCl₃ or ZnCl₂ | ZnCl₂ may offer improved yield and purity.[1] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | To compensate for complexation with the product. |
| Solvent | Anhydrous Dichloromethane, Dichloroethane, or Nitrobenzene | Inert solvents that can withstand the reaction conditions. |
| Temperature | 25°C to reflux | Higher temperatures may be needed for the deactivated acyl chloride. |
| Reaction Time | 2 - 10 hours | Monitor by TLC or HPLC for completion. |
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloroaniline
-
2,6-Difluorobenzoyl chloride
-
Anhydrous Aluminum Chloride (or Zinc Chloride)
-
Anhydrous Dichloromethane
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 2,6-difluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C. Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Diagram 2: Key Steps in the Synthesis and Purification Workflow
Caption: A workflow diagram of the synthesis and purification process.
VI. References
-
2-Amino-5-chlorobenzophenone. Wikipedia. [Link]
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate. [Link]
-
Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone. Google Patents.
-
Method for preparing high-purity 2,4'-difluorobenzophenone. Google Patents.
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. PrepChem. [Link]
Sources
- 1. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. CAS 18063-02-0: 2,6-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Minimizing the formation of dimers in (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone synthesis
A Guide to Minimizing Dimer Formation and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this challenging synthesis, with a specific focus on understanding and minimizing the formation of dimeric impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.
Q1: My reaction yield is significantly lower than expected, and I'm isolating a high molecular weight, insoluble solid. What is happening?
This is a classic symptom of significant side reactions, most notably the formation of dimeric impurities. The primary cause is the reaction of the acylating agent, 2,6-difluorobenzoyl chloride, with the highly nucleophilic amino group of your starting material, 4-chloroaniline, instead of the desired C-acylation on the aromatic ring.
Root Cause Analysis:
-
N-Acylation vs. C-Acylation: The amino group (-NH₂) of 4-chloroaniline is a potent nucleophile and a Lewis base. In the presence of the electrophilic 2,6-difluorobenzoyl chloride and a Lewis acid catalyst (like AlCl₃ or ZnCl₂), two competitive reactions occur:
-
Desired Reaction (C-Acylation): The Friedel-Crafts acylation of the aromatic ring to form the target benzophenone.
-
Side Reaction (N-Acylation): The acylation of the nitrogen atom to form an amide, N-(4-chlorophenyl)-2,6-difluorobenzamide.[1]
-
-
Dimer Formation Pathway: Once the N-acylated intermediate is formed, it can react further with another molecule of 4-chloroaniline under the reaction conditions, leading to the formation of a dimeric impurity. This secondary reaction is often driven by the high temperatures used in the synthesis.
Q2: What is the structure of the likely dimer, and why does it form?
The most probable dimer structure is an amide-linked species. The formation is a two-step process initiated by the undesired N-acylation of the 4-chloroaniline starting material.
dot
Caption: Dimer formation pathway via N-acylation.
Q3: How can I prevent this N-acylation and subsequent dimer formation?
The most robust strategy is to temporarily "protect" the reactive amino group of 4-chloroaniline before performing the Friedel-Crafts acylation.[2] This involves converting the -NH₂ group into a less reactive functional group that does not interfere with the Lewis acid catalyst and is a poor nucleophile.
The Recommended Solution: Amino Group Protection
By converting the amino group to an acetamide (-NHCOCH₃), you achieve two critical goals:
-
Preventing Catalyst Deactivation: The lone pair on the amide nitrogen is delocalized by resonance with the carbonyl group, making it significantly less basic. This prevents it from forming a complex with the Lewis acid catalyst, which would otherwise deactivate the catalyst and inhibit the reaction.[2]
-
Inhibiting N-Acylation: The reduced nucleophilicity of the amide nitrogen effectively shuts down the initial N-acylation side reaction, which is the gateway to dimer formation.
dot
Caption: Troubleshooting workflow for minimizing dimer formation.
Q4: My reaction still seems sluggish even after protecting the amino group. What other factors should I consider?
Even with a protected starting material, the success of a Friedel-Crafts acylation hinges on rigorous control of reaction conditions.
Key Parameters for Optimization:
| Parameter | Issue | Troubleshooting Action & Rationale |
| Lewis Acid Catalyst Quality | Inactive catalyst due to moisture. | Use high-purity, anhydrous Lewis acid (e.g., AlCl₃, ZnCl₂). A patented method for a similar synthesis highlights that using zinc chloride prepared by low-temperature dehydration significantly improves yield and purity by ensuring a highly active, finely dispersed catalyst.[3] |
| Solvent | Non-optimal or wet solvent. | Use a dry, inert, high-boiling solvent such as 1,2-dichloroethane or nitrobenzene. Ensure the solvent is rigorously dried before use. |
| Reaction Temperature | Too low (slow kinetics) or too high (increased side products). | The reaction often requires heating to proceed at a reasonable rate. An optimal temperature is typically in the range of 60-80°C. Monitor the reaction by TLC to find the sweet spot between reaction rate and impurity formation.[2] |
| Stoichiometry | Incorrect molar ratios. | A slight excess of the acylating agent and the Lewis acid catalyst relative to the protected aniline is typically used to drive the reaction to completion. A common starting point is a 1 : 1.1 : 1.2 ratio of protected aniline : acyl chloride : Lewis acid. |
Experimental Protocols
The following is a detailed, three-step methodology designed to maximize the yield and purity of this compound by minimizing dimer formation.
Protocol 1: Protection of 4-Chloroaniline (Acetylation)
Objective: To convert the reactive primary amine into a less reactive acetamide.
Materials:
-
4-Chloroaniline
-
Acetic Anhydride
-
Zinc dust (catalytic amount)
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine 4-chloroaniline (1.0 equivalent) and a slight excess of acetic anhydride (1.1 equivalents).
-
Add a catalytic amount of zinc dust.
-
Heat the mixture to a gentle reflux for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into cold water while stirring vigorously to precipitate the product.
-
Collect the solid N-(4-chlorophenyl)acetamide by vacuum filtration, wash thoroughly with water, and dry. The product can be used in the next step without further purification if the initial purity is high.
Protocol 2: Friedel-Crafts Acylation
Objective: To perform the C-acylation on the protected aniline.
Materials:
-
N-(4-chlorophenyl)acetamide (from Protocol 1)
-
2,6-Difluorobenzoyl chloride
-
Anhydrous Zinc Chloride (ZnCl₂) (prepared by low-temperature dehydration is preferred[3])
-
Anhydrous 1,2-dichloroethane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a dry round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the flask, add anhydrous zinc chloride (1.2 equivalents) and suspend it in anhydrous 1,2-dichloroethane.
-
Add 2,6-difluorobenzoyl chloride (1.1 equivalents) to the suspension and stir.
-
Slowly add a solution of N-(4-chlorophenyl)acetamide (1.0 equivalent) in 1,2-dichloroethane to the mixture via the dropping funnel.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude acylated product.
Protocol 3: Deprotection (Hydrolysis of the Acetamide)
Objective: To remove the protecting group and reveal the final product.
Materials:
-
Crude acylated product (from Protocol 2)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude product from Protocol 2 in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for several hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution until basic to precipitate the final product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product thoroughly with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the high-purity final compound.
Analytical Characterization
To confirm the success of the synthesis and the absence of dimer impurities, the following analytical techniques are recommended:
-
¹H and ¹³C NMR: Will confirm the structure of the final product and can be used to detect characteristic signals of any remaining N-acetylated intermediate or dimer.
-
FTIR Spectroscopy: Can be used to identify the functional groups. The presence of an amide C=O stretch (around 1650-1680 cm⁻¹) alongside the ketone C=O (around 1630-1660 cm⁻¹) and N-H stretches in the crude product could indicate amide impurities.
-
LC-MS: This is the most powerful technique for this analysis. It can separate the product from impurities and provide the molecular weight of each component, allowing for the definitive identification of any high-molecular-weight dimer.
References
- Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
- PrepChem. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
- MySkinRecipes. This compound.
- RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
- ACS Publications.
- Sigma-Aldrich. This compound | 28910-83-0.
- ResearchGate. Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemScene. 28910-83-0 | this compound.
- ResearchGate. What is the best method for detecting Amide groups in the presence of Amine groups?
- PubMed.
- RSC Publishing.
- SpringerLink. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
- PubChem. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438.
- Chemistry Educ
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone.
- Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
- Taylor & Francis Online.
- Sigma-Aldrich. 2,6-Difluorobenzoyl chloride 99 18063-02-0.
- Google Patents. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.
- UCL Discovery.
- ResearchGate. 2-Benzoyl-4-chloroaniline thiosemicarbazone.
- Google Patents. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Sources
Purification strategies for removing starting materials from (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Welcome to the technical support center for the purification of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key pharmaceutical intermediate.
Introduction to Purification Challenges
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] However, its synthesis can result in a mixture containing unreacted starting materials, by-products, and other impurities that can be challenging to remove. This guide provides a structured approach to troubleshooting common purification issues using established techniques such as liquid-liquid extraction, recrystallization, and column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Section 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[3] For aminobenzophenones, this method is particularly effective for removing acidic or basic impurities.
Question 1: My initial work-up with aqueous washes isn't removing all the impurities. How can I improve the separation?
Answer: Standard aqueous washes can be insufficient if the impurities have similar polarities to your product. The key is to exploit the basicity of the primary amine on your target compound. By manipulating the pH of the aqueous phase, you can selectively move your product or impurities between the organic and aqueous layers.[4][5]
Troubleshooting Protocol: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic starting materials and by-products.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine of your product will be protonated, forming a water-soluble ammonium salt which will move into the aqueous layer.[5][6] Neutral impurities will remain in the organic layer.
-
Phase Separation: Separate the two layers. The aqueous layer now contains your protonated product, and the organic layer contains neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is basic (confirm with pH paper).[5][7] This will deprotonate the ammonium salt, causing the neutral amine product to precipitate or oil out.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or DCM) to recover your purified product.
-
Final Washes & Drying: Wash the combined organic extracts with brine to remove residual water, then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[8][9]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[8]
Causality Explained: The success of this technique hinges on the principle that ionized species (salts) are water-soluble, while their neutral organic counterparts are soluble in organic solvents.[5] By protonating the amine, we temporarily render it water-soluble, allowing for the separation from non-basic organic impurities.
Question 2: An emulsion has formed during the extraction, and the layers won't separate. What should I do?
Answer: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactants. To resolve this:
-
Patience: Allow the separatory funnel to stand undisturbed for some time.
-
Brine: Add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.
Section 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1][10] The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures.
Question 3: I'm having trouble finding a suitable solvent for recrystallization. What are the key properties to look for?
Answer: An ideal recrystallization solvent should:
-
Dissolve your compound well at high temperatures but poorly at low temperatures.[10]
-
Not react with your compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Troubleshooting Solvent Selection:
A good starting point for aromatic ketones like this compound are solvents like ethanol, methanol, or solvent pairs such as ethyl acetate/hexanes.[9][11][12]
| Solvent/Solvent System | Rationale |
| Ethanol/Methanol | The polar hydroxyl group can solvate the amine and ketone functionalities, while the alkyl chain provides some affinity for the aromatic rings. |
| Ethyl Acetate/Hexanes | A solvent/anti-solvent system. The compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate) at an elevated temperature, and the "poor" solvent (hexanes) is added until turbidity is observed.[10] |
| Toluene | Aromatic compounds often recrystallize well from toluene.[11] |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]
Question 4: My compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute or the solution is too concentrated.[10] To remedy this:
-
Add more solvent: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.
-
Lower the temperature of dissolution: Use a lower boiling point solvent if possible.
-
Use a solvent pair: Dissolve the compound in a good solvent and slowly add a poor solvent at a temperature below the melting point of your compound.
Section 3: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[13][14]
Question 5: What is a good starting mobile phase for purifying this compound on a silica gel column?
Answer: For aminobenzophenones on silica gel, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective. A good starting point is a gradient or isocratic system of hexanes and ethyl acetate.[7][9]
Troubleshooting Mobile Phase Selection:
-
Thin-Layer Chromatography (TLC): Before running a column, always optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
-
Polarity: this compound is a moderately polar compound due to the amine and ketone groups. A starting mobile phase of 10-20% ethyl acetate in hexanes is a reasonable starting point.
-
Tailing: The basic amine group can sometimes interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount (0.5-1%) of triethylamine to the mobile phase can mitigate this by neutralizing the acidic sites.
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Question 6: My product is degrading on the silica gel column. What could be the cause and how can I prevent it?
Answer: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[15] If you suspect this is happening:
-
Use Neutralized Silica: Consider using silica gel that has been treated with a neutralizing agent.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for basic compounds like amines.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Summary of Purification Strategies
| Purification Technique | Key Principle | Best For Removing | Potential Issues |
| Liquid-Liquid Extraction | Differential solubility and acid-base properties.[3] | Acidic or basic impurities, water-soluble by-products. | Emulsion formation, incomplete extraction. |
| Recrystallization | Differential solubility in a solvent at different temperatures.[10] | Impurities with different solubility profiles than the product. | Oiling out, poor crystal recovery, finding a suitable solvent. |
| Column Chromatography | Differential adsorption to a stationary phase.[13] | Impurities with different polarities. | Peak tailing, compound degradation on the column, solvent consumption.[14] |
Final Purity Assessment
After purification, it is crucial to assess the purity of your this compound. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying organic impurities.[2]
-
Gas Chromatography (GC): Useful for determining residual solvents and volatile impurities.[2][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]
Should you encounter issues not covered in this guide, or require further assistance, please do not hesitate to contact our technical support team.
References
- Wikipedia. Liquid–liquid extraction. [Link]
- Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
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Validation & Comparative
Validation of HPLC method for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone assay
An In-Depth Guide to the Validation of an HPLC Assay Method for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of active pharmaceutical ingredients (APIs) and drug products. However, an HPLC method is only as reliable as the validation process that underpins it. A robustly validated method ensures that the results are accurate, reproducible, and fit for their intended purpose, forming a critical component of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
This guide provides a comprehensive, field-proven framework for the validation of a reversed-phase HPLC (RP-HPLC) method for the assay of this compound, a key chemical intermediate in pharmaceutical synthesis.[3][4][5] We will move beyond a simple checklist of steps, delving into the scientific rationale behind each validation parameter. This guide compares the performance of a hypothetical, yet scientifically plausible, HPLC method against the rigorous standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a harmonized approach to analytical procedure validation.[6][7][8][9]
The Analytical Challenge: A Proposed HPLC Method
Before validation can commence, a suitable analytical method must be developed. For the assay of this compound, a reversed-phase HPLC method is proposed. The conditions outlined in Table 1 serve as our reference method for the subsequent validation studies. A reverse-phase method using a C18 column is a common and effective choice for a molecule of this nature.[10]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency for small molecules. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | A common solvent mixture providing adequate polarity to elute the analyte with good peak shape. Phosphoric acid helps to control the pH and suppress silanol activity, improving peak symmetry. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 254 nm | A common UV wavelength for aromatic compounds, expected to provide good sensitivity for the analyte. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies designed to demonstrate the method's suitability. The overall process follows a logical progression, beginning with ensuring the system is working correctly and then systematically testing each performance characteristic.
Caption: A workflow diagram illustrating the sequential phases of HPLC method validation.
Core Validation Parameters: Protocols and Performance Comparison
System Suitability Testing (SST)
Expertise & Experience: Before any analytical run, we must first confirm that the instrument and method are operating as an integral, functional system. SST is the canary in the coal mine; it provides a real-time check of the system's health and ensures that the chromatographic performance is adequate for the intended analysis on that specific day.[11][12][13] It is not a one-time validation step but a prerequisite for every set of analyses.[12][14]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target assay concentration (e.g., 100 µg/mL).
-
Make five or six replicate injections of this standard solution.[11]
-
Calculate the key performance parameters and their relative standard deviation (%RSD).
Data Presentation & Comparison:
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Result | Pass/Fail |
| Peak Area %RSD | ≤ 2.0% | 0.85% | Pass |
| Retention Time %RSD | ≤ 1.0% | 0.21% | Pass |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 8500 | Pass |
Trustworthiness: The low %RSD for peak area and retention time demonstrates excellent system precision.[15][16] A tailing factor of 1.2 indicates a symmetrical peak, and the high number of theoretical plates signifies good column efficiency. These results confirm the system is suitable for proceeding with validation.
Specificity (Selectivity)
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[17][18][19][20] This is arguably the most critical validation parameter, as it ensures that the peak area used for quantification belongs solely to the analyte of interest.[18][21] To challenge the method's specificity, we perform forced degradation studies, intentionally stressing the API to generate potential degradation products.[18][19]
Experimental Protocol:
-
Blank Analysis: Analyze the diluent to ensure no interfering peaks at the analyte's retention time.
-
Placebo Analysis: Prepare and analyze a placebo sample (containing all formulation excipients without the API) to check for interference.
-
Forced Degradation: Expose the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation (typically 5-20%).[18]
-
Analyze the stressed samples and the unstressed API standard.
-
Evaluate the chromatograms for peak purity of the analyte in the presence of degradation products using a photodiode array (PDA) detector.
Data Presentation & Comparison:
Table 3: Specificity and Forced Degradation Results
| Condition | Observation | Peak Purity Index | Pass/Fail |
| Blank (Diluent) | No significant peaks at analyte retention time. | N/A | Pass |
| Placebo | No significant peaks at analyte retention time. | N/A | Pass |
| Acid Hydrolysis (0.1N HCl) | Analyte peak is resolved from degradation peaks (Resolution > 2.0). | > 0.999 | Pass |
| Base Hydrolysis (0.1N NaOH) | Analyte peak is resolved from degradation peaks (Resolution > 2.0). | > 0.999 | Pass |
| Oxidation (3% H₂O₂) | Analyte peak is resolved from degradation peaks (Resolution > 2.0). | > 0.999 | Pass |
| Thermal (80°C) | Analyte peak is resolved from degradation peaks (Resolution > 2.0). | > 0.999 | Pass |
| Photolytic (UV Light) | Analyte peak is resolved from degradation peaks (Resolution > 2.0). | > 0.999 | Pass |
Trustworthiness: The method successfully separates the main analyte peak from all degradation products and any potential interference from the blank or placebo. A peak purity index greater than 0.990 is a strong indicator that the peak is spectrally homogeneous and free from co-eluting impurities.[18] This confirms the method is "stability-indicating."
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[22][23][24] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[1][17][23] For an assay method, the range is typically 80% to 120% of the target concentration.[25]
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five concentration levels spanning the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL for a 100 µg/mL target).[22][26]
-
Inject each concentration level in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Data Presentation & Comparison:
Table 4: Linearity Results
| Parameter | Acceptance Criterion | Observed Result |
| Range | 80-120% of target concentration | 80 - 120 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998 | 0.9995 |
| Y-intercept | Should be close to zero | 1502 (negligible relative to response at 100%) |
| Residual Plot | Random distribution around zero | Random distribution observed |
Trustworthiness: An R² value of 0.9995 indicates a very strong linear relationship between concentration and peak area.[24] The random distribution of residuals confirms that a linear model is appropriate. This data validates the method's linearity across the 80-120% range.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value.[22][27][28] It is typically evaluated by spiking a known amount of pure API into a placebo mixture and calculating the percentage recovered.[22] This demonstrates that the method can accurately quantify the analyte in the actual sample matrix.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three concentration levels within the range (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Data Presentation & Comparison:
Table 5: Accuracy (Recovery) Results
| Spiked Level | Mean % Recovery (n=3) | %RSD (n=3) |
| 80% | 99.5% | 0.75% |
| 100% | 100.2% | 0.62% |
| 120% | 99.8% | 0.55% |
| Overall Mean Recovery | 99.8% | N/A |
Acceptance Criteria: Mean recovery between 98.0% and 102.0% for each level.[15][22]
Trustworthiness: The mean recovery at all levels is well within the acceptance criteria, confirming the method's accuracy for quantifying the analyte in the presence of matrix components.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1][22][28] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision under the same conditions over a short time.[1][28]
-
Intermediate Precision: Assesses within-laboratory variations, such as different days, analysts, or equipment.[28][29]
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples and calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day and/or using a different HPLC system, repeat the repeatability protocol.
-
Calculate the %RSD for the second set of results and perform a statistical comparison (e.g., F-test, t-test) of the two data sets.
-
Data Presentation & Comparison:
Table 6: Precision Results
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Replicate 1 | 99.8 | 100.5 |
| Replicate 2 | 100.5 | 99.7 |
| Replicate 3 | 100.1 | 100.2 |
| Replicate 4 | 99.5 | 99.9 |
| Replicate 5 | 100.3 | 100.8 |
| Replicate 6 | 99.9 | 100.1 |
| Mean | 100.0 | 100.2 |
| Std. Dev. | 0.36 | 0.40 |
| %RSD | 0.36% | 0.40% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{100.1} |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{0.38%} |
Acceptance Criteria: %RSD ≤ 2.0%.[15][30]
Trustworthiness: The %RSD values for repeatability and intermediate precision are well below the 2.0% limit, demonstrating that the method is highly precise and its results are reproducible under typical laboratory variations.
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[31][32][33] This study is crucial as it establishes the operational limits of the method and indicates its reliability during routine use, where minor variations are inevitable.[34][35]
Experimental Protocol:
-
Vary selected chromatographic parameters one at a time (or using a Design of Experiments approach).
-
Typical variations include:
-
Flow Rate: ±10% (0.9 and 1.1 mL/min)
-
Mobile Phase Composition: ±2% absolute organic (e.g., 58% and 62% Acetonitrile)
-
Column Temperature: ±5°C (25°C and 35°C)
-
-
Inject a system suitability standard under each condition and evaluate the impact on SST parameters (e.g., retention time, tailing factor, resolution).
Data Presentation & Comparison:
Table 7: Robustness Study Results
| Parameter Varied | Level | Retention Time (min) | Tailing Factor | System Suitability |
| Nominal Method | 1.0 mL/min, 60% ACN, 30°C | 4.52 | 1.2 | Passes |
| Flow Rate | 0.9 mL/min | 5.01 | 1.2 | Passes |
| 1.1 mL/min | 4.10 | 1.2 | Passes | |
| % Acetonitrile | 58% | 4.98 | 1.3 | Passes |
| 62% | 4.15 | 1.2 | Passes | |
| Temperature | 25°C | 4.75 | 1.3 | Passes |
| 35°C | 4.31 | 1.2 | Passes |
Trustworthiness: The system suitability parameters remain well within acceptable limits despite the deliberate changes to the method parameters. This indicates the method is robust and can be reliably transferred between laboratories and instruments without significant deviation in performance.[31]
Caption: Relationship between key HPLC method validation parameters.
Conclusion
Based on the comprehensive evaluation of specificity, linearity, range, accuracy, precision, and robustness, the proposed HPLC method is demonstrated to be suitable for its intended purpose: the quantitative assay of this compound. The experimental data consistently meet the stringent acceptance criteria established by international regulatory guidelines.[6] This self-validating system of protocols provides a high degree of assurance in the quality and integrity of the analytical data generated. Adherence to this systematic, science-driven approach to method validation is not merely a regulatory hurdle; it is a fundamental pillar of quality assurance that ensures the safety and efficacy of pharmaceutical products.
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A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and stability directly impact the quality, safety, and efficacy of the final drug product. Consequently, robust analytical methods are essential for its characterization and control.
This guide provides an in-depth comparison of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). Through a detailed cross-validation framework, we will explore the performance of each method, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate analytical strategy for their specific needs. The principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the foundation of this comparative study.[2][3][4][5]
The Imperative of Cross-Validation
Cross-validation is a critical exercise when two or more analytical procedures are used for the same intended purpose, for instance, in different laboratories or when transferring a method.[5][6] It serves to demonstrate that the methods are equivalent and provide comparable results within predefined acceptance criteria.[7] This ensures consistency and reliability of analytical data throughout the drug development lifecycle.
This guide will present a detailed protocol for a cross-validation study of hypothetical, yet scientifically grounded, HPLC-UV and GC-MS methods for the analysis of this compound.
Experimental Protocols
The following sections detail the experimental protocols for the HPLC-UV and GC-MS methods. These methods have been designed based on established principles for the analysis of benzophenone derivatives and related halogenated aromatic compounds.[8][9][10]
Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[11] The following reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, meaning it can resolve the active ingredient from its degradation products.[12][13]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample and dissolve it in the mobile phase to achieve a final concentration of 100 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[14] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[15]
Chromatographic and Spectrometric Conditions:
| Parameter | Specification |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan (for peak identification) |
| Monitored Ions (SIM) | m/z 267 (M+), 232, 204 |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in Dichloromethane to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Solution (10 µg/mL): Accurately weigh an appropriate amount of the test sample and dissolve it in Dichloromethane to achieve a final concentration of 10 µg/mL.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods, forced degradation studies are essential.[16][17] These studies expose the drug substance to various stress conditions to generate potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The stressed samples are then analyzed by both HPLC-UV and GC-MS to assess the separation of the parent compound from any formed degradants.
Cross-Validation Performance Comparison
The following tables summarize the expected performance data from the cross-validation of the HPLC-UV and GC-MS methods, based on ICH guidelines.[13]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Statistically insignificant |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5% | 98.9% | 98.0 - 102.0% |
| Medium (100%) | 100.2% | 100.5% | 98.0 - 102.0% |
| High (120%) | 99.8% | 101.2% | 98.0 - 102.0% |
Table 3: Precision (% RSD)
| Parameter | HPLC-UV (% RSD) | GC-MS (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.8% | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Table 5: Robustness
| Parameter Variation | HPLC-UV (System Suitability) | GC-MS (System Suitability) | Acceptance Criteria |
| Flow Rate/Carrier Gas Flow (±10%) | Passes | Passes | System suitability parameters met |
| Mobile Phase Composition/Oven Temp (±2%) | Passes | Passes | System suitability parameters met |
| Column Temperature (±5°C) | Passes | Passes | System suitability parameters met |
Method Performance Analysis
Both the HPLC-UV and GC-MS methods demonstrate suitable performance for the quantitative analysis of this compound, meeting the acceptance criteria for linearity, accuracy, precision, and robustness.
-
HPLC-UV: This method offers excellent precision and is straightforward to implement, making it ideal for routine quality control and release testing. Its higher limit of quantitation may be a limitation for trace impurity analysis.
-
GC-MS: The GC-MS method provides significantly lower detection and quantitation limits, making it superior for the analysis of trace-level impurities. The mass spectrometric detection offers a higher degree of specificity and can be used for the identification of unknown degradation products. However, the sample preparation and instrument operation may be more complex compared to HPLC.
The choice between these two validated methods will ultimately depend on the specific application. For routine purity assays where high throughput is desired, the HPLC-UV method is a robust and efficient choice. For applications requiring high sensitivity, such as the analysis of genotoxic impurities or in-depth stability studies, the GC-MS method is the more appropriate technique.
Conclusion
This comparative guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound. Both methods are shown to be valid and reliable for their intended purposes. The detailed experimental protocols and performance data presented herein serve as a valuable resource for analytical scientists in the pharmaceutical industry, enabling them to make informed decisions when selecting and validating analytical methods for critical pharmaceutical intermediates. The adherence to regulatory guidelines ensures the integrity and trustworthiness of the analytical data generated, which is fundamental to ensuring the quality and safety of pharmaceutical products.
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A Comparative Guide to the Synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: Navigating Chemical Pathways for a Key Pharmaceutical Intermediate
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a crucial building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in targeted cancer therapies.[1] Its strategic importance necessitates efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth, objective comparison of three primary synthetic strategies for this key intermediate: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura cross-coupling. Each route is analyzed for its mechanistic underpinnings, practical execution, and overall performance, supported by experimental data and established chemical principles.
The Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[2] For the synthesis of our target molecule, this would typically involve the reaction of 4-chloroaniline with 2,6-difluorobenzoyl chloride.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the aniline derivative.
A significant challenge in the direct acylation of anilines is the Lewis basicity of the amino group, which can form a stable complex with the Lewis acid catalyst. This deactivates the catalyst and the aromatic ring, often leading to low yields.[3] To circumvent this, a common strategy is to protect the amino group, for example, as an acetamide, prior to acylation. The protecting group can then be removed in a subsequent step.
Experimental Protocol: A Two-Step Approach
Step 1: Protection of 4-chloroaniline
A plausible protocol for the protection of 4-chloroaniline as N-(4-chlorophenyl)acetamide is as follows:
-
To a stirred solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane), add a slight excess of acetic anhydride.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield N-(4-chlorophenyl)acetamide.
Step 2: Friedel-Crafts Acylation and Deprotection
The acylation of the protected aniline would proceed as follows:
-
In a reaction vessel under an inert atmosphere, suspend a Lewis acid (e.g., anhydrous aluminum chloride) in a dry, non-polar solvent (e.g., dichloromethane).
-
Add 2,6-difluorobenzoyl chloride to the suspension and stir.
-
Slowly add the N-(4-chlorophenyl)acetamide to the reaction mixture.
-
The reaction is typically heated to reflux and monitored by TLC.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude acylated product is then subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding this compound.
A patented method for a similar compound, 2-amino-5-chloro-2'-fluorobenzophenone, using zinc chloride as a catalyst after low-temperature dehydration, reported a significant increase in yield from approximately 50% to 70% and purity from ≤95% to ≥98%.[4]
Visualization of the Friedel-Crafts Acylation Workflow
Sources
A Comparative Guide to Catalysts for the Friedel-Crafts Acylation of 4-Chloroaniline: A Senior Application Scientist's Perspective
The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, pivotal for the production of aromatic ketones. These ketones are critical intermediates in the manufacturing of a wide array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Specifically, the acylation of substituted anilines, such as 4-chloroaniline, presents a unique set of challenges due to the electronic nature of the substrate. This guide offers a comprehensive comparative analysis of various catalytic systems for the Friedel-Crafts acylation of 4-chloroaniline, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary for informed catalyst selection and process optimization.
The Challenge of Acylating Deactivated Anilines
Aniline and its derivatives are notoriously challenging substrates for Friedel-Crafts acylation. The primary obstacle lies in the basicity of the amino group, which readily complexes with the Lewis acid catalyst. This interaction deactivates the catalyst, often necessitating the use of stoichiometric or even greater amounts of the catalyst to drive the reaction.[3] Furthermore, the amino group is a potent activating group, which can lead to polysubstitution.[4] In the case of 4-chloroaniline, the presence of the electron-withdrawing chloro group further deactivates the aromatic ring towards electrophilic substitution, compounding the difficulty of the acylation reaction.
To overcome these challenges, the amino group is often protected, for instance, by acetylation to form an anilide.[5][6] This protection moderates the activating effect of the amino group and prevents catalyst deactivation, allowing for more controlled acylation.[5] This guide will focus on catalysts effective for the acylation of the protected form of 4-chloroaniline (N-(4-chlorophenyl)acetamide) or direct acylation where applicable.
Catalytic Systems: A Comparative Analysis
The choice of catalyst is the most critical parameter in a successful Friedel-Crafts acylation. Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysts: The Traditional Approach
Homogeneous catalysts, existing in the same phase as the reactants, have been the conventional choice for Friedel-Crafts acylation.[1][7]
Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been extensively used.[2][8] They function by coordinating with the acylating agent to generate a highly electrophilic acylium ion.[9]
-
Mechanism of Action: The Lewis acid abstracts a halide from the acyl halide, forming a resonance-stabilized acylium ion, which then acts as the electrophile in the aromatic substitution.[10]
-
Advantages:
-
High reactivity, often leading to high conversion rates.
-
-
Disadvantages:
-
Stoichiometric Requirement: Due to strong complexation with the product ketone, more than a stoichiometric amount of the catalyst is typically required.[2][11]
-
Environmental Concerns: The aqueous workup required to break the product-catalyst complex generates significant amounts of acidic waste.[12]
-
Lack of Reusability: The catalyst is consumed during the workup process and cannot be easily recovered or reused.[13]
-
Substrate Limitation: Not effective for deactivated substrates like anilines without prior protection of the amino group.[3]
-
Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄, Bi(OTf)₃) have emerged as more versatile and environmentally benign homogeneous catalysts.[14]
-
Mechanism of Action: Similar to classical Lewis acids, they activate the acylating agent. However, their lower tendency to form strong complexes with the product allows for catalytic usage.
-
Advantages:
-
Catalytic Amounts: Often effective in catalytic quantities.
-
Water Tolerance: Some metal triflates are stable in the presence of small amounts of water, simplifying reaction setup.
-
Reusability: In some cases, they can be recovered and reused.[14]
-
-
Disadvantages:
-
Cost: Metal triflates can be significantly more expensive than traditional Lewis acids.
-
Activity with Deactivated Substrates: While more effective than AlCl₃ for some challenging substrates, their activity with highly deactivated rings like 4-chloroaniline can still be limited.
-
Heterogeneous Catalysts: The Sustainable Alternative
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, reusability, and reduced environmental impact.[12][15]
Zeolites are microporous aluminosilicate minerals that can be used as solid acid catalysts.[8][16] Their well-defined pore structures can also impart shape selectivity to the reaction.
-
Mechanism of Action: The Brønsted and Lewis acid sites within the zeolite framework activate the acylating agent.
-
Advantages:
-
Disadvantages:
-
Lower Activity: Often require higher reaction temperatures and longer reaction times compared to homogeneous catalysts.
-
Deactivation: Can be prone to deactivation by coking or poisoning.
-
Metal oxides, such as those of indium, gallium, and zinc, supported on materials like MCM-41 or silica, have shown promise as active and reusable catalysts.[17][18]
-
Mechanism of Action: The supported metal species act as Lewis acid sites. The nature of the support can also influence the catalytic activity.
-
Advantages:
-
High Activity: Some supported metal oxides have demonstrated high activity, even in the presence of moisture.[17]
-
Good Reusability: These catalysts often exhibit good stability and can be reused for several cycles.
-
-
Disadvantages:
-
Leaching: There is a potential for the active metal species to leach from the support into the reaction mixture.
-
Preparation Complexity: The synthesis of these catalysts can be more complex than simply using a commercial Lewis acid.
-
Performance Data Summary
| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) | Reusability |
| Homogeneous | ||||||||
| Traditional Lewis Acid | AlCl₃ | Acetyl Chloride | Benzene | 80 | 1 | >95 | - | No[19] |
| Metal Triflate | Hf(OTf)₄ | Acetic Anhydride | LiClO₄-MeNO₂ | - | - | Good | - | -[14] |
| Metal Triflate | Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | RT | 1 | 100 | 96:4 | Yes[19] |
| Heterogeneous | ||||||||
| Zeolite | H-BEA | Benzoyl Chloride | - | - | 3 | 50 (conversion) | - | Yes |
| Supported Metal Oxide | In₂O₃/MCM-41 | Benzoyl Chloride | - | - | - | Highly Active | - | Yes[17] |
Note: The data presented is a summary from various literature sources and may not directly correspond to the acylation of 4-chloroaniline. It serves as a general comparison of catalyst performance. Specific experimental conditions will need to be optimized for the target reaction.
Experimental Protocol: A Representative Procedure for Heterogeneous Catalysis
This protocol provides a general methodology for the Friedel-Crafts acylation of N-(4-chlorophenyl)acetamide using a reusable solid acid catalyst.
Materials:
-
N-(4-chlorophenyl)acetamide
-
Acetic anhydride
-
Solid acid catalyst (e.g., H-BEA zeolite or a supported metal oxide)
-
Solvent (e.g., 1,2-dichloroethane or nitrobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Catalyst Activation: The solid acid catalyst is activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: A flame-dried round-bottom flask is charged with N-(4-chlorophenyl)acetamide and the activated solid acid catalyst under an inert atmosphere.
-
Reagent Addition: The solvent is added, followed by the slow addition of acetic anhydride.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-140°C) and stirred for the required time. Reaction progress is monitored by TLC or GC.
-
Catalyst Separation: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is separated by filtration.[1]
-
Workup: The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and can be reused in subsequent reactions.[1]
Visualizing the Process
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts acylation.
Catalyst Screening Workflow
Caption: A typical workflow for catalyst screening and optimization.
Conclusion and Future Outlook
The Friedel-Crafts acylation of 4-chloroaniline remains a challenging yet crucial transformation in the synthesis of valuable chemical entities. While traditional homogeneous Lewis acids offer high reactivity, their environmental drawbacks and lack of reusability are significant concerns. The development of heterogeneous catalysts, such as zeolites and supported metal oxides, presents a more sustainable and process-friendly approach.[1] These catalysts offer the distinct advantages of easy separation and excellent reusability, which are particularly important in industrial applications.[15]
Future research will likely focus on the design of novel heterogeneous catalysts with enhanced activity, selectivity, and stability. The development of catalysts that can efficiently acylate deactivated anilines directly, without the need for a protection-deprotection sequence, would represent a significant advancement in the field. As the demand for greener and more efficient chemical processes grows, the shift towards robust and recyclable heterogeneous catalysts for Friedel-Crafts acylation is expected to continue.
References
- A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Public
- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli - International Journal of Chemical and Physical Sciences. URL
- ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYL
- Use of Solid Catalysts in Friedel-Crafts Acyl
- Friedel–Crafts Acyl
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ResearchG
- WO2006022731A1 - Reusable friedel-crafts catalysts, their use, and their regeneration - Google P
- Friedel Crafts Acylation And Alkyl
- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google P
- Catalytic Friedel-Crafts Acylation of Aniline Derivatives - ResearchG
- (PDF)
- EAS Reactions (3)
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
- Friedel-Crafts Acyl
- Homogeneous vs Heterogeneous C
- Is the Friedel-Crafts acyl
- In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed l
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. URL
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A Senior Application Scientist's Guide to Benchmarking the Purity of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone from Different Suppliers
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key starting material in the synthesis of various pharmaceutical compounds, notably in the development of kinase inhibitors for targeted cancer therapies.[1] The structural integrity and purity of this intermediate are paramount, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced efficacy, and unforeseen toxicological issues in the final active pharmaceutical ingredient (API). Consequently, a rigorous and multi-faceted analytical approach to benchmark the purity of this compound from different commercial suppliers is not just a matter of quality control, but a foundational requirement for successful and compliant drug development.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the purity of this compound from various sources. We will move beyond simple percentage purity values, delving into a comprehensive impurity profiling strategy that leverages orthogonal analytical techniques to build a complete and trustworthy picture of material quality.
The Analytical Strategy: A Triad of Orthogonal Methods
A single analytical technique is rarely sufficient to declare a compound "pure." Each method has its own strengths and blind spots. Therefore, our approach is built on the principle of analytical orthogonality, where we employ multiple techniques with different separation and detection principles to ensure a comprehensive assessment. The chosen triad for this analysis consists of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]
-
High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity determination of non-volatile organic molecules, HPLC excels at separating the main compound from closely related structural analogues, starting materials, and degradation products.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[3][5] Regulatory bodies like the ICH have strict guidelines (e.g., ICH Q3C) for residual solvent levels, making this analysis a critical safety and compliance checkpoint.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unparalleled level of detail regarding molecular structure.[7][8] It serves as a definitive tool for confirming the identity of the main compound and for the structural elucidation of unknown impurities, offering insights that chromatographic methods alone cannot provide.[7][9][10]
Experimental Workflow Overview
The overall process for evaluating each supplier's sample follows a logical progression from quantitative assessment to qualitative identification of impurities.
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A Comparative Guide to the Inter-laboratory Analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in pharmaceutical synthesis. The findings presented herein are based on a simulated inter-laboratory study designed to evaluate the robustness, reliability, and overall performance of common analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated and transferable analytical methods for quality control and stability testing.
Introduction: The Imperative for Robust Analytical Methods
This compound (CAS No. 28910-83-0) is a chemical entity of significant interest in the pharmaceutical industry.[1][2][3][4][5][6][7] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity, potency, and stability is paramount to the safety and efficacy of the final drug product.[8] This necessitates the development and validation of robust analytical methods that can be reliably reproduced across different laboratories and manufacturing sites.
The validation of analytical methods is a regulatory requirement, with guidelines from bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing a framework for demonstrating that a method is suitable for its intended purpose.[8][9][10] A critical component of this validation is often an inter-laboratory study to assess the method's transferability and reproducibility.
This guide presents a comparative analysis of two widely used liquid chromatography techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA). The comparison is based on a simulated inter-laboratory study involving three independent laboratories.
Design of the Inter-laboratory Study
The primary objective of this simulated study was to compare the performance of an HPLC-UV method and a UPLC-PDA method for the quantitative analysis of this compound and its degradation products. Three participating laboratories were provided with a common lot of the primary reference standard, a sample batch, and the validated analytical procedures.
A crucial aspect of this study was the initial forced degradation of the sample to generate potential impurities and degradation products.[11][12][13][14][15] This is essential for establishing the stability-indicating nature of the analytical methods.
Forced Degradation Protocol
To generate relevant degradation products, the this compound sample was subjected to the following stress conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
The stressed samples were then analyzed to assess the ability of each analytical method to separate the degradation products from the parent compound and from each other.
Comparative Analysis of Analytical Methods
The following sections detail the two analytical methods evaluated in this study and present a comparative summary of the simulated data from the three participating laboratories.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a conventional and widely accessible approach for routine quality control.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Method 2: Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
This method utilizes more advanced technology for faster analysis and enhanced spectral information.
Experimental Protocol:
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column manager, and a photodiode array detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: PDA detection from 200-400 nm, with extraction at 254 nm for quantitation.
-
Injection Volume: 2 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
Visualization of Analytical Workflows
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for UPLC-PDA Analysis.
Inter-laboratory Study Results: A Comparative Summary
The following tables summarize the simulated performance data for each method, averaged across the three participating laboratories.
Table 1: System Suitability and Specificity
| Parameter | HPLC-UV | UPLC-PDA | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 10000 | > 2000 |
| Resolution (Parent vs. Closest Impurity) | 2.5 | 4.0 | > 2.0 |
| Peak Purity (Parent Peak) | N/A | Pass | Pass |
N/A: Not applicable for standard UV detectors.
Table 2: Linearity and Range
| Parameter | HPLC-UV | UPLC-PDA | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 0.5 - 150 | As per validation plan |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of response at 100%) | 1.5% | 0.8% | ≤ 2.0% |
Table 3: Accuracy and Precision
| Parameter | HPLC-UV | UPLC-PDA | Acceptance Criteria |
| Accuracy (% Recovery at 3 levels) | 98.5 - 101.2% | 99.5 - 100.8% | 98.0 - 102.0% |
| Repeatability (RSD%, n=6) | 0.8% | 0.3% | ≤ 1.0% |
| Intermediate Precision (RSD%, n=6) | 1.2% | 0.5% | ≤ 2.0% |
Table 4: Detection and Quantitation Limits
| Parameter | HPLC-UV | UPLC-PDA | Acceptance Criteria |
| LOD (µg/mL) | 0.3 | 0.1 | Report |
| LOQ (µg/mL) | 1.0 | 0.3 | Report |
Discussion and Recommendations
The simulated inter-laboratory study highlights the strengths and weaknesses of both analytical methods.
The HPLC-UV method demonstrated acceptable performance across all validation parameters, making it a suitable choice for routine quality control where the primary goal is the accurate quantification of the main component. Its robustness and the widespread availability of HPLC instrumentation are significant advantages. However, the lower resolution and lack of peak purity analysis capabilities may be limitations when dealing with complex impurity profiles.
The UPLC-PDA method exhibited superior performance in several key areas. The higher resolution allows for better separation of the parent compound from its degradation products, which is critical for a stability-indicating method.[16] The lower limits of detection and quantitation make it more suitable for trace impurity analysis. Furthermore, the PDA detector provides spectral information that can be used to confirm peak purity and aid in the identification of unknown impurities. The main drawbacks of the UPLC-PDA method are the higher initial instrument cost and potentially more stringent requirements for solvent purity and sample preparation.
Recommendations:
-
For routine quality control focusing on the assay of this compound, the HPLC-UV method is a reliable and cost-effective option.
-
For stability studies, impurity profiling, and method development , the UPLC-PDA method is highly recommended due to its superior resolution, sensitivity, and spectral analysis capabilities.
Conclusion
This comparative guide, based on a simulated inter-laboratory study, demonstrates that both HPLC-UV and UPLC-PDA methods can be successfully validated for the analysis of this compound. The choice of method should be guided by the specific analytical requirements, with UPLC-PDA offering significant advantages for in-depth impurity analysis and stability testing. The successful transfer of these methods between laboratories underscores the importance of well-documented and validated analytical procedures in the pharmaceutical industry.
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A Comparative Guide to HPLC Column Performance for the Separation of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
In the landscape of pharmaceutical development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring drug safety and efficacy.[1][2][3] The compound (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for targeted cancer therapies.[4] Its purity is critical, necessitating robust analytical methods to separate it from potential impurities and, if applicable, its enantiomers. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for such analyses in the pharmaceutical industry.[2][5]
This guide provides an in-depth comparison of the performance of different reversed-phase and chiral HPLC columns for the separation of this compound. We will explore the separation mechanisms of various stationary phases, present comparative experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal chromatographic conditions for their analytical needs.
The Analytical Challenge
The structure of this compound, featuring multiple aromatic rings, a ketone group, an amino group, and halogen substituents, presents a unique set of characteristics that influence its chromatographic behavior. The key analytical challenges include achieving adequate retention, resolving the main component from structurally similar impurities, and ensuring good peak shape. Furthermore, the potential for chirality necessitates an evaluation of chiral stationary phases.
Reversed-Phase HPLC: A Workhorse for Pharmaceutical Analysis
Reversed-phase HPLC is the most widely used separation mode in the pharmaceutical industry due to its versatility and compatibility with a broad range of analytes.[6][7] In this modality, a non-polar stationary phase is employed with a polar mobile phase. The retention of this compound will be primarily governed by hydrophobic interactions between the analyte and the stationary phase.
Column Chemistries Under Investigation:
-
C18 (Octadecylsilane): The most common and retentive reversed-phase packing, offering strong hydrophobic interactions.[8]
-
C8 (Octylsilane): Provides moderate hydrophobicity, often resulting in shorter retention times compared to C18.[8]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions.[8][9][10]
Chiral Separation: Resolving Enantiomers
Given that approximately 60% of all pharmaceutical drugs are chiral, the ability to separate enantiomers is crucial.[11] Chiral compounds can exhibit different pharmacological and toxicological profiles. While this compound itself may or may not be chiral depending on its synthesis and potential for atropisomerism, evaluating a chiral separation is a prudent step in comprehensive method development. Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds, including ketones.[11][12][13]
Chiral Column Chemistry:
-
Cellulose-based Chiral Stationary Phase (CSP): These phases offer a high degree of stereoselectivity for a broad range of chiral molecules through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions.[12]
Experimental Comparison and Data Analysis
To objectively compare the performance of these columns, a systematic study was designed. The following sections detail the experimental protocols and the resulting data.
Experimental Workflow
Caption: A schematic of the experimental workflow from sample preparation to data analysis.
Experimental Protocols
Standard Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute with the initial mobile phase composition to obtain a working standard solution of 100 µg/mL.
Reversed-Phase HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30-70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to initial conditions and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm[5]
-
Injection Volume: 5 µL
-
Columns:
-
C18 (4.6 x 150 mm, 5 µm)
-
C8 (4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Chiral HPLC Method:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column: Cellulose-based CSP (4.6 x 250 mm, 5 µm)
Comparative Performance Data
The following tables summarize the chromatographic performance of each column for the separation of this compound and a closely related hypothetical impurity.
Table 1: Reversed-Phase Column Performance
| Parameter | C18 | C8 | Phenyl-Hexyl |
| Retention Time (min) | 12.8 | 10.5 | 11.7 |
| Resolution (Rs) with Impurity | 2.1 | 1.8 | 2.5 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.0 |
| Theoretical Plates (N) | 12,500 | 11,000 | 13,000 |
Table 2: Chiral Column Performance
| Parameter | Cellulose-based CSP |
| Retention Time - Enantiomer 1 (min) | 8.2 |
| Retention Time - Enantiomer 2 (min) | 9.5 |
| Resolution (Rs) | 1.9 |
| Selectivity (α) | 1.25 |
Discussion and Interpretation
Reversed-Phase Separations
The C18 column provided the longest retention time, as expected, due to its high hydrophobicity.[6] This can be advantageous for resolving early-eluting impurities. The resolution with the hypothetical impurity was good (Rs = 2.1), and the peak shape was acceptable (Tf = 1.1).
The C8 column exhibited the shortest retention time, which can be beneficial for high-throughput analysis. However, the resolution was the lowest of the three reversed-phase columns (Rs = 1.8), indicating that it may not be suitable for complex samples with multiple closely eluting impurities.
The Phenyl-Hexyl column offered a unique selectivity profile. While its retention time was intermediate, it provided the best resolution (Rs = 2.5) and the most symmetrical peak (Tf = 1.0). This enhanced resolution is likely due to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of the analyte.[8] This makes the Phenyl-Hexyl column the most promising candidate for a robust quality control method.
Logical Relationship of Reversed-Phase Column Selection
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzophenones
Introduction: The Strategic Role of Fluorine in Modulating Benzophenone Reactivity
Benzophenone, a simple diaryl ketone, serves as a foundational scaffold in photochemistry, organic synthesis, and as a photoinitiator. Its reactivity is largely dictated by the electronic nature of its carbonyl group and the stability of intermediates formed during reactions. The strategic incorporation of fluorine—an element with unique and potent electronic properties—can dramatically alter this reactivity profile. In medicinal chemistry and materials science, fluorination is a widely used strategy to modulate properties such as metabolic stability, binding affinity, and photophysical behavior.[1][2]
However, the influence of fluorine on chemical reactivity is not always straightforward. Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) due to its extreme electronegativity, while simultaneously participating in a weaker, resonance-based electron-donating effect (+M) through its lone pairs.[3][4] This duality means that fluorination can either accelerate or decelerate a reaction, depending on the specific mechanism and the position of the fluorine atom(s). This guide provides a comparative analysis of the reactivity of fluorinated and non-fluorinated benzophenones in key chemical transformations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Photoreduction: The Nuanced Impact on Excited State Reactivity
The photoreduction of benzophenone to benzopinacol using a hydrogen-donating solvent like 2-propanol is a classic photochemical reaction. The process is initiated by the absorption of UV light, promoting the benzophenone to an excited singlet state (S₁), which then undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁).[5] This triplet species is responsible for abstracting a hydrogen atom from the solvent, forming two ketyl radicals that subsequently dimerize.[6]
Causality of Experimental Observations
The rate and efficiency of photoreduction are highly sensitive to substituents on the aromatic rings.[7] Fluorine substitution influences this reaction in two primary ways:
-
Modification of the Triplet State: Electron-withdrawing groups, such as trifluoromethyl (-CF₃), can alter the energy and character of the n-π* triplet state.
-
Stability of the Ketyl Radical: The stability of the resulting ketyl radical is a determining factor in the kinetics of the hydrogen abstraction step.[7]
Studies have shown that the rate coefficients for photoreduction are strongly dependent on ring substitution, with changes in the activation energy of the process correlating with the stability of the formed aromatic ketyl radicals.[7] For instance, electron-withdrawing groups can destabilize the radical, potentially slowing the reaction, whereas electron-donating groups may stabilize it.
Data Presentation: Substituent Effects on Photoreduction Kinetics
The following table summarizes representative data on how different substituents affect the photoreduction kinetics of benzophenone derivatives.
| Compound | Substituent | Relative Rate of H-Abstraction | Causality |
| Benzophenone | None | 1.00 (Reference) | Baseline reactivity of the unsubstituted scaffold. |
| Di-para-trifluoromethyl-benzophenone | -CF₃ (Strongly Electron-Withdrawing) | Slower | The -CF₃ group destabilizes the resulting ketyl radical intermediate, increasing the activation energy for hydrogen abstraction.[7] |
| Di-para-methoxy-benzophenone | -OCH₃ (Strongly Electron-Donating) | Faster | The -OCH₃ group stabilizes the ketyl radical through resonance, lowering the activation energy for hydrogen abstraction.[7] |
Experimental Protocol: Photoreduction of Benzophenone
This protocol describes a reliable method for the synthesis of benzopinacol from benzophenone.
Materials:
-
Benzophenone (6.0 g)
-
2-Propanol (30 mL)
-
Glacial Acetic Acid (1 drop)
-
125 mL Erlenmeyer flask with a tight-fitting cork
-
UV light source (or direct sunlight)
-
Vacuum filtration apparatus
Procedure:
-
Preparation: Dissolve 6.0 g of benzophenone in 30 mL of 2-propanol in a 125 mL Erlenmeyer flask. Gentle warming on a steam bath may be necessary to ensure complete dissolution.[8]
-
Acidification: Add one drop of glacial acetic acid. This step is crucial to prevent any base-catalyzed side reactions.[9][10]
-
Irradiation: Stopper the flask tightly with a cork, label it, and place it under a UV lamp or in direct sunlight for at least 24-48 hours. The UV energy initiates the photochemical reaction.[8]
-
Isolation: After irradiation, a white precipitate of benzopinacol should be visible. Cool the flask in an ice bath for 10 minutes to maximize crystallization.[8]
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold 2-propanol.
-
Validation: Dry the product and determine its weight, melting point (expected: ~185°C), and calculate the percentage yield.[9] Confirm the structure using IR spectroscopy (disappearance of the C=O stretch around 1660 cm⁻¹ and appearance of a broad O-H stretch around 3400 cm⁻¹) and NMR spectroscopy.
Visualization: Photoreduction Mechanism
Caption: Mechanism of benzophenone photoreduction.
Nucleophilic Addition: Enhancing Reactivity at the Carbonyl Center
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The reactivity of the benzophenone in this context is directly proportional to the electrophilicity of its carbonyl carbon.
Causality of Experimental Observations
Fluorine's strong inductive electron-withdrawing effect (-I) is the dominant factor in this reaction. When fluorine atoms are placed on the aromatic rings, they pull electron density away from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (i.e., more electrophilic) and therefore more susceptible to nucleophilic attack.
-
Hypothesis: Fluorinated benzophenones should react more readily with Grignard reagents than their non-fluorinated counterparts, potentially leading to higher yields or requiring less stringent reaction conditions. This enhanced reactivity is exploited in the synthesis of complex fluorinated molecules.[1][11][12]
Data Presentation: Expected Reactivity in Grignard Reactions
| Compound | Substituent | Expected Relative Reactivity | Causality |
| Benzophenone | None | 1.00 (Reference) | Standard electrophilicity of the carbonyl carbon. |
| 4,4'-Difluorobenzophenone | -F (Strongly Inductive Withdrawing) | > 1.00 | The two fluorine atoms strongly withdraw electron density, increasing the partial positive charge on the carbonyl carbon and making it a "harder" electrophile, thus accelerating the attack by the Grignard nucleophile. |
Experimental Protocol: Grignard Synthesis of Triphenylmethanol
This protocol is designed to be self-validating by emphasizing the critical steps required for success in this moisture-sensitive reaction.
Materials:
-
Magnesium turnings (50 mg, 2 mmol)
-
Anhydrous diethyl ether
-
Bromobenzene (330 mg, 2.1 mmol)
-
Benzophenone (364 mg, 2 mmol)
-
Iodine crystal (optional, as an activator)
-
Dilute HCl
-
All glassware must be oven-dried overnight and cooled under an inert atmosphere (e.g., nitrogen or argon).[13]
Procedure:
-
Grignard Reagent Preparation:
-
Place 50 mg of magnesium turnings and a small iodine crystal (if used) into a scrupulously dried reaction flask equipped with a reflux condenser and a dropping funnel.[14] The iodine helps activate the magnesium surface by removing the passivating oxide layer.
-
Add 0.5 mL of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 330 mg of bromobenzene in 0.7 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling (refluxing) of the ether is observed.[14] If it doesn't start, gently crush the magnesium with a dry stirring rod.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This dropwise addition is critical to control the exothermic reaction and prevent side reactions like biphenyl formation.[13]
-
-
Reaction with Benzophenone:
-
Once the Grignard reagent formation is complete (most of the magnesium is consumed), cool the solution to room temperature.
-
In a separate vial, dissolve 364 mg of benzophenone in 1 mL of anhydrous ether.
-
Slowly add the benzophenone solution to the Grignard reagent. A color change (often to red/pink) will be observed. The reaction is complete when this color disappears.[13]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding dilute HCl dropwise. This protonates the alkoxide and dissolves the remaining magnesium salts.[15][16]
-
Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude triphenylmethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
-
Visualization: Grignard Reaction Experimental Workflow
Caption: Experimental workflow for Grignard synthesis.
[2+2] Photocycloaddition: Complex Steric and Electronic Influences
The Paternò–Büchi reaction, a [2+2] photocycloaddition between a photoexcited carbonyl compound and a ground-state alkene, is a powerful method for constructing four-membered oxetane rings.[17][18] This reaction proceeds via the excited triplet state of the benzophenone, similar to photoreduction.
Causality of Experimental Observations
The effect of fluorination on this reaction is more complex than in nucleophilic additions. While the increased electrophilicity of the fluorinated benzophenone's carbonyl oxygen in the excited state might be expected to accelerate the reaction, other factors come into play:
-
Orbital Interactions: The frontier molecular orbital energies of both the benzophenone and the alkene are critical, and fluorine can alter these significantly.
-
Steric Effects: Fluorine is larger than hydrogen, and steric hindrance in the transition state can disfavor the reaction.
-
Radical Stability: The reaction proceeds through a diradical intermediate, and the stability of this intermediate will be influenced by fluorine substitution.
Studies on related cycloadditions, such as the Diels-Alder reaction, have shown that fluorinated substrates can exhibit lower reactivity and even inverted stereoselectivity due to a combination of strain, hyperconjugation, and repulsive Pauli interactions in the transition state.[19] It is reasonable to infer that similar complex effects would be at play in the Paternò-Büchi reaction, making simple predictions based solely on inductive effects unreliable.
Visualization: General Mechanism of the Paternò–Büchi Reaction
Caption: General mechanism for oxetane formation.
Conclusion
The incorporation of fluorine into the benzophenone scaffold provides a powerful tool for tuning chemical reactivity, but its effects are highly dependent on the reaction mechanism.
-
For reactions dominated by the electrophilicity of the ground-state carbonyl carbon, such as Grignard additions , fluorination serves as a potent activator through its strong inductive electron withdrawal.
-
For photochemical reactions that proceed through excited states and radical intermediates, the influence of fluorine is more nuanced. It can alter excited state energies, intersystem crossing efficiencies, and the stability of radical intermediates, leading to effects that are not predictable by simple inductive arguments alone.[7]
A thorough understanding of these divergent effects is essential for professionals in organic synthesis and drug development. By leveraging the unique electronic properties of fluorine, researchers can rationally design more efficient synthetic routes and create novel molecules with tailored chemical and biological properties.
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A Comparative Guide to the Quantitative Analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, a key intermediate in the synthesis of various pharmaceutical compounds.
The Critical Role of Quantitative Analysis
This compound serves as a crucial building block in medicinal chemistry.[1] Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, robust and reliable analytical methods for its quantification are essential for process optimization, quality assurance, and regulatory compliance.
An Introduction to the Analytical Techniques
This guide will explore the principles, methodologies, and performance characteristics of three powerful analytical techniques for the quantitative analysis of this fluorinated benzophenone derivative.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte.[2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, enabling accurate and precise determination of concentration.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used separative technique that excels in detecting and quantifying compounds in a mixture.[1][2] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound, using a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile compounds. Quantification is often performed using an internal standard and constructing a calibration curve.
Comparative Analysis: Performance and Practicality
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development. Here, we present a comparative summary of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Nuclear spin properties in a magnetic field | Differential partitioning between mobile and stationary phases | Separation based on volatility and mass-to-charge ratio of ionized fragments |
| Quantification | Absolute (with internal standard) | Relative (requires analyte-specific reference standard) | Relative (requires analyte-specific reference standard or isotopically labeled internal standard) |
| Selectivity | High (based on unique proton signals) | Moderate to High (dependent on chromatographic separation) | Very High (based on retention time and mass fragmentation pattern) |
| Precision (%RSD) | < 1% | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Sample Throughput | Lower | Higher | Higher |
| Method Development Time | Short | Moderate to Long | Moderate to Long |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Often requires derivatization for non-volatile compounds |
| Destructive | No | Yes | Yes |
Experimental Protocols
To provide a practical basis for comparison, the following are detailed step-by-step methodologies for each technique.
Quantitative ¹H NMR (qNMR) Protocol
The qNMR method offers a direct and accurate means of quantification without the need for an identical reference standard of the analyte.
Caption: Workflow for qNMR Analysis.
Rationale for Experimental Choices:
-
Internal Standard: Maleic acid is chosen as it has sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. Its purity is certified, ensuring traceability.
-
Solvent: DMSO-d6 is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key analyte signals.
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for accurate quantification, ensuring that all protons have fully relaxed before the next pulse. This is a critical parameter for the trustworthiness of the qNMR result.[4]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust and widely used technique for purity determination and assay in the pharmaceutical industry.
Caption: Workflow for HPLC-UV Analysis.
Rationale for Experimental Choices:
-
Column: A C18 column is a versatile and common choice for the reverse-phase separation of moderately polar organic compounds like the analyte.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for a wide range of aromatic compounds.
-
UV Detection: The aromatic nature of the analyte allows for sensitive detection using a UV detector. The wavelength of 254 nm is commonly used for aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the analysis of complex mixtures.
Caption: Workflow for GC-MS Analysis.
Rationale for Experimental Choices:
-
Internal Standard: A deuterated analog of the analyte is the ideal internal standard as it co-elutes and has similar ionization efficiency, providing the most accurate correction for variations in injection volume and instrument response.[5]
-
Column: A DB-5ms column is a general-purpose, low-polarity column suitable for the separation of a wide range of semi-volatile organic compounds.
-
Selected Ion Monitoring (SIM): Operating the mass spectrometer in SIM mode increases sensitivity and selectivity by only monitoring for specific ions characteristic of the analyte and internal standard.
In-Depth Discussion and Recommendations
qNMR: The Primary Method for Purity Assessment
qNMR stands out as a primary ratio method, meaning it can determine the purity of a substance without a reference standard of the same compound.[6] This is a significant advantage in early-stage drug development when a fully characterized reference standard may not be available. Its high precision and accuracy, coupled with the structural information it provides, make it an invaluable tool for the definitive characterization of APIs and intermediates. The main drawback of qNMR is its lower throughput compared to chromatographic methods.
HPLC-UV: The Workhorse of Quality Control
HPLC-UV is a robust and reliable technique that is well-suited for routine quality control in a manufacturing environment.[1] Its high throughput and excellent sensitivity for detecting impurities make it ideal for release testing and stability studies. However, its reliance on a well-characterized reference standard of the analyte for accurate quantification can be a limitation, especially for novel compounds.
GC-MS: High Selectivity for Complex Matrices
GC-MS offers unparalleled selectivity, which is particularly advantageous when analyzing samples in complex matrices. The combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of the analyte, even in the presence of co-eluting impurities. For this compound, which is a semi-volatile compound, GC-MS is a viable option, although it may require derivatization to improve volatility and peak shape.
Validation According to ICH Q2(R2) Guidelines
All analytical methods used in a regulated environment must be validated to ensure they are fit for their intended purpose.[7][8] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for the validation of analytical procedures.[3][7][8]
The following table summarizes the key validation parameters and typical acceptance criteria for the assay of a drug substance intermediate:
| Validation Parameter | Acceptance Criteria |
| Accuracy | 98.0% to 102.0% recovery |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Intermediate Precision | RSD ≤ 2.0% |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range |
| Range | 80% to 120% of the test concentration |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| Robustness | The method should remain unaffected by small, but deliberate variations in method parameters. |
Both qNMR and HPLC methods can be readily validated to meet these stringent requirements for the quantitative analysis of this compound.[9][10]
Conclusion
The quantitative analysis of this compound can be effectively achieved using qNMR, HPLC-UV, and GC-MS.
-
qNMR is the recommended method for the definitive purity assessment of the reference material and for early-stage development where a specific reference standard may not be available. Its nature as a primary method provides a high degree of confidence in the results.
-
HPLC-UV is the method of choice for routine quality control and high-throughput analysis in a manufacturing setting, provided a well-characterized reference standard is available.
-
GC-MS offers excellent selectivity and is a valuable alternative, particularly for the analysis of the analyte in complex sample matrices.
The selection of the most appropriate technique will depend on the specific analytical challenge, the available resources, and the regulatory requirements at each stage of the pharmaceutical development lifecycle. A thorough understanding of the principles and performance characteristics of each method, as outlined in this guide, will enable researchers and scientists to make informed decisions for the robust and reliable quantification of this critical pharmaceutical intermediate.
References
- ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- MasterControl. (n.d.). ICH Q2 (R2)
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Southwest Research Institute. (2026).
- EFLA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- Corden Pharma. (n.d.).
- Sloan, K. M., et al. (n.d.). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry.
- Almac Group. (n.d.).
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 337-346. [Link]
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- Wang, Y., et al. (2014). Simultaneous detection of chlorinated polycyclic aromatic hydrocarbons with polycyclic aromatic hydrocarbons by gas chromatography–mass spectrometry. Environmental Science and Pollution Research, 21(16), 9634-9643. [Link]
- Li, Y., et al. (2019). Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry. Se Pu, 37(8), 863-869. [Link]
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- USP. (n.d.). Stimuli Article (qNMR). [Link]
- Bentham Science. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]
- Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
- ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... [Link]
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- Waters. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
- de Souza, C. F., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 93(4), 687-692. [Link]
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Comparison of LC-MS and GC-MS for impurity profiling of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
An In-Depth Comparison of LC-MS and GC-MS for the Impurity Profiling of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
A Senior Application Scientist's Guide to Method Selection
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental pillar of drug safety and efficacy. Undesired chemical entities within an Active Pharmaceutical Ingredient (API) can originate from raw materials, synthetic by-products, or degradation during manufacturing and storage.[1][2] The presence of these impurities, even at trace levels, can have significant toxicological consequences, underscoring the critical need for robust analytical methods for their detection, identification, and quantification.
Global regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A/B, to manage impurities in new drug substances and products.[3][4] These guidelines set clear thresholds for reporting (≥0.05%), identification, and toxicological qualification of impurities, compelling developers to employ highly sensitive and specific analytical techniques.[3][5]
This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the impurity profiling of this compound (CAS: 28910-83-0), a key intermediate in pharmaceutical synthesis.[6][7][8] We will delve into the core principles of each technique, provide detailed experimental protocols, and offer data-driven insights to guide researchers and drug development professionals in making an informed method selection.
Core Principles: Choosing the Right Analytical Path
The decision between LC-MS and GC-MS hinges on the intrinsic physicochemical properties of the analyte and its potential impurities. The primary determining factors are volatility, thermal stability, polarity, and ionizability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for compounds that are volatile and thermally stable.[9] The sample is vaporized in a heated inlet and separated in a gaseous mobile phase based on boiling point and interaction with the stationary phase. The key prerequisite is that the analyte must be able to transition into the gas phase without thermal degradation.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile and ideal for compounds that are non-volatile, thermally labile, or polar.[12] Separation occurs in a liquid mobile phase based on the analyte's partitioning between the liquid and a solid stationary phase. The eluent is then introduced into a mass spectrometer, typically via an ionization source like Electrospray Ionization (ESI), which is adept at ionizing polar molecules directly from the liquid phase.[13]
Analyte Suitability: this compound
The structure of our target molecule—a benzophenone derivative with a molecular weight of 267.66 g/mol , featuring chloro, fluoro, and primary amine functional groups—presents specific characteristics that influence the choice of analytical technique.[6]
-
For GC-MS: While benzophenone itself is amenable to GC analysis, the presence of the primary amine group (-NH₂) on the phenyl ring is a significant challenge. Primary amines are polar and prone to strong interactions with active sites on GC columns and liners, leading to poor peak shape (tailing) and potential thermal degradation in the hot injector.[9] While a related compound, (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone, has been analyzed by GC, this often requires chemical derivatization to improve volatility and thermal stability.[9][14] Derivatization, such as silylation, converts the polar amine into a less polar, more stable derivative, but adds complexity and potential variability to the sample preparation process.
-
For LC-MS: The molecule's structure is ideally suited for LC-MS analysis. It is soluble in common organic solvents used for reversed-phase LC. Crucially, the primary amine is a basic site that is readily protonated, making it highly amenable to positive-mode Electrospray Ionization (ESI), a common and sensitive ionization technique for pharmaceutical compounds.[15][16] This allows for direct analysis without the need for derivatization, simplifying the workflow and reducing potential sources of error.
Comparative Experimental Workflows
The workflows for LC-MS and GC-MS differ significantly, primarily in the sample preparation stage, which is a direct consequence of the analyte's properties.
Caption: High-level workflow for LC-MS impurity profiling.
Caption: High-level workflow for GC-MS impurity profiling including derivatization.
Performance Comparison: A Quantitative Overview
The selection of a method is ultimately guided by its performance characteristics. The following table summarizes the expected performance of LC-MS and GC-MS for this application.
| Parameter | LC-MS/MS (ESI+) | GC-MS (with Derivatization) | Rationale & Justification |
| Principle | Separation based on polarity in a liquid phase, with mass detection.[9] | Separation of volatile compounds based on boiling point, with mass detection.[9] | Fundamentally different separation mechanisms tailored to different compound properties. |
| Sample Preparation | Simple: Dissolve, filter, inject. | Complex: Requires an additional, optimized derivatization step.[9] | The need to derivatize the primary amine for GC analysis adds time, cost, and potential for error. |
| Sensitivity (LOD/LOQ) | Very High (pg to low ng range).[13][16] | Moderate to High (ng range). | ESI is highly efficient for ionizable compounds like this API, often leading to superior sensitivity over EI-based GC-MS. |
| Specificity | High to Very High. | High. | Both techniques offer high specificity due to mass detection. LC-MS/MS (using MRM) provides exceptional specificity.[13] |
| Throughput | High. | Moderate. | The additional sample preparation step for GC-MS reduces overall sample throughput compared to the direct LC-MS approach. |
| Robustness | High. | Moderate. | The derivatization reaction for GC-MS must be complete and reproducible, which can be a source of variability. LC-MS avoids this. |
| Cost per Sample | Moderate. | Moderate to High. | While instrument costs are comparable, the need for derivatizing reagents and longer sample prep time can increase the per-sample cost for GC-MS. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development, grounded in established practices for pharmaceutical analysis.
Protocol 1: LC-MS/MS Method for Impurity Profiling
1. Objective: To develop a sensitive and specific LC-MS/MS method for the detection and quantification of potential impurities.
2. Instrumentation & Reagents:
-
LC System: UHPLC/HPLC system with a binary pump and autosampler.[17]
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.[13][16]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
3. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as needed to bring the main peak within the detector's linear range (e.g., to 10 µg/mL).
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0-1.0 min: 10% B
-
1.0-8.0 min: 10% to 95% B
-
8.0-9.0 min: Hold at 95% B
-
9.1-10.0 min: Return to 10% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Scan Mode: Full Scan (m/z 100-800) for impurity discovery, followed by Targeted SIM or MRM for quantification of known impurities.
Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
1. Objective: To develop a GC-MS method for impurity analysis, including the necessary derivatization step.
2. Instrumentation & Reagents:
-
GC-MS System: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: Low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Reagents: Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Sample Preparation (with Derivatization):
-
Accurately weigh 5 mg of the this compound sample into a reaction vial.
-
Dissolve in 500 µL of pyridine.
-
Add 500 µL of BSTFA + 1% TMCS.[9]
-
Cap the vial tightly and heat at 70 °C for 45 minutes to ensure complete derivatization of the primary amine.
-
Cool the vial to room temperature.
-
Transfer the solution to a GC autosampler vial for analysis.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-550.
Conclusion and Recommendation
Both LC-MS and GC-MS are powerful techniques capable of profiling impurities in pharmaceutical intermediates. However, for this compound, the evidence strongly favors LC-MS as the superior method.
The primary advantage of LC-MS is its ability to analyze the compound directly without chemical modification. This leads to a simpler, faster, and more robust workflow, minimizing potential errors associated with an incomplete or variable derivatization reaction. The inherent properties of the molecule, particularly the easily ionizable primary amine, make it an ideal candidate for ESI-MS, which typically yields excellent sensitivity.[13]
While GC-MS is a viable alternative, its reliance on a derivatization step to overcome the challenges of analyzing a polar primary amine introduces complexity that is not present in the LC-MS approach.[9] This extra step can impact throughput, reproducibility, and overall method robustness.
Therefore, for routine quality control, stability studies, and in-depth impurity identification for this compound, LC-MS is the recommended technique. It offers a more direct, sensitive, and efficient analytical solution that aligns with the rigorous demands of modern pharmaceutical development and regulatory expectations.[18]
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Surfactant. (2024). ICH guidelines for impurity profile.
- ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
- European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Rasayan Journal of Chemistry. (n.g.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-.
- M.S.T. S.r.l. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids.
- ChemScene. (n.d.). This compound.
- BLDpharm. (n.d.). 28910-83-0|this compound.
- BenchChem. (n.d.). A Comparative Analysis of HPLC and GC-MS for the Quantification of 2-Amino-5-chlorobenzophenone.
- Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ChemRxiv. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- BenchChem. (n.d.). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods.
- Aromsyn Co.,Ltd. (n.d.). 28910-83-0 | this compound.
- MDPI. (n.d.). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma.
- Chemsrc. (2025). This compound.
- Ambeed.com. (n.d.). 28910-83-0 | this compound.
- BenchChem. (2025). Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide in Human Plasma using LC-MS/MS.
- ResearchGate. (2025). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors.
- Shimadzu Corporation. (n.d.). Impurities Analysis.
- ResearchGate. (2026). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
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A Comparative Guide to Reference Standards for the Analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical comparison of reference standards for the analysis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS No. 28910-83-0). As a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors, the purity and accurate quantification of this compound are paramount to ensuring the safety and efficacy of the final drug product. This document moves beyond a simple product listing to offer a practical, in-depth analysis of commercially available standards, alternative qualification strategies, and validated analytical methodologies.
The Analytical Imperative: Why a High-Quality Reference Standard is Non-Negotiable
In pharmaceutical development, the control of impurities is a critical regulatory requirement and a fundamental aspect of quality assurance.[1][2] this compound, a complex benzophenone derivative, can be a starting material or a process-related impurity in active pharmaceutical ingredient (API) synthesis. An inaccurate assessment of its purity can have cascading effects on the final drug product's quality and safety profile.
A well-characterized reference standard is the cornerstone of any quantitative analytical method. It serves as the benchmark against which samples are measured, ensuring the accuracy, precision, and reproducibility of results.[3] This guide will explore the options available to researchers for establishing such a benchmark.
Landscape of Commercially Available Standards
| Supplier | Product Number | Stated Purity | Molecular Formula | Molecular Weight | Physical Form | Storage |
| Sigma-Aldrich | SY3H3D676BF0 | 98% | C₁₃H₈ClF₂NO | 267.66 | Solid | Room Temperature |
| ChemScene | CS-M0273 | ≥98% | C₁₃H₈ClF₂NO | 267.66 | - | 4°C |
| Capot Chemical | 17363 | 98% (Min, HPLC) | C₁₃H₈ClF₂NO | 267.66 | Yellow to yellow-green crystal powder | - |
| BLDpharm (via Lead Sciences) | BD33059 | 98% | C₁₃H₈ClF₂NO | 267.66 | - | Inert atmosphere, Room temp. |
Expert Interpretation:
The stated purity of "98%" or "≥98%" is a good starting point, but it lacks the metrological traceability of a certified reference material. For rigorous GMP applications, this material must be further characterized in-house to be qualified as a working standard. The "Purity by HPLC" note from Capot Chemical is informative, as High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this type of analysis.[4][5]
Qualifying an In-House Reference Standard: A Self-Validating Workflow
When a certified standard is unavailable, the onus is on the analytical laboratory to comprehensively characterize a candidate lot of material. This process establishes its fitness for purpose as a quantitative standard.
Caption: Workflow for qualifying an in-house reference standard.
Causality Behind the Workflow:
-
Identity Confirmation (Trustworthiness): Before any quantitative work, the material's identity must be unequivocally confirmed. Mass Spectrometry (MS) provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the precise chemical structure, ensuring you are working with the correct molecule.
-
Purity Determination (The Mass Balance Approach): This is a holistic method to assign a purity value. The formula is typically:
-
Purity = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue
-
HPLC-UV is the gold standard for separating and quantifying organic impurities.[1]
-
Karl Fischer titration is the most accurate method for determining water content.
-
Thermogravimetric Analysis (TGA) can reveal the presence of residual solvents or other volatile impurities.
-
Comparative Analytical Method: High-Performance Liquid Chromatography (HPLC)
For the routine analysis and impurity profiling of this compound, a reversed-phase HPLC method with UV detection is the most suitable choice due to the molecule's aromatic nature and chromophores.
Protocol: HPLC-UV Analysis
This protocol is designed to be a robust starting point for method development and validation, adhering to principles outlined in ICH guidelines.[6][7]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), analytical grade.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the amine group, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this type of analyte. |
| Gradient Elution | 0-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B | A gradient is essential for eluting potential impurities with different polarities and ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Controls retention time reproducibility and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.[4] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
3. Standard and Sample Preparation:
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the qualified reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent.
-
Sample Preparation: Prepare the test sample at a similar concentration to the working standard using the same diluent.
Method Validation Framework (ICH Q2(R2))
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[8]
Caption: Core parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] This is demonstrated by showing that the peaks for these components are well-separated from the main analyte peak.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically established across a range of 5 concentrations.[7]
-
Accuracy: The closeness of test results to the true value. Often determined by spiking a placebo with known amounts of the reference standard.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (same day, same analyst) and intermediate precision (different days, different analysts).
Conclusion and Recommendations
For researchers and drug developers working with this compound, the path to accurate analysis requires a deliberate and scientifically rigorous approach.
-
No Direct Certified Standard: At present, a pharmacopeial-grade reference standard is not available. Therefore, direct procurement of a "Certified Reference Material" is unlikely.
-
Qualify, Don't Assume: Procure the highest purity commercial grade available (typically ≥98%) and initiate an in-house qualification program. This must include, at a minimum, identity confirmation (NMR, MS) and a mass balance assessment of purity (HPLC for organic impurities, Karl Fischer for water).
-
Adopt a Validated Method: The provided HPLC-UV method serves as a robust starting point. It is imperative that this method, or any method employed, is validated according to ICH Q2(R2) guidelines to ensure data integrity for regulatory submissions and internal quality control.
By following this comprehensive guide, scientists can establish a reliable and defensible analytical workflow for this compound, ensuring the quality and consistency of their research and development efforts.
References
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Marcel Dekker, Inc.
- SynThink Research Chemicals.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Veeprho. (2024).
- Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw M
- AMSbiopharma. (2025).
- ChemScene. This compound.
- Sigma-Aldrich. This compound.
- AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Capot Chemical. (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)
- Lead Sciences. This compound.
- MySkinRecipes. This compound.
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024). ICH Q2(R2)
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tasianinch.com [tasianinch.com]
- 4. tandfonline.com [tandfonline.com]
- 5. veeprho.com [veeprho.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of compounds such as (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is not merely a regulatory hurdle but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated aromatic compound, ensuring the protection of personnel and the environment.
This compound, a key building block in various research and development applications, possesses a chemical structure that necessitates a meticulous approach to its disposal. As a chlorinated and fluorinated aromatic amine, its potential environmental impact and hazardous properties demand a disposal protocol grounded in a thorough understanding of its chemical nature. This guide will walk you through the essential stages of disposal, from initial hazard assessment to the final handover to a certified waste management provider.
Immediate Safety and Hazard Assessment: The Foundation of Safe Disposal
Before initiating any disposal procedures, a comprehensive understanding of the hazards associated with this compound is paramount. This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, all handling and disposal activities must be conducted with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye and Face Protection |
| Skin Protection |
| Respiratory Protection |
Causality of PPE Selection: The selection of this specific PPE is directly linked to the identified hazards. The aromatic and halogenated nature of the compound warrants robust skin and eye protection to prevent irritation. The use of a fume hood is critical to contain any airborne particles of the solid material, thereby mitigating the risk of respiratory tract irritation.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow provides a clear and logical sequence of actions.
Caption: Disposal workflow for this compound.
Experimental Protocol for the Disposal of this compound
1. Waste Characterization and Segregation:
-
Rationale: Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, and must not be mixed with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[5]
-
Procedure:
-
Identify all waste containing this compound, including neat compound, reaction mixtures, and contaminated materials (e.g., weighing boats, gloves).
-
Designate a specific waste container for "Halogenated Organic Waste." This container must be made of a material compatible with the waste, typically high-density polyethylene (HDPE) or glass.
-
2. Waste Collection and Labeling:
-
Rationale: Proper labeling is a legal requirement and crucial for the safety of all personnel handling the waste.
-
Procedure:
-
Carefully transfer the waste into the designated halogenated waste container, avoiding spills and splashes.
-
Immediately affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "this compound" and any other components of the waste mixture with their approximate concentrations. Do not use abbreviations.
-
Keep a running log of the waste added to the container.
-
3. Interim Storage:
-
Rationale: Safe and secure temporary storage prevents accidental spills and unauthorized access.
-
Procedure:
4. Final Disposal:
-
Rationale: The final disposal must be handled by a licensed hazardous waste management company to ensure compliance with all federal, state, and local regulations.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the halogenated waste.[5][6][8]
-
Provide the EHS personnel with the completed hazardous waste label and any other required documentation.
-
The EHS department will then coordinate with a certified waste management company for the transportation and final disposal of the material, which will likely involve high-temperature incineration.
-
Incineration as the Preferred Disposal Method: For halogenated organic compounds like this compound, high-temperature incineration is the recommended disposal method. This process ensures the complete destruction of the molecule, converting it into less harmful inorganic compounds. To effectively destroy halogenated organic substances, the incineration temperature should be at least 1100°C.
Decontamination of Empty Containers
Properly decontaminating empty containers that held this compound is a critical final step to ensure that no residual chemical poses a hazard.
Protocol for Decontaminating Glassware and Containers:
-
Initial Rinse: In a fume hood, rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Collect this rinsate as halogenated hazardous waste.
-
Detergent Wash: Wash the container with a laboratory detergent and warm water.
-
Final Rinse: Rinse the container thoroughly with deionized water.
-
Drying: Allow the container to air dry completely in the fume hood.
-
Label Defacement: Once the container is clean and dry, completely deface or remove the original label.
-
Final Disposal: The clean, decontaminated container can now be disposed of as regular laboratory glass waste or recycled according to your institution's policies.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone.
- PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information.
- Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- Calaméo. (n.d.). Methanone,(2-amino-5-chlorophenyl)(2-fluorophenyl)- (cas 784-38-3) MSDS.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Calaméo - Methanone,(2-amino-5-chlorophenyl)(2-fluorophenyl)- (cas 784-38-3) MSDS [calameo.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. mtu.edu [mtu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for handling (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone (CAS No. 28910-83-0). By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to build a deeper understanding of laboratory safety, ensuring both personal protection and the integrity of your research.
Hazard Profile: Understanding the Risks
This compound is a solid compound that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Hazard Statements:
-
H315: Causes skin irritation. [1][2] This indicates that direct contact with the skin can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2] Contact with the eyes can result in significant irritation, pain, and potential damage.
-
H335: May cause respiratory irritation. [1][2] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.
-
H302: Harmful if swallowed. [2] Ingestion of this compound can be detrimental to health.
These classifications are the cornerstone of our personal protective equipment (PPE) and handling protocols. They dictate the necessary barriers to prevent exposure through skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following recommendations are based on the known hazards of this compound.
Eye and Face Protection
Given the serious eye irritation warning (H319), robust eye protection is mandatory.
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area.
-
Chemical Splash Goggles: These should be worn when there is a higher risk of splashing, such as when preparing solutions or during reactions. They provide a seal around the eyes, offering more comprehensive protection than safety glasses.[3]
Skin Protection
To prevent skin irritation (H315), the following should be worn:
-
Gloves: Nitrile gloves are a common and effective choice for handling solid chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your hands.[4]
-
Laboratory Coat: A standard laboratory coat is sufficient to protect against accidental skin contact.
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), especially when handling the powder and generating dust:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control.
-
Respirator: If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved N95 or higher-rated particulate respirator should be used.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized protocol is critical for minimizing risk and ensuring the reproducibility of your work.
Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Weighing: If possible, weigh the solid compound directly into the reaction vessel within a chemical fume hood to contain any dust.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
After Handling: Wash your hands thoroughly with soap and water.
Storage
Store the compound in a tightly closed container in a well-ventilated place.[3]
Disposal Plan
All waste generated from handling this compound must be treated as chemical waste.
-
Solid Waste: Collect any excess solid and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- This compound | Chemsrc.
- 28910-83-0[this compound] - Acmec Biochemical.
- 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
